molecular formula C20H21N4O6P B3416472 Defibrotide CAS No. 83712-60-1

Defibrotide

Cat. No.: B3416472
CAS No.: 83712-60-1
M. Wt: 444.4 g/mol
InChI Key: JNWFIPVDEINBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Defibrotide is the sodium salt of a mixture of single-stranded oligodeoxyribonucleotides derived from porcine mucosal DNA. It has been shown to have antithrombotic, anti-inflammatory and anti-ischemic properties (but without associated significant systemic anticoagulant effects). It is marketed under the brand names Dasovas (FM), Noravid, and Prociclide in a variety of countries. In the USA it is was approved in March, 2016 as Defitelio.
This compound is a complex mixture of single stranded polydeoxyribonucleotides derived from porcine intestinal mucosa that has antithrombotic and profibrinolytic activity and is used in the treatment of severe sinusoidal obstruction syndrome (SOS) after hematopoietic cell transplantation (HCT). This compound is used in patients with severe liver injury and has not been associated with worsening of serum aminotransferase elevations during therapy and has not been linked to cases of clinically apparent, idiosyncratic liver injury.
This compound is a mixture of single-stranded oligodeoxyribonucleotides derived from the intestinal mucosa of pigs, with anti-thrombotic, thrombolytic, and fibrinolytic activities. Upon administration, and although the exact mechanism of action has yet to be fully elucidated, this compound induces the release of prostaglandin I2 (PGI2), E2 (PGE2), and prostacyclin and reduces the expression of adhesion molecules on endothelial cells. This relaxes the smooth muscle of blood vessels and prevents platelets from adhering to each other and to the endothelium. This protects the endothelium lining bloods vessels. This compound increases tissue plasminogen activator (t-PA) and decreases plasminogen activator inhibitor-1 activity. This increases the activity of plasmin, prevents blood clot formation and dissolves blood clots.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-hydroxy-4-[4-(1-methylindol-5-yl)-5-oxo-1H-1,2,4-triazol-3-yl]-2-propan-2-ylphenyl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N4O6P/c1-11(2)14-9-15(17(25)10-18(14)30-31(27,28)29)19-21-22-20(26)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25H,1-3H3,(H,22,26)(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWFIPVDEINBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N4O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118915-78-8, 83712-60-1
Record name STA-1474
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118915788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Defibrotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name STA-1474
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1942E7K32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Defibrotide's Endothelial Shield: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Review of Defibrotide's Multifaceted Engagement with Endothelial Cells, Elucidating its Therapeutic Efficacy in Endothelial Injury-Related Pathologies.

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of This compound (B611023) on endothelial cells. This compound, a complex mixture of predominantly single-stranded polydeoxyribonucleotides, has demonstrated significant efficacy in treating and preventing conditions characterized by endothelial dysfunction and damage, such as hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS).[1][2][3] This document, tailored for researchers, scientists, and drug development professionals, synthesizes current knowledge on this compound's antithrombotic, anti-inflammatory, and cytoprotective actions at the cellular and molecular level.

Core Mechanisms of Action at the Endothelial Interface

This compound exerts its protective effects on the endothelium through a pleiotropic mechanism, influencing multiple signaling pathways and cellular processes to restore homeostasis and mitigate injury.[1][2][4] Its actions can be broadly categorized into three key areas: restoration of thrombo-fibrinolytic balance, attenuation of inflammatory responses, and direct cytoprotection.

Rebalancing the Thrombo-Fibrinolytic Axis

A critical aspect of this compound's mechanism is its ability to shift the endothelial phenotype from a prothrombotic to an antithrombotic and profibrinolytic state. This is achieved through the modulation of key regulatory proteins involved in coagulation and fibrinolysis.

This compound has been shown to:

  • Increase Thrombomodulin (TM) Expression: By upregulating TM on the endothelial cell surface, this compound enhances the activation of the protein C pathway, a critical negative feedback loop that downregulates thrombin generation.[3][5]

  • Downregulate Tissue Factor (TF) Expression: this compound reduces the expression of TF, the primary initiator of the extrinsic coagulation cascade, thereby limiting thrombin generation.[6][7]

  • Increase Tissue Factor Pathway Inhibitor (TFPI): Evidence suggests this compound can stimulate the release of TFPI, further dampening the initiation of coagulation.[10]

  • Decrease von Willebrand Factor (vWF): this compound has been shown to reduce the expression of vWF, a key molecule in platelet adhesion and aggregation.[1][3]

Attenuation of Endothelial Inflammation

Endothelial activation and inflammation are central to the pathogenesis of many vascular disorders. This compound effectively counters these processes by interfering with multiple inflammatory pathways.

Key anti-inflammatory effects include:

  • Downregulation of Adhesion Molecules: this compound significantly reduces the expression of key adhesion molecules on the endothelial surface, including E-selectin, P-selectin, intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1).[1][2][11] This reduction in adhesion molecule expression inhibits the recruitment and transmigration of leukocytes across the endothelium.[11][12]

  • Inhibition of Pro-inflammatory Cytokine Release: this compound has been shown to decrease the production and release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][2]

  • Modulation of Signaling Pathways: this compound's anti-inflammatory effects are mediated, in part, through the downregulation of the p38 mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase/Akt (PI3K/Akt) signaling pathways.[1][13][14]

Direct Endothelial Cytoprotection and Stabilization

Beyond its effects on coagulation and inflammation, this compound directly protects endothelial cells from various insults and promotes their survival and integrity.

Cytoprotective mechanisms include:

  • Inhibition of Heparanase: this compound is a potent inhibitor of heparanase, an enzyme that degrades heparan sulfate (B86663) proteoglycans in the extracellular matrix and on the cell surface, contributing to endothelial barrier dysfunction and inflammation.[1][15]

  • Anti-apoptotic Effects: this compound protects endothelial cells from apoptosis induced by various stimuli, including chemotherapy and serum starvation.[3][16]

  • Promotion of Angiogenesis: Some studies suggest that this compound may promote angiogenesis and endothelial cell proliferation, potentially through its interaction with basic fibroblast growth factor (bFGF).[17][18]

  • Reduction of Oxidative Stress: this compound has been shown to reduce the production of reactive oxygen species (ROS) in endothelial cells.[2][16]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key endothelial cell markers and functions as reported in the cited literature.

ParameterCell TypeStimulusThis compound ConcentrationEffectReference
Coagulation & Fibrinolysis
Tissue Factor (TF) mRNAHuman Microvascular Endothelial Cells (HMEC-1)Lipopolysaccharide (LPS)Not SpecifiedStatistically significant downregulation[6]
Tissue Factor Pathway Inhibitor (TFPI)Endothelial CellsNot SpecifiedNot SpecifiedIncreased release[10]
Plasminogen Activator Inhibitor-1 (PAI-1)Human Umbilical Vein Endothelial Cells (HUVEC) & HMEC-1LPSDose-dependentCounteracted LPS-induced increase[7]
Tissue-type Plasminogen Activator (t-PA) ActivityHUVEC & HMEC-1LPSDose-dependentCounteracted LPS-induced decrease[7]
Tissue-type Plasminogen Activator (t-PA) AntigenResting Endothelial CellsNoneNot SpecifiedSignificantly incremented[7]
Thrombomodulin (TM) Activity & AntigenHUVECNone5, 50, 500 µg/mLDose-dependent significant increase at 24h[5]
Thrombomodulin (TM) mRNAHUVECNone5, 50, 500 µg/mLDose-dependent significant increase at 24h[5]
von Willebrand Factor (vWF)Not SpecifiedNot SpecifiedNot SpecifiedReduced expression[3]
Inflammation
E-selectin, P-selectin, ICAM-1, VCAM-1Human Endothelial CellsNot SpecifiedNot SpecifiedDownregulated expression[11]
Gene Expression (LPS-activated endothelial cells, pre-treated with this compound)
Key Modulated GenesEndothelial CellsLPSNot SpecifiedDownregulation of pathways associated with leukocyte migration, activation, vasculogenesis, and inflammatory response. Key genes included MMP2, MMP9, F2R (thrombin receptor), SPHK1, COL18A1, and PROCR (endothelial protein C receptor).[6]

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the effects of this compound on endothelial cells.

Endothelial Cell Culture and Stimulation
  • Cell Types: Primary Human Umbilical Vein Endothelial Cells (HUVECs) and the human microvascular endothelial cell line (HMEC-1) are commonly used models.[7]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., M199 for HUVECs, MCDB 131 for HMEC-1) supplemented with fetal bovine serum, growth factors (e.g., bFGF, EGF), and antibiotics, and maintained at 37°C in a humidified 5% CO2 atmosphere.

  • Stimulation: To mimic inflammatory conditions, endothelial cells are often stimulated with lipopolysaccharide (LPS) from E. coli at concentrations ranging from 1 to 10 µg/mL for various time points (e.g., 4 to 24 hours).[6][7]

Gene Expression Analysis
  • Method: Quantitative real-time polymerase chain reaction (qRT-PCR) is a standard method to assess changes in mRNA levels of target genes.

  • Protocol Outline:

    • Endothelial cells are seeded and allowed to adhere.

    • Cells are pre-incubated with or without this compound at various concentrations for a specified period (e.g., 1 hour).

    • Cells are then stimulated with an inflammatory agent (e.g., LPS) for a defined duration.

    • Total RNA is extracted using a commercial kit.

    • RNA is reverse-transcribed into cDNA.

    • Relative gene expression is calculated using the ΔΔCt method.[6]

Protein Expression and Activity Assays
  • Flow Cytometry: Used to quantify the surface expression of adhesion molecules (e.g., E-selectin, ICAM-1, VCAM-1) on endothelial cells. Cells are stained with fluorescently labeled antibodies specific to the target proteins and analyzed on a flow cytometer.[11]

  • Chromogenic Assays: Employed to determine the functional activity of proteins like thrombomodulin and tissue factor.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for studying its effects.

Defibrotide_Signaling_Pathways cluster_prothrombotic Pro-thrombotic State cluster_antithrombotic Anti-thrombotic / Pro-fibrinolytic State cluster_inflammatory Inflammatory State TF Tissue Factor (TF) PAI1 PAI-1 vWF vWF TM Thrombomodulin (TM) tPA t-PA TFPI TFPI Adhesion_Molecules Adhesion Molecules (E-selectin, P-selectin, ICAM-1, VCAM-1) Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) p38_MAPK p38 MAPK Pathway PI3K_Akt PI3K/Akt Pathway This compound This compound This compound->TF Downregulates This compound->PAI1 Downregulates This compound->vWF Downregulates This compound->TM Upregulates This compound->tPA Upregulates This compound->TFPI Upregulates This compound->Adhesion_Molecules Downregulates This compound->Pro_inflammatory_Cytokines Downregulates This compound->p38_MAPK Inhibits This compound->PI3K_Akt Inhibits

Caption: this compound's multifaceted mechanism of action on endothelial cells.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture Endothelial Cells (e.g., HUVECs) Preincubation Pre-incubate with this compound (various concentrations) Culture->Preincubation Stimulation Stimulate with Inflammatory Agent (e.g., LPS) Preincubation->Stimulation RNA_Extraction RNA Extraction Stimulation->RNA_Extraction Protein_Analysis Protein Analysis Stimulation->Protein_Analysis qRT_PCR qRT-PCR for Gene Expression (TF, PAI-1, t-PA, etc.) RNA_Extraction->qRT_PCR Flow_Cytometry Flow Cytometry (Adhesion Molecules) Protein_Analysis->Flow_Cytometry ELISA ELISA (Secreted Proteins) Protein_Analysis->ELISA

Caption: A generalized experimental workflow to study this compound's effects.

Conclusion

This compound's mechanism of action in endothelial cells is complex and multifaceted, involving the modulation of coagulation, fibrinolysis, and inflammation. By restoring the natural anti-thrombotic and anti-inflammatory properties of the endothelium while also providing direct cytoprotection, this compound effectively counteracts the pathological processes underlying endothelial injury. The data and pathways outlined in this guide provide a robust framework for understanding its therapeutic benefits and for guiding future research and development in the field of endothelial-protective therapies.

References

Pharmacodynamics of Defibrotide in Microvascular Protection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Defibrotide (B611023) is a complex mixture of predominantly single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa.[1][2] It is an established treatment for severe hepatic veno-occlusive disease/sinusoidal obstruction syndrome (VOD/SOS) following hematopoietic stem cell transplantation (HSCT).[1][3] The therapeutic efficacy of this compound is rooted in its pleiotropic pharmacodynamic profile, which confers broad protective effects on the microvasculature.[3] This technical guide provides an in-depth examination of the core pharmacodynamic mechanisms of this compound, focusing on its role in microvascular protection. It summarizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the complex signaling pathways involved.

Core Pharmacodynamic Mechanisms of this compound

This compound's microvascular protective effects are not attributable to a single mechanism but rather to a constellation of anti-thrombotic, pro-fibrinolytic, anti-inflammatory, and direct endothelial-stabilizing activities.[1][4]

Modulation of Hemostasis and Fibrinolysis

A primary pharmacodynamic effect of this compound is the restoration of thrombo-fibrinolytic balance at the endothelial surface.[4] In pathological states like VOD/SOS, the endothelium shifts to a prothrombotic-hypofibrinolytic state.[5] this compound counteracts this by:

  • Augmenting Plasmin Activity: Beyond promoting plasmin generation, this compound directly enhances the enzymatic activity of plasmin, increasing its capacity to hydrolyze fibrin (B1330869) clots in a dose-dependent manner.[2][10]

  • Reducing Thrombosis: this compound reduces the expression of pro-coagulant factors such as von Willebrand factor (vWF) and tissue factor on activated endothelial cells.[6][11]

Anti-Inflammatory and Anti-Adhesive Actions

Endothelial injury is intrinsically linked to inflammation and leukocyte adhesion. This compound mitigates this inflammatory cascade through several actions:

  • Downregulation of Adhesion Molecules: It significantly reduces the expression of key endothelial adhesion molecules, including E-selectin, P-selectin, intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1).[3][12] This action impedes the recruitment and transendothelial migration of leukocytes, a critical step in tissue damage.[12][13]

  • Modulation of Cytokine Profile: this compound helps restore a homeostatic cytokine balance. In animal models of acute graft-versus-host disease (aGvHD), its administration led to a marked decrease in pro-inflammatory cytokines like TNF-α, IL-6, and IL-12, while concurrently increasing levels of anti-inflammatory cytokines such as IL-10 and TGF-β.[3][12]

Direct Endothelial Cell Protection and Stabilization

This compound exerts direct protective effects on endothelial cells, preserving their structural and functional integrity.

  • Protection from Damage: It protects endothelial cells from apoptosis and activation induced by various insults, including chemotherapy, TNF-α, and soluble factors present in the serum of post-HSCT patients.[1][6][11]

  • Inhibition of Heparanase: this compound inhibits the expression and activity of heparanase, an enzyme that degrades heparan sulfate (B86663) proteoglycans in the extracellular matrix and on the cell surface.[8][14] By preserving these structures, this compound helps maintain the integrity of the endothelial glycocalyx and basement membrane.[4]

  • Promotion of Angiogenesis: this compound has been shown to interact with and protect heparin-binding proteins like basic fibroblast growth factor (bFGF), which in turn promotes the release of vascular endothelial growth factor (VEGF), supporting endothelial stabilization and angiogenesis.[1][3]

Key Signaling Pathways

The diverse effects of this compound are mediated through the modulation of several intracellular signaling pathways.

  • Adenosine (B11128) A₂A Receptor Agonism: this compound is thought to act, at least in part, as an adenosine A₂A receptor agonist, which can increase intracellular cAMP levels and mediate anti-inflammatory and anti-thrombotic effects.[8][15]

  • MAPK and PI3K/Akt Pathways: In endothelial cells activated by inflammatory stimuli, this compound has been shown to prevent the activation of key signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase/Akt (PI3K/Akt) pathways.[4][11] Downregulation of these pathways is central to its anti-inflammatory and cell-protective effects.[4]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data from preclinical and clinical studies, illustrating the dose-dependent effects and clinical efficacy of this compound.

Table 1: Summary of Preclinical In Vitro Data
ParameterCell Type/SystemEffect of this compoundConcentration RangeReference
Plasmin Activity Purified plasminDose-dependent enhancement of substrate hydrolysisNot specified[10]
Heparanase Activity U266 Myeloma CellsDose-dependent inhibition of enzymatic activity50 - 150 µg/mL[14]
PAI-1 Antigen HMEC-1, HUVEC (LPS-stimulated)Dose-dependent reductionUp to 200 µg/mL[16]
Adhesion Molecules (E/P-selectin, VCAM-1, ICAM-1) HUVEC (aGvHD sera-stimulated)Significant downregulationNot specified[12]
Pro-inflammatory Cytokines (IFNγ, TNFα, IL-6, IL-12) Murine model of aGvHDMarked decrease in plasma levelsNot specified[12]
Anti-inflammatory Cytokines (TGFβ, IL-10) Murine model of aGvHDSignificant increase in plasma levelsNot specified[12]
Table 2: Summary of Clinical Efficacy Data in VOD/SOS with Multi-Organ Dysfunction
StudyDesignNo. of Patients (this compound)DosePrimary Endpoint(s)Result (this compound vs. Control)Reference
Phase 3 Pivotal Trial Historically controlled10225 mg/kg/dayDay +100 Survival38.2% vs. 25.0% (p=0.0109)[5][17]
Day +100 Complete Response25.5% vs. 12.5% (p=0.0160)[5]
T-IND Expanded Access Open-label, single-arm100025 mg/kg/dayDay +100 Survival58.9% (overall)[18]
67.9% (pediatric), 47.1% (adult)[18]
DEFIFrance Registry Real-world, retrospective251 (severe/very severe VOD)Not specifiedDay +100 Survival61%[19]
Complete Response74%[19]

Key Experimental Protocols and Methodologies

The mechanisms of this compound have been elucidated through a variety of in vitro and in vivo models.

In Vitro Endothelial Cell Activation Model

This model is crucial for studying the direct effects of this compound on endothelial cells under inflammatory and prothrombotic conditions.

  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) for macrovascular studies and Human Microvascular Endothelial Cells (HMECs) for microvascular studies are commonly used.[11][16]

  • Stimulation: To mimic endothelial injury, cells are stimulated with bacterial lipopolysaccharide (LPS) or with sera collected from patients undergoing HSCT at various time points (e.g., pre-conditioning, day 0, day +7).[11][20]

  • Intervention: Cells are pre-incubated or co-incubated with varying concentrations of this compound prior to and/or during stimulation.[11]

  • Endpoints & Analysis:

    • Adhesion Molecule Expression: Cell surface expression of ICAM-1, VCAM-1, E-selectin, etc., is quantified using flow cytometry.[12]

    • Signaling Pathway Activation: Phosphorylation of key proteins (e.g., p38 MAPK, Akt) is assessed by Western blot.[11]

In Vivo Murine Model of Acute Graft-versus-Host Disease (aGvHD)

This model allows for the evaluation of this compound's systemic anti-inflammatory effects and its impact on survival in a complex immunopathological disease driven by endothelial damage.

  • Model Induction: A lethal aGvHD model is established by transplanting bone marrow and spleen cells from donor mice (e.g., C57BL/6) into lethally irradiated allogeneic recipient mice (e.g., BALB/c).[12]

  • Intervention: Recipient mice receive prophylactic or therapeutic intraperitoneal injections of this compound (e.g., daily from day 0 post-HCT).[12]

  • Endpoints & Analysis:

    • Survival: Animals are monitored daily for survival.[12]

    • Clinical Score: aGvHD severity is assessed using a scoring system based on weight loss, posture, activity, fur texture, and skin integrity.[12]

    • Cytokine Analysis: Plasma levels of pro- and anti-inflammatory cytokines are measured by cytometric bead array or ELISA at specific time points.[12]

    • Histopathology: Target organs (e.g., liver, gut, skin) are harvested for histological analysis to assess the degree of leukocytic infiltration and tissue damage.[12]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the key pharmacodynamic pathways of this compound and a typical experimental workflow.

Defibrotide_Overall_Mechanism cluster_effects Pleiotropic Pharmacodynamic Effects cluster_details This compound This compound AntiThrombotic Anti-Thrombotic This compound->AntiThrombotic ProFibrinolytic Pro-Fibrinolytic This compound->ProFibrinolytic AntiInflammatory Anti-Inflammatory This compound->AntiInflammatory EC_Protection Endothelial Cell Protection This compound->EC_Protection vWF ↓ von Willebrand Factor AntiThrombotic->vWF TF ↓ Tissue Factor AntiThrombotic->TF tPA ↑ t-PA ProFibrinolytic->tPA PAI1 ↓ PAI-1 ProFibrinolytic->PAI1 Plasmin ↑ Plasmin Activity ProFibrinolytic->Plasmin Adhesion ↓ Adhesion Molecules (ICAM-1, VCAM-1, Selectins) AntiInflammatory->Adhesion Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) AntiInflammatory->Cytokines Heparanase ↓ Heparanase Activity EC_Protection->Heparanase Homeostasis ↑ Endothelial Homeostasis EC_Protection->Homeostasis

Caption: Overview of the multi-target pharmacodynamic effects of this compound.

Defibrotide_Signaling_Pathways Key Signaling Pathways Modulated by this compound Stimuli Endothelial Injury (e.g., Chemotherapy, LPS, Cytokines) MAPK_p38 p38 MAPK Pathway Stimuli->MAPK_p38 Activates PI3K_Akt PI3K/Akt Pathway Stimuli->PI3K_Akt Activates Adenosine_R Adenosine A2A Receptor Protection Endothelial Protection: • ↓ Inflammation • ↓ Thrombosis • ↑ Cell Survival Adenosine_R->Protection Activation Endothelial Activation: • ↑ Adhesion Molecules • ↑ Pro-inflammatory Cytokines • ↑ Pro-thrombotic Factors MAPK_p38->Activation PI3K_Akt->Activation This compound This compound This compound->Adenosine_R Agonist This compound->MAPK_p38 Inhibits This compound->PI3K_Akt Inhibits Experimental_Workflow cluster_model Model System cluster_process Experimental Process cluster_endpoints Endpoint Analysis Model In Vitro Endothelial Cells (HUVEC/HMEC) or In Vivo Animal Model (e.g., aGvHD) Injury 1. Induce Endothelial Injury (e.g., LPS, Patient Sera, Allo-HCT) Model->Injury Treatment 2. Administer this compound (Varying Concentrations/Doses) Injury->Treatment Analysis 3. Measure Endpoints Treatment->Analysis Biomarkers Biomarkers: Cytokines, Adhesion Molecules, Coagulation Factors Analysis->Biomarkers Functional Functional Outcomes: Survival, Clinical Score, Histopathology Analysis->Functional

References

Preclinical Evidence for Defibrotide's Antithrombotic Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defibrotide (B611023), a complex mixture of predominantly single-stranded polydeoxyribonucleotides, has demonstrated a unique profile of antithrombotic, profibrinolytic, and anti-inflammatory properties in a multitude of preclinical studies.[1][2] Unlike traditional anticoagulants, this compound exerts its effects primarily at the level of the vascular endothelium, offering a localized action with a reduced risk of systemic hemorrhage.[1][3] This technical guide provides an in-depth overview of the preclinical evidence supporting the antithrombotic effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

I. Profibrinolytic and Thrombolytic Activity

A. In Vivo Evidence: Animal Models of Thrombosis

Animal models have been instrumental in demonstrating the antithrombotic and thrombolytic efficacy of this compound. A key study in a rabbit model of venous thrombosis induced by collagen demonstrated a significant, dose-dependent antithrombotic effect.[7][8]

Table 1: Antithrombotic Effect of Orally Administered this compound in a Rabbit Venous Thrombosis Model [7]

Dose (mg/kg)Peak Inhibition of Thrombus Formation (%)
12.5Data not specified
25Data not specified
50Data not specified

A linear correlation was observed between the dose and the peak activity.[7]

In a thrombolysis model, intravenous infusion of this compound in rabbits with established thrombi resulted in significant, dose-related thrombolytic activity.[7][8]

Table 2: Thrombolytic Effect of Intravenously Administered this compound in a Rabbit Venous Thrombosis Model [7]

Dose (mg/kg/h for 6h)Thrombolytic Activity
20Significant and dose-related
31.7Significant and dose-related
50Significant and dose-related

A direct relationship was observed between the thrombolytic effect and plasma levels of this compound.[7]

B. In Vitro Evidence: Modulation of Fibrinolytic Factors

In vitro studies have elucidated the direct effects of this compound on the components of the fibrinolytic cascade.

Table 3: Effect of this compound on Fibrinolytic Parameters in Human Endothelial Cells (HUVEC and HMEC-1) [9]

Cell TypeTreatmentPAI-1 Antigen Levelst-PA Antigen Levelst-PA Activity
HMEC-1LPSIncreasedNo significant changeDecreased
LPS + this compound (200 µg/ml, 72h)Reduced by 25.7% vs LPS aloneNo significant changeInhibited LPS-induced decrease
HUVECLPSIncreasedNo significant changeDecreased
LPS + this compound (200 µg/ml, 72h)Reduced by 46% vs LPS aloneNo significant changeInhibited LPS-induced decrease

LPS: Lipopolysaccharide

Furthermore, this compound has been shown to directly enhance the enzymatic activity of plasmin in a dose-dependent manner, contributing to its overall fibrinolytic potential.[4][10]

Experimental Protocol: Rabbit Venous Thrombosis Model

The venous thrombosis model in rabbits, as described in preclinical studies, is induced by the insertion of a collagen-coated thread into the femoral vein.[11]

experimental_workflow_thrombosis_model cluster_animal_prep Animal Preparation cluster_procedure Thrombosis Induction cluster_analysis Analysis animal Rabbit anesthesia Anesthesia animal->anesthesia femoral_vein Femoral Vein Isolation anesthesia->femoral_vein collagen_thread Insertion of Collagen-Coated Thread femoral_vein->collagen_thread thrombus_analysis Thrombus Evaluation (e.g., weight, size) collagen_thread->thrombus_analysis defibrotide_admin This compound Administration (Oral or IV) defibrotide_admin->femoral_vein control Control (Vehicle) control->femoral_vein

Rabbit Venous Thrombosis Experimental Workflow.

II. Endothelial Cell Protection and Anti-inflammatory Effects

A cornerstone of this compound's antithrombotic action is its ability to protect and stabilize the vascular endothelium, particularly under conditions of stress and inflammation.[12] this compound has been shown to modulate the expression of adhesion molecules, inhibit inflammatory signaling pathways, and protect endothelial cells from damage.

A. Modulation of Endothelial Adhesion Molecules

Preclinical studies have demonstrated that this compound can reduce the expression of key adhesion molecules on endothelial cells, thereby limiting the recruitment and adhesion of leukocytes and platelets to the vessel wall.[2][13]

Table 4: Effect of this compound on Endothelial Adhesion Molecule Expression

Cell TypeStimulusAdhesion MoleculeThis compound Effect
Endothelial CellsTNF-α or fMLPICAM-1/LFA-1Inhibition of leukocyte adhesion (26.5% - 32.4% at 1000 µg/ml)[14]
HUVEC/HMECAutologous HSCT SeraICAM-1Progressive increase prevented by this compound[15]
Microvascular Endothelial CellsaGVHD SerumVCAM-1, ICAM-1, VE-cadherinSuppressed serum-induced upregulation[13]

TNF-α: Tumor Necrosis Factor-alpha; fMLP: N-formylmethionyl-leucyl-phenylalanine; ICAM-1: Intercellular Adhesion Molecule-1; LFA-1: Lymphocyte function-associated antigen-1; HUVEC: Human Umbilical Vein Endothelial Cells; HMEC: Human Microvascular Endothelial Cells; HSCT: Hematopoietic Stem Cell Transplantation; aGVHD: acute Graft-versus-Host Disease; VCAM-1: Vascular Cell Adhesion Molecule-1; VE-cadherin: Vascular Endothelial-cadherin.

B. Inhibition of Inflammatory Signaling Pathways

This compound has been shown to interfere with key inflammatory signaling pathways within endothelial cells, contributing to its anti-inflammatory effects. One of the critical pathways identified is the PI3K/Akt pathway, which is involved in endothelial cell activation and stress responses.[16]

signaling_pathway_pi3k_akt cluster_stimulus Pro-inflammatory Stimulus cluster_pathway PI3K/Akt Signaling Pathway cluster_response Endothelial Response stimulus e.g., aGVHD Sera pi3k PI3K stimulus->pi3k akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates activation Endothelial Activation (e.g., Adhesion Molecule Upregulation) mtor->activation This compound This compound This compound->akt Suppresses Phosphorylation

This compound's Modulation of the PI3K/Akt Signaling Pathway.
Experimental Protocol: In Vitro Endothelial Cell Adhesion Assay

The effect of this compound on leukocyte adhesion to endothelial cells is typically assessed using an in vitro co-culture system.

experimental_workflow_adhesion_assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_co_culture Co-culture and Adhesion cluster_quantification Quantification ec_culture Endothelial Cells (e.g., HUVEC) stimulus Stimulation (e.g., TNF-α) ec_culture->stimulus leukocyte_culture Leukocytes co_culture Co-culture of Endothelial Cells and Leukocytes leukocyte_culture->co_culture defibrotide_treatment This compound Incubation stimulus->defibrotide_treatment defibrotide_treatment->co_culture adhesion Leukocyte Adhesion co_culture->adhesion quantification Quantification of Adherent Leukocytes adhesion->quantification

In Vitro Endothelial Cell Adhesion Assay Workflow.

III. Effects on Platelet Function

This compound's antithrombotic effects also extend to the modulation of platelet activity. Preclinical evidence suggests that this compound can inhibit platelet aggregation and adhesion.[5]

A. In Vitro Platelet Aggregation

In human studies, this compound has been observed to cause a slight prolongation of the lag period in collagen-induced platelet aggregation and a slight decrease in the maximum amplitude of the secondary wave of ADP and adrenalin-induced aggregation.[5]

B. In Vivo and Ex Vivo Platelet Function

In animal models, this compound has been shown to significantly decrease platelet aggregate formation.[5] In humans, treatment with this compound led to an increase in platelet cyclic AMP (cAMP) levels and a decrease in thromboxane (B8750289) B2 (TXB2) formation, both of which are associated with reduced platelet activation.[5][17]

Table 5: Effect of this compound on Platelet Function Markers in Humans [17]

ParameterEffect of this compound Treatment (3 x 200 mg/day for 7 days)
Platelet c-AMP LevelsSignificantly increased
Plasma PGI2 LevelsSignificantly increased
Plasma TXB2 LevelsNo significant increase
Blood PGI2/TXB2 RatioIncreased by 51% (30 min post-injection), remained 28% higher during therapy

c-AMP: cyclic Adenosine Monophosphate; PGI2: Prostacyclin; TXB2: Thromboxane B2.

IV. Other Mechanisms Contributing to Antithrombotic Effects

Beyond its direct effects on fibrinolysis, endothelial cells, and platelets, this compound exhibits other properties that contribute to its overall antithrombotic profile.

A. Inhibition of Heparanase

This compound has been shown to suppress the expression and activity of heparanase, an enzyme that degrades heparan sulfate (B86663) proteoglycans and is implicated in inflammation and thrombosis.[18][19][20]

B. Modulation of Tissue Factor Pathway

This compound can reduce the expression of tissue factor (TF), the primary initiator of the extrinsic coagulation cascade, on endothelial cells.[21] It has also been shown to stimulate the release of Tissue Factor Pathway Inhibitor (TFPI).

Table 6: Effect of this compound on Tissue Factor Expression in Human Microvascular Endothelial Cells (HMEC-1) [9]

TreatmentTissue Factor ActivityTissue Factor Antigen
LPSIncreasedIncreased
LPS + this compound (200 µg/ml)Reduced by 44.7% vs LPS aloneSignificantly reduced vs LPS alone

Conclusion

The preclinical evidence for this compound's antithrombotic effects is robust and multifaceted. Its unique mechanism of action, centered on the protection and restoration of endothelial homeostasis, distinguishes it from conventional antithrombotic agents. By enhancing fibrinolysis, reducing inflammation, modulating platelet function, and influencing other key pathways involved in thrombosis, this compound presents a compelling therapeutic strategy for a variety of thrombotic disorders. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development in this area.

References

Defibrotide as an Adenosine Receptor Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defibrotide (B611023) is a complex mixture of single-stranded oligodeoxyribonucleotides derived from porcine intestinal mucosa. While its precise mechanism of action is multifaceted, a significant aspect of its pharmacological profile involves its function as an adenosine (B11128) receptor agonist. This technical guide provides an in-depth exploration of this activity, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Adenosine Receptor Binding Affinity of this compound

This compound has been shown to bind to adenosine A1 and A2 receptors. Competitive radioligand binding assays have been utilized to determine its binding affinity (Ki). In these experiments, this compound's ability to displace specific radioligands from these receptors is quantified.

Receptor SubtypeRadioligand DisplacedKi (µg/mL)
Adenosine A1[3H]CHA (N6-cyclohexyl-adenosine)371 ± 68[1]
Adenosine A2[3H]NECA (5'-N-ethylcarboxamido-adenosine)688 ± 115[1]

No peer-reviewed data is currently available for the binding affinity of this compound at the adenosine A2B and A3 receptor subtypes.

Functional Agonism at Adenosine Receptors

This compound's interaction with adenosine receptors translates into functional agonist activity. This has been demonstrated in ex vivo tissue preparations.

AssayTissue PreparationMeasured EffectIC50 (µg/mL)
Muscle RelaxationK+-contracted guinea-pig trachealis muscleRelaxation4001[1]

The relaxant effect of this compound was abolished by the general adenosine A1/A2 receptor blocker 8-phenyltheophylline, but not by a selective A1 blocker, indicating the involvement of A2 receptors in this response.[1]

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate intracellular signaling cascades. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). Conversely, the A2A and A2B receptors couple to Gs proteins, which stimulate adenylyl cyclase and increase intracellular cAMP levels.

Adenosine_Receptor_Signaling cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling Defibrotide_A1_A3 This compound A1_A3 A1/A3 Receptors Defibrotide_A1_A3->A1_A3 Gi_o Gi/o Protein A1_A3->Gi_o Activates AC_inhibit Adenylyl Cyclase Gi_o->AC_inhibit Inhibits cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease Conversion ATP_inhibit ATP Defibrotide_A2A_A2B This compound A2A_A2B A2A/A2B Receptors Defibrotide_A2A_A2B->A2A_A2B Gs Gs Protein A2A_A2B->Gs Activates AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulates cAMP_increase cAMP ↑ AC_stimulate->cAMP_increase Conversion ATP_stimulate ATP

Canonical Adenosine Receptor Signaling Pathways.

This compound's Role in A2A Receptor-Mediated Inhibition of SDF-1/CXCR4 Signaling

Recent research has highlighted a novel aspect of this compound's mechanism of action involving the activation of the adenosine A2A receptor, which in turn inhibits the SDF-1/CXCR4 signaling axis. This pathway is crucial in cancer cell migration and metastasis.

Defibrotide_SDF1_CXCR4 This compound This compound A2AR Adenosine A2A Receptor This compound->A2AR Activates CXCR4 CXCR4 Receptor A2AR->CXCR4 Inhibits SDF1 SDF-1α SDF1->CXCR4 Binds & Activates Downstream Downstream Signaling (e.g., MMP-2, MMP-9 expression) CXCR4->Downstream Activates Migration Cell Migration & Invasion Downstream->Migration Promotes

Inhibition of SDF-1/CXCR4 Axis by this compound.

Experimental Protocols

Radioligand Binding Assay (Competitive Displacement)

This protocol outlines the general methodology used to determine the binding affinity of this compound for adenosine receptors. Specific parameters may vary between studies.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor_Prep Receptor Preparation (e.g., cell membranes expressing adenosine receptors) Incubation Incubate receptor prep, radioligand, and this compound at a defined temperature and time Receptor_Prep->Incubation Radioligand_Prep Radioligand Solution (e.g., [3H]CHA for A1, [3H]NECA for A2) Radioligand_Prep->Incubation Defibrotide_Prep This compound Solutions (serial dilutions) Defibrotide_Prep->Incubation Filtration Rapid vacuum filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation counting to quantify bound radioactivity Filtration->Scintillation Analysis Data analysis to determine IC50 and calculate Ki Scintillation->Analysis

Workflow for Competitive Radioligand Binding Assay.

Key Steps:

  • Receptor Preparation: Cell membranes expressing the adenosine receptor subtype of interest are prepared.

  • Incubation: A fixed concentration of a specific radioligand is incubated with the receptor preparation in the presence of varying concentrations of this compound.

  • Separation: The reaction is terminated by rapid filtration through a filter mat, which traps the receptor-bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes a general method to assess the functional effect of this compound on intracellular cAMP levels, indicative of its agonist or antagonist activity at Gs- or Gi/o-coupled adenosine receptors.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis Cell Lysis cluster_detection Detection & Analysis Cell_Culture Culture cells expressing the adenosine receptor of interest Stimulation Treat cells with varying concentrations of this compound (and/or forskolin (B1673556) for Gi-coupled assays) Cell_Culture->Stimulation Lysis Lyse cells to release intracellular cAMP Stimulation->Lysis Detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lysis->Detection Analysis Generate dose-response curves to determine EC50 or IC50 Detection->Analysis

General Workflow for a cAMP Functional Assay.

Key Steps:

  • Cell Culture: Cells stably or transiently expressing the specific adenosine receptor subtype are cultured.

  • Stimulation:

    • For Gs-coupled receptors (A2A, A2B): Cells are treated with increasing concentrations of this compound to measure stimulation of cAMP production.

    • For Gi/o-coupled receptors (A1, A3): Cells are first stimulated with an adenylyl cyclase activator like forskolin to induce a measurable level of cAMP. Then, cells are co-treated with increasing concentrations of this compound to measure the inhibition of forskolin-stimulated cAMP production.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for stimulation) or IC50 (for inhibition) values of this compound.

Conclusion

The available evidence robustly supports the role of this compound as an adenosine receptor agonist, with demonstrated binding to A1 and A2 receptors and functional consequences consistent with A2 receptor activation. Its ability to modulate the SDF-1/CXCR4 axis via A2A receptor activation presents a compelling avenue for its anti-metastatic potential. Further research is warranted to fully elucidate its binding affinities and functional potencies at all four adenosine receptor subtypes and to explore the full therapeutic implications of this aspect of its mechanism of action.

References

Defibrotide Oligonucleotides: A Technical Guide to Chemical Composition, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defibrotide (B611023) is a complex drug substance composed of a mixture of oligonucleotides, approved for the treatment of severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), in patients undergoing hematopoietic stem cell transplantation (HSCT).[1][2] Unlike sequence-specific antisense oligonucleotides or siRNAs, this compound's therapeutic effect is not dependent on a specific nucleotide sequence but rather on the collective physicochemical properties of its constituent polydeoxyribonucleotides. This guide provides an in-depth overview of the chemical composition, structure, and analytical methodologies used to characterize this unique therapeutic agent.

Chemical Composition and Structure

This compound is a polydisperse mixture of predominantly single-stranded polydeoxyribonucleotide sodium salts.[3] It is derived from the controlled depolymerization of intestinal mucosa DNA from porcine sources.[2] This process results in a complex mixture of oligonucleotides of varying lengths and sequences. The primary structure consists of standard deoxyribonucleotides (dAMP, dGMP, dCMP, and dTMP) linked by phosphodiester bonds.

The composition of this compound is not defined by a single chemical entity but by a distribution of oligonucleotides with specific characteristics. Key quantitative parameters that define its composition are summarized in Table 1.

Table 1: Quantitative Composition of this compound Oligonucleotides

ParameterValueReferences
Molecular Weight (Mean Weighted) 13 - 20 kDa[3]
Oligonucleotide Length (Mean) ~50 bases[1]
Strandedness Predominantly single-stranded (~90%) with a minor fraction of double-stranded (~10%)[2]
Source Material Porcine intestinal mucosa DNA[2]

Physicochemical Properties

The physicochemical properties of the final drug product, Defitelio® (this compound sodium), are critical for its stability, delivery, and biological activity. The formulation is a sterile, preservative-free solution for intravenous infusion.

Table 2: Physicochemical Properties of this compound Sodium Injection

ParameterSpecificationReferences
Appearance Clear, light yellow to brown solution[4][5]
Concentration 80 mg/mL[4]
Excipients Sodium Citrate, Water for Injection[4]
pH 6.8 - 7.8 (may be adjusted with HCl or NaOH)[4]
Final Infusion Concentration 4 mg/mL to 20 mg/mL in 0.9% NaCl or 5% Dextrose[3]

Mechanism of Action

The mechanism of action of this compound is multifactorial and not fully elucidated, but it is known to exert its therapeutic effects primarily through its interactions with the vascular endothelium.[6] Its polyanionic nature allows it to interact with various heparin-binding proteins. The key activities include antithrombotic, profibrinolytic, and anti-inflammatory effects, which collectively protect endothelial cells from damage and help restore microvascular function.[7]

Key signaling pathways influenced by this compound include:

  • Endothelial Cell Protection: It protects endothelial cells from damage induced by chemotherapy and inflammatory cytokines.

  • Modulation of Hemostasis: this compound reduces the expression of von Willebrand factor (vWF), which is involved in platelet adhesion and aggregation.[6]

Defibrotide_Mechanism_of_Action cluster_EC Endothelial Cell cluster_Outcomes Pharmacological Effects This compound This compound tPA t-PA Expression This compound->tPA Upregulates Thrombomodulin Thrombomodulin Expression This compound->Thrombomodulin Upregulates PAI1 PAI-1 Expression This compound->PAI1 Downregulates vWF vWF Expression This compound->vWF Downregulates EC_Protection Endothelial Protection This compound->EC_Protection Promotes Fibrinolysis Increased Fibrinolysis tPA->Fibrinolysis Thrombosis Reduced Thrombosis Thrombomodulin->Thrombosis PAI1->Fibrinolysis vWF->Thrombosis

Caption: Signaling pathway of this compound's effects on endothelial cells.

Experimental Protocols for Characterization

The characterization of this compound is challenging due to its polydisperse nature. A suite of analytical methods is employed to ensure its quality, potency, and consistency.

Potency Assays (Fibrinolytic Activity)

The biological potency of this compound is a critical quality attribute and is determined by its ability to enhance plasmin-mediated fibrinolysis.[3] While specific proprietary details of the validated assays are not publicly available, the principle is based on a chromogenic substrate assay.

Principle: The assay measures the ability of this compound to enhance the enzymatic activity of plasmin in hydrolyzing a specific chromogenic substrate. The rate of color development is proportional to the plasmin activity, which is potentiated by this compound.

General Protocol Outline:

  • Reagent Preparation:

    • Prepare a solution of human plasmin.

    • Prepare a solution of a plasmin-specific chromogenic substrate.

    • Prepare a series of this compound standard solutions of known concentrations and test sample solutions.

  • Reaction Incubation:

    • In a microplate, combine plasmin, the chromogenic substrate, and either a this compound standard or a test sample.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.

  • Detection:

    • Measure the absorbance of the wells at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values of the standards against their concentrations.

    • Determine the potency of the test sample by interpolating its absorbance value on the standard curve. The potency is typically expressed in biological units per milligram.[3]

Physicochemical Characterization

A combination of chromatographic and spectroscopic techniques is used to characterize the molecular weight distribution, purity, and structure of this compound oligonucleotides.

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the oligonucleotide components of this compound. One cited method uses a Vydac C8 column with a mobile phase of 0.1% trifluoroacetic acid in water.[8] This allows for the separation of different molecular species for further analysis.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight distribution of the oligonucleotide mixture. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are suitable for analyzing large biomolecules like oligonucleotides.[8][9][10] These methods provide information on the average molecular weight and the range of oligonucleotide sizes present in the mixture.

Size-Exclusion Chromatography (SEC): SEC can be used to analyze the size distribution and aggregation of oligonucleotides under native conditions using aqueous buffers.[11] Coupling SEC with Multi-Angle Light Scattering (SEC-MALS) can provide absolute molar mass and information on polydispersity.[12]

Spectroscopic Methods:

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to evaluate the overall structure of the this compound formulation, providing a fingerprint of the chemical bonds present.[10]

  • UV Spectroscopy: This technique is used to determine the concentration of oligonucleotides and can also be used to assess their melting temperature (Tm), which provides information about their secondary structure.[13]

Defibrotide_Analysis_Workflow cluster_physchem Physicochemical Analysis cluster_potency Biological Potency start This compound Drug Substance/Product HPLC HPLC (Purity, Separation) start->HPLC SEC SEC-MALS (Size Distribution, Aggregation) start->SEC MS Mass Spectrometry (Molecular Weight Distribution) start->MS Spectroscopy Spectroscopy (FTIR, UV) (Structure, Concentration) start->Spectroscopy Potency_Assay Fibrinolytic Potency Assay (Chromogenic Substrate) start->Potency_Assay Final_Spec Release Specification (Quality, Potency, Purity) HPLC->Final_Spec SEC->Final_Spec MS->Final_Spec Spectroscopy->Final_Spec Potency_Assay->Final_Spec

Caption: General experimental workflow for the characterization of this compound.

Conclusion

This compound is a unique oligonucleotide drug whose therapeutic activity stems from the properties of a complex mixture of polydeoxyribonucleotides rather than a single, defined active pharmaceutical ingredient. Its characterization requires a comprehensive set of analytical techniques to control its quality, composition, and potency. The methodologies described in this guide, including potency assays based on fibrinolytic activity and various chromatographic and spectroscopic methods, are essential for ensuring the consistency and efficacy of this life-saving therapy for patients with severe hepatic VOD/SOS. Further research into the specific oligonucleotide fractions responsible for its therapeutic effects could lead to the development of more defined and potent second-generation therapies.

References

In vitro studies on defibrotide's profibrinolytic activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Profibrinolytic Activity of Defibrotide (B611023): In Vitro Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a complex mixture of predominantly single-stranded polydeoxyribonucleotides, is an approved therapy for severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS). Its clinical efficacy is attributed to a multifactorial mechanism of action that includes endothelial cell protection, anti-inflammatory, and antithrombotic effects. A cornerstone of its therapeutic action is its pronounced profibrinolytic activity. This technical guide provides an in-depth review of the in vitro studies that have elucidated the mechanisms by which this compound enhances fibrinolysis, offering critical insights for researchers in pharmacology and drug development.

Introduction to this compound's Fibrinolytic Role

Core Profibrinolytic Mechanisms: In Vitro Evidence

In vitro studies using various endothelial cell models have been pivotal in dissecting the profibrinolytic effects of this compound. The primary mechanisms identified are:

  • Modulation of Fibrinolytic Proteins in Endothelial Cells: this compound favorably alters the expression of key regulatory proteins in endothelial cells, shifting the balance towards fibrinolysis.[4]

    • Increased Tissue Plasminogen Activator (t-PA): this compound has been shown to increase the expression and release of t-PA antigen from both macrovascular (HUVEC) and microvascular (HMEC-1) endothelial cells.[1][4][5] This increases the capacity to generate plasmin.

  • Direct Enhancement of Plasmin Enzymatic Activity: A significant finding is that this compound directly enhances the catalytic activity of plasmin.[1][7] Studies have demonstrated that this compound increases plasmin's ability to hydrolyze its substrates in a dose-dependent manner.[1][7] This action is independent of plasminogen activation, as this compound does not directly convert plasminogen to plasmin.[1][7] It also enhances the degradation of a fully formed fibrin (B1330869) clot.[1]

  • Potentiation of t-PA and Urokinase-Mediated Plasmin Generation: this compound demonstrates a concentration-dependent enhancement of plasmin activity when plasmin is generated via the action of either t-PA or urokinase on plasminogen.[1][7]

Quantitative Data on Profibrinolytic Effects

The following tables summarize key quantitative findings from in vitro and related experimental studies that highlight the dose-dependent and context-specific efficacy of this compound.

Table 1: Effect of this compound on Gene Expression of Fibrinolytic Factors in Endothelial Cells

Cell Type Stimulus This compound Concentration Target Gene Observed Effect Citation
HMECs¹ Thalidomide (B1683933) Not Specified t-PA 8.8-fold increase vs. thalidomide alone [8]
HMECs¹ Thalidomide Not Specified PAI-1 2.0-fold decrease vs. thalidomide alone [8]

¹Human Dermal Microvascular Endothelial Cells

Table 2: Effect of this compound on Fibrinolytic Activity and Protein Levels

Model System This compound Concentration Measured Parameter Observed Effect Citation
Human Endotoxemia (in vivo) 6.25 mg/kg infusion t-PA antigen 31% increase [9]
Human Endotoxemia (in vivo) 6.25 mg/kg infusion PAP complexes² 13% increase [9]
Rabbit Thrombolysis Model 100 mg/kg bolus Arterial Thrombus Weight 76% reduction vs. control [10]
Rabbit Thrombolysis Model 100 mg/kg bolus Venous Thrombus Weight 43% reduction vs. control [10]

²Plasmin-Antiplasmin complexes, an indicator of plasmin generation.

Detailed Experimental Protocols

Replication and validation are key in scientific research. The following sections detail the methodologies commonly employed in in vitro studies of this compound's profibrinolytic activity.

Endothelial Cell Culture and Stimulation
  • Cell Lines: Primary Human Umbilical Vein Endothelial Cells (HUVEC) and immortalized Human Microvascular Endothelial Cell lines (HMEC-1) are frequently used.[4] These represent both macro- and microvascular environments.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., EGM-2) supplemented with growth factors, fetal bovine serum, and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

  • This compound Treatment: Cells are typically pre-incubated with varying concentrations of this compound for a set period before the addition of the inflammatory stimulus, or are co-incubated with both agents.

Measurement of Fibrinolytic Proteins
Fibrinolytic Activity Assays
  • Chromogenic Substrate Assays: The enzymatic activity of plasmin is measured by its ability to cleave a specific chromogenic substrate. The rate of color development is proportional to the plasmin activity and is measured using a spectrophotometer. This assay is used to demonstrate this compound's direct enhancement of plasmin function.[1]

  • Fibrin Clot Lysis Assay: This assay provides a more physiologically relevant measure of fibrinolysis. A fibrin clot is formed in a microplate well by mixing fibrinogen, plasminogen, and thrombin.[1] Plasmin (or a plasminogen activator) is added along with this compound or a control buffer. The rate of clot lysis is monitored by measuring the change in optical density over time. This method confirms this compound's ability to enhance the degradation of an established clot.[1]

Visualizations: Pathways and Workflows

Defibrotide_Profibrinolytic_Pathway cluster_EC Endothelial Cell cluster_Plasma Plasma / Endothelial Surface This compound This compound PAI1 PAI-1 Gene Expression This compound->PAI1 Inhibits tPA t-PA Gene Expression This compound->tPA Stimulates PAI1_protein PAI-1 PAI1->PAI1_protein translates to tPA_protein t-PA tPA->tPA_protein translates to Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Clot Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products Fibrin->FDPs tPA_protein->Plasminogen activates PAI1_protein->tPA_protein inhibits Defibrotide_direct This compound Defibrotide_direct->Plasmin Directly Enhances Activity

Caption: Signaling pathway of this compound's profibrinolytic action.

Experimental_Workflow cluster_Analysis 6. Downstream Analysis A 1. Culture Endothelial Cells (e.g., HMEC-1) B 2. Pre-treat with this compound (Varying Concentrations) A->B C 3. Stimulate with Proinflammatory Agent (e.g., LPS, 1 µg/mL) B->C D 4. Incubate for a Defined Period (e.g., 24 hours) C->D E 5. Harvest Supernatant and Cells D->E F Supernatant: Measure t-PA & PAI-1 Protein (ELISA) E->F for protein G Cell Lysate: Measure t-PA & PAI-1 mRNA (RT-PCR) E->G for mRNA

Caption: Typical experimental workflow for in vitro analysis.

Logical_Relationships DF This compound Inc_tPA Increase t-PA DF->Inc_tPA Dec_PAI1 Decrease PAI-1 DF->Dec_PAI1 Enh_Plasmin Enhance Plasmin Activity DF->Enh_Plasmin Promote_Activation Promote Plasminogen Activation to Plasmin Inc_tPA->Promote_Activation Dec_PAI1->Promote_Activation Removes Inhibition Inc_Fibrinolysis Increased Fibrin Degradation Enh_Plasmin->Inc_Fibrinolysis Promote_Activation->Inc_Fibrinolysis

References

An In-depth Technical Guide to the Molecular Interactions of Defibrotide with Vascular Endothelial Growth Factor (VEGF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Defibrotide (B611023), a complex mixture of single-stranded and double-stranded polydeoxyribonucleotides, is an approved treatment for severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS). Its mechanism of action is multifactorial, primarily centered on the protection and restoration of endothelial cell function. While its pleiotropic effects, including anti-thrombotic, fibrinolytic, and anti-inflammatory properties, are well-documented, its direct and indirect interactions with key signaling molecules like Vascular Endothelial Growth Factor (VEGF) are of significant interest to researchers. This technical guide provides a comprehensive overview of the current understanding of the molecular interactions between this compound and VEGF, including quantitative data, detailed experimental protocols for investigation, and visualizations of relevant pathways and workflows.

Direct and Indirect Molecular Interactions

Current evidence suggests that the direct interaction between this compound and Vascular Endothelial Growth Factor (VEGF), specifically the VEGF165 isoform, is weak. However, a growing body of research points towards indirect modulation of VEGF activity and signaling by this compound through various mechanisms.

Direct Binding Affinity

Studies investigating the direct binding of this compound to a panel of heparin-binding proteins have been conducted. These interactions are thought to occur primarily through charge-charge interactions between the polyanionic structure of this compound and positively charged domains on these proteins. While this compound exhibits low nanomolar affinity for some heparin-binding proteins like basic fibroblast growth factor (bFGF), its affinity for VEGF165 is considerably lower.

A key study determined the Michaelis-Menten binding constant (KM) for the interaction between this compound and VEGF165 to be 34 µmol/l, indicating a relatively low-affinity interaction.[1] This suggests that a direct binding and sequestration of VEGF is unlikely to be the primary mechanism of this compound's action in modulating VEGF-related pathophysiology. Further supporting this, it has been shown that this compound does not displace 125I-VEGF165 from its low-affinity binding sites on the extracellular matrix.

Indirect Modulation of VEGF

Despite the weak direct interaction, this compound has been shown to indirectly influence VEGF through its broader anti-inflammatory and endothelial-protective effects.

As part of its anti-inflammatory properties, this compound has been observed to decrease the levels of various pro-inflammatory cytokines and mediators, including VEGF.[2][3][4] In vitro studies have demonstrated a reduced production of VEGF by stromal cells following treatment with this compound.[2] This reduction in circulating VEGF could contribute to the amelioration of conditions characterized by excessive VEGF-driven pathology, such as vascular leakage.

This compound may also modulate the bioavailability of VEGF through its effects on matrix metalloproteinases (MMPs). Specifically, MMP-9 has been implicated in the proteolytic cleavage of extracellular matrix components, which can release sequestered VEGF, thereby increasing its local concentration and activity.[5][6] Some studies suggest that this compound can modulate the expression and activity of MMPs.[7] For instance, in a rat model, inhibition of MMP-9 was shown to prevent the proteolytic cleavage of hepatic VEGF.[7] By potentially influencing MMP-9 activity, this compound could indirectly regulate the release and availability of active VEGF in the tissue microenvironment.

Quantitative Data

The following table summarizes the available quantitative data regarding the interaction of this compound with VEGF.

ParameterValueProteinMethodReference
Michaelis-Menten Constant (KM)34 µmol/lVEGF165Not Specified[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the molecular interactions of this compound with VEGF.

Surface Plasmon Resonance (SPR) for Low-Affinity Interactions

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. The following protocol is adapted for studying the low-affinity interaction between this compound and VEGF.

Objective: To determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) of the this compound-VEGF interaction.

Materials:

  • SPR instrument (e.g., BIAcore)

  • Sensor chip (e.g., CM5)

  • Recombinant human VEGF165

  • This compound

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Appropriate running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., low pH glycine (B1666218) or high salt solution)

Procedure:

  • Ligand Immobilization:

    • Covalently immobilize recombinant human VEGF165 onto the surface of a sensor chip using standard amine coupling chemistry. Aim for a moderate immobilization level to minimize mass transport limitations.

    • Activate a reference flow cell with EDC/NHS and block with ethanolamine (B43304) without immobilizing VEGF165 to serve as a negative control.

  • Analyte Injection:

    • Prepare a series of dilutions of this compound in the running buffer, covering a wide concentration range (e.g., from low micromolar to high micromolar) to account for the expected low affinity.

    • Inject the this compound solutions over the VEGF165-immobilized and reference flow cells at a constant flow rate.

    • Monitor the change in response units (RU) in real-time to observe the association and dissociation phases.

  • Regeneration:

    • After each this compound injection, inject the regeneration solution to remove any bound this compound and restore the baseline.

  • Data Analysis:

    • Subtract the reference flow cell sensorgram from the active flow cell sensorgram to obtain the specific binding response.

    • Fit the resulting sensorgrams to an appropriate binding model (e.g., a 1:1 Langmuir binding model or a steady-state affinity model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Enzyme-Linked Immunosorbent Assay (ELISA) to Measure VEGF Levels

This protocol describes how to quantify the effect of this compound on VEGF production by cells in culture.

Objective: To determine if this compound treatment alters the secretion of VEGF from a relevant cell line (e.g., stromal cells, endothelial cells).

Materials:

  • Human VEGF ELISA kit

  • Cell culture medium and supplements

  • Selected cell line (e.g., human stromal cells)

  • This compound

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed the chosen cell line in multi-well plates and allow them to adhere and grow to a desired confluency.

    • Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48 hours). Include an untreated control group.

  • Sample Collection:

    • Collect the cell culture supernatants from each well.

    • Centrifuge the supernatants to remove any cells or debris.

  • ELISA Protocol:

    • Perform the human VEGF ELISA according to the manufacturer's instructions.[3][8][9][10][11] This typically involves:

      • Adding standards and samples to wells pre-coated with a VEGF capture antibody.

      • Incubating to allow VEGF to bind.

      • Washing the wells.

      • Adding a biotinylated detection antibody.

      • Incubating and washing.

      • Adding a streptavidin-HRP conjugate.

      • Incubating and washing.

      • Adding a substrate solution to develop a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the VEGF standards.

    • Calculate the concentration of VEGF in each sample by interpolating from the standard curve.

    • Compare the VEGF concentrations in the supernatants of this compound-treated cells to the untreated controls to determine the effect of this compound on VEGF secretion.

Cell-Based VEGF Signaling Assay

This protocol outlines a general method to assess the impact of this compound on the VEGF signaling pathway in endothelial cells.

Objective: To determine if this compound can modulate VEGF-induced activation of downstream signaling pathways (e.g., phosphorylation of VEGFR2, ERK, or Akt).

Materials:

  • Human endothelial cells (e.g., HUVECs)

  • Cell culture medium and supplements

  • Recombinant human VEGF165

  • This compound

  • Phospho-specific antibodies for key signaling proteins (e.g., p-VEGFR2, p-ERK, p-Akt)

  • Western blotting reagents and equipment or a suitable cell-based ELISA kit.

Procedure:

  • Cell Culture and Treatment:

    • Culture endothelial cells to sub-confluency and then serum-starve them for several hours to reduce basal signaling.

    • Pre-treat the cells with different concentrations of this compound for a defined period.

    • Stimulate the cells with a known concentration of recombinant human VEGF165 for a short period (e.g., 5-15 minutes). Include appropriate controls (untreated, VEGF only, this compound only).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate.

  • Analysis of Protein Phosphorylation (Western Blotting):

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of the target signaling proteins (e.g., anti-p-VEGFR2).

    • Subsequently, probe with antibodies for the total forms of these proteins as a loading control.

    • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Calculate the ratio of phosphorylated to total protein for each condition.

    • Compare the levels of VEGF-induced phosphorylation in the presence and absence of this compound to assess its modulatory effect on the signaling pathway.

Visualizations

Signaling Pathways

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound VEGF VEGF This compound->VEGF Weak Inhibition (Indirect) VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Activation PLCg PLCγ VEGFR2->PLCg Phosphorylation PKC PKC PLCg->PKC Ras Ras PKC->Ras eNOS eNOS PKC->eNOS Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Gene Expression ERK->Proliferation Permeability Vascular Permeability NO NO eNOS->NO NO->Permeability

Caption: Proposed indirect modulation of the VEGF signaling pathway by this compound.

Experimental Workflows

ELISA_Workflow cluster_setup Experiment Setup cluster_sample_prep Sample Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis A Seed Stromal Cells B Treat with this compound (Varying Concentrations) A->B C Incubate (e.g., 24h) B->C D Collect Supernatants C->D E Centrifuge to Remove Debris D->E F Add Samples/Standards to Coated Plate E->F G Incubate with Detection Antibody F->G H Incubate with Streptavidin-HRP G->H I Add Substrate H->I J Stop Reaction & Read Absorbance I->J K Generate Standard Curve J->K L Calculate VEGF Concentration K->L M Compare Treated vs. Control L->M

Caption: Workflow for quantifying this compound's effect on VEGF secretion using ELISA.

SPR_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis A Immobilize VEGF on Sensor Chip C Inject this compound (Association) A->C B Prepare this compound Dilution Series B->C D Buffer Flow (Dissociation) C->D E Regenerate Surface D->E F Reference Subtraction D->F E->C Repeat for each concentration G Fit Sensorgrams to Binding Model F->G H Determine ka, kd, KD G->H

Caption: Workflow for analyzing this compound-VEGF interaction using Surface Plasmon Resonance (SPR).

References

Defibrotide's Untapped Potential: Early-Stage Research in Non-VOD Indications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Defibrotide (B611023), a complex mixture of single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa, is an established therapy for severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS). Beyond this primary indication, a growing body of early-stage research has begun to explore its therapeutic potential across a spectrum of non-VOD conditions. This technical guide synthesizes the current preclinical and clinical evidence, focusing on the multifaceted mechanisms of this compound and its potential applications in indications driven by endothelial dysfunction, inflammation, and thrombosis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the expanding therapeutic profile of this compound.

Core Mechanisms of Action

This compound exhibits a pleiotropic mechanism of action, primarily centered on the protection and restoration of endothelial cell function. Its therapeutic effects are attributed to a combination of anti-thrombotic, fibrinolytic, anti-inflammatory, and direct endothelial-protective properties.[1][2][3]

Key Mechanistic Pillars:

  • Endothelial Protection: this compound protects endothelial cells from damage induced by various stimuli, including chemotherapy, inflammatory cytokines, and ischemia-reperfusion.[4][5] It has been shown to reduce endothelial cell apoptosis and maintain the integrity of the vascular barrier.

  • Anti-inflammatory Effects: The drug modulates the inflammatory cascade by reducing the expression and secretion of pro-inflammatory cytokines such as TNF-α and IL-6, while potentially increasing anti-inflammatory cytokines.[6][7]

  • Modulation of Cell Adhesion: this compound has been shown to downregulate the expression of key adhesion molecules on endothelial cells, such as E-selectin, VCAM-1, and ICAM-1, thereby reducing the adhesion and transmigration of leukocytes.[7][9]

Preclinical and Clinical Data in Non-VOD Indications

The following tables summarize the key quantitative findings from early-stage research on this compound in various non-VOD indications.

Ischemia-Reperfusion Injury: Myocardial Infarction
Experimental Model Key Parameter Treatment Group (this compound) Control Group Percentage Change Reference
Rabbit Model of Myocardial Ischemia and ReperfusionInfarct Size22 ± 3% of area at risk45 ± 4% of area at risk51% reduction[1][2][10]
Graft-versus-Host Disease (GvHD)
Study Type Patient/Animal Model Key Outcome This compound Group Control Group p-value Reference
Retrospective Pediatric Study91 pediatric patients undergoing allo-HSCTIncidence of aGvHD (grade II-IV)4% (2/47)39% (17/44)p = 0.001[11]
Phase II Randomized Trial152 adult patients undergoing allo-HCTCumulative incidence of grade B-D aGvHD at day 10038.4% (n=79)47.1% (n=73)Not statistically powered for difference[12][13][14]
Murine Model of aGvHDB10.BR mice transplanted with C57BL/6J cellsSurvival at Day +2883.34%54.55%< 0.05[4][6][7]
Murine Model of aGvHDB10.BR mice transplanted with C57BL/6J cellsSerum TNF-α levels at Day +7Significantly reducedElevated< 0.05[6][7]
Murine Model of aGvHDB10.BR mice transplanted with C57BL/6J cellsSerum IL-6 levels at Day +7ReducedElevatedp = 0.05[6][7]
Transplant-Associated Thrombotic Microangiopathy (TA-TMA)
Study Type Patient Population Key Outcome Result Reference
Pilot Phase II Trial (Prophylactic)25 high-risk pediatric patientsIncidence of TA-TMA4% (1/25) compared to historical rates of 18-40%[3][11][15][16]
Retrospective Study22 pediatric patientsResolution of TA-TMA77% (17/22)[17][18]
Retrospective Study17 adult patientsResolution of TA-TMA77% (13/17)[18]
Multiple Myeloma
Experimental Model Treatment Key Finding Reference
SCID/NOD Mouse Xenograft Model (subcutaneous)This compound + MelphalanEnhanced chemosensitivity; significant reduction in tumor volume compared to either agent alone.[19][20][21]
SCID/NOD Mouse Xenograft Model (diffuse bone lesions)This compound + MelphalanSignificant prolongation in overall survival compared to each drug alone.[19][20]
In vitro co-culture of MM cells with BMSCsThis compoundDecreased adhesion of MM cells to BMSCs; suppressed secretion of IL-6 and VEGF.[19][22]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the early-stage research of this compound.

Rabbit Model of Myocardial Ischemia and Reperfusion
  • Animal Model: New Zealand White rabbits.[12][18][23]

  • Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and a snare occluder is placed around it.[12][18]

  • Ischemia and Reperfusion: Myocardial ischemia is induced by tightening the snare for a defined period (e.g., 60 minutes). Reperfusion is initiated by releasing the snare.[2][13]

  • Drug Administration: this compound (e.g., 32 mg/kg bolus followed by 32 mg/kg/h infusion) or vehicle is administered intravenously before, during, or after the ischemic period.[2][13]

  • Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The area at risk is determined, often by perfusing the coronary arteries with a dye. The heart is then sliced and incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C.[6][10][19] Viable myocardium, rich in dehydrogenases, stains red, while the infarcted tissue remains pale. The areas of infarction and the area at risk are then quantified using planimetry or digital image analysis.[10][19][20]

Murine Model of Acute Graft-versus-Host Disease (aGvHD)
  • Animal Model: A common model involves using C57BL/6 donor mice and BALB/c or B10.BR recipient mice to create a major histocompatibility complex (MHC) mismatch.[4][24]

  • Conditioning Regimen: Recipient mice receive a lethal dose of total body irradiation to ablate their hematopoietic system.[4]

  • Cell Transplantation: Recipient mice are injected intravenously with bone marrow cells and splenocytes (as a source of T cells) from the donor mice.[4][24]

  • Drug Administration: this compound (e.g., 800 mg/kg) or vehicle is administered, often intraperitoneally, starting from the day of transplantation for a specified duration.[4]

  • Clinical Scoring: Mice are monitored regularly for clinical signs of aGvHD, which may include weight loss, hunched posture, fur ruffling, and reduced activity. A scoring system is used to grade the severity of the disease.[25][26][27]

  • Histopathology: At specified time points, tissues from target organs (e.g., skin, liver, intestine) are collected, fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the degree of pathological damage.[25]

SCID Mouse Xenograft Model of Multiple Myeloma
  • Animal Model: Severe combined immunodeficient (SCID) or NOD/SCID mice, which lack a functional adaptive immune system, are used to prevent rejection of human tumor cells.[4][5][7][28][29]

  • Tumor Cell Inoculation: Human multiple myeloma (MM) cell lines (e.g., MM.1S) are injected either subcutaneously to form solid tumors or intravenously to create a disseminated disease model that mimics the bone marrow involvement seen in patients.[5][19][20]

  • Drug Administration: Once tumors are established or a certain period after cell injection, mice are treated with this compound, a chemotherapeutic agent (e.g., melphalan), or a combination of both. Administration can be oral, intravenous, or intraperitoneal.[19][20]

  • Tumor Growth and Survival Monitoring: For subcutaneous models, tumor volume is measured regularly using calipers. For disseminated models, disease progression can be monitored by measuring human immunoglobulin levels in the mouse serum or by in vivo bioluminescence imaging if the tumor cells are engineered to express luciferase. Animal survival is also a key endpoint.[19][20]

In Vitro Endothelial Cell Adhesion Assay
  • Cell Culture: Human endothelial cells (e.g., HUVECs) are cultured to form a confluent monolayer in multi-well plates.[8][30][31]

  • Endothelial Cell Activation: The endothelial cell monolayer is activated with an inflammatory stimulus, such as TNF-α or LPS, to induce the expression of adhesion molecules like VCAM-1 and ICAM-1.[30][32]

  • This compound Treatment: The endothelial cells are pre-treated with or co-incubated with various concentrations of this compound.

  • Leukocyte Adhesion: Fluorescently labeled leukocytes (e.g., human monocytes or lymphocytes) are added to the endothelial cell monolayer and allowed to adhere for a specific time.

  • Quantification: Non-adherent cells are washed away, and the number of adherent fluorescent cells is quantified using a fluorescence plate reader or by microscopy. The expression of adhesion molecules on the endothelial cell surface can also be quantified by techniques like flow cytometry or cell-based ELISA.

Signaling Pathways and Mechanistic Workflows

This compound's protective effects on the endothelium are mediated through the modulation of key intracellular signaling pathways that are often dysregulated in inflammatory and thrombotic conditions.

Inhibition of p38 MAPK and PI3K/AKT Signaling

In response to inflammatory stimuli like TNF-α, endothelial cells activate pro-inflammatory signaling cascades, including the p38 Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways. Activation of these pathways leads to the expression of adhesion molecules and pro-inflammatory cytokines, promoting leukocyte adhesion and vascular inflammation. Preclinical studies have shown that this compound can prevent the phosphorylation and activation of p38 MAPK and AKT in endothelial cells, thereby blocking these downstream inflammatory responses.[33][34]

Defibrotide_Signaling_Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR p38_MAPK p38 MAPK TNFR->p38_MAPK PI3K PI3K TNFR->PI3K NFkB NF-κB p38_MAPK->NFkB AKT AKT PI3K->AKT AKT->NFkB Adhesion_Molecules Adhesion Molecules (VCAM-1, ICAM-1) NFkB->Adhesion_Molecules Inflammatory_Cytokines Inflammatory Cytokines (IL-6, etc.) NFkB->Inflammatory_Cytokines This compound This compound This compound->p38_MAPK This compound->AKT

This compound's inhibition of p38 MAPK and AKT signaling pathways.

Experimental Workflow for Western Blot Analysis of p38 MAPK and AKT Phosphorylation

Western_Blot_Workflow start Start: Culture Endothelial Cells stimulate Stimulate with TNF-α (with or without this compound pre-treatment) start->stimulate lyse Lyse cells and collect protein stimulate->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify sds_page SDS-PAGE to separate proteins quantify->sds_page transfer Transfer proteins to membrane (e.g., PVDF) sds_page->transfer block Block membrane to prevent non-specific antibody binding transfer->block primary_ab Incubate with primary antibodies (anti-p-p38, anti-p-AKT, total p38, total AKT) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect analyze Analyze band intensity to determine relative phosphorylation detect->analyze end End analyze->end

Workflow for assessing p38 MAPK and AKT phosphorylation via Western blot.

Conclusion and Future Directions

The early-stage research on this compound in non-VOD indications is promising and highlights its potential as a broad-spectrum endothelial-protective and anti-inflammatory agent. The preclinical data, particularly in ischemia-reperfusion injury, GvHD, and multiple myeloma, provide a strong rationale for further investigation. The initial clinical findings in TA-TMA and GvHD are encouraging and warrant larger, well-controlled clinical trials to establish efficacy and safety in these settings.

Future research should focus on:

  • Elucidating Detailed Mechanisms: Further exploration of the specific molecular targets of this compound and its downstream signaling effects will provide a more complete understanding of its pleiotropic activities.

  • Combination Therapies: Investigating the synergistic potential of this compound with other agents, such as chemotherapy or immunotherapy, could lead to more effective treatment strategies.

  • Biomarker Development: Identifying reliable biomarkers to predict response to this compound therapy would enable better patient selection and personalized treatment approaches.

  • Robust Clinical Trials: Conducting well-designed, randomized controlled trials in various non-VOD indications is crucial to definitively establish the clinical utility of this compound beyond its current approved use.

References

Defibrotide's Attenuation of Tumor Necrosis Factor-Alpha (TNF-α) Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defibrotide (B611023) is a complex mixture of predominantly single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa. It has demonstrated a multifaceted mechanism of action, including antithrombotic, profibrinolytic, and anti-inflammatory properties.[1][2][3] A significant aspect of its pharmacological profile is its protective effect on endothelial cells against damage induced by various stimuli, including the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[4][5] This technical guide provides an in-depth analysis of this compound's effect on TNF-α pathways, summarizing quantitative data, detailing experimental protocols, and visualizing the involved signaling cascades.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effect of this compound on TNF-α and its mediated responses.

Table 1: Effect of this compound on Endothelial Cell Viability in the Presence of TNF-α

Cell TypeTNF-α ConcentrationThis compound ConcentrationIncubation TimeChange in Cell ViabilityReference
Bovine Pulmonary Artery Endothelial Cells1 ng/mL0.03 - 0.3 mg/mL72 hoursIncreased viability from 63% to 98% of control[4]
Bovine Pulmonary Artery Endothelial Cells10 ng/mL0.03 - 0.3 mg/mL72 hoursIncreased viability from 51% to 80% of control[4]

Table 2: Modulation of TNF-α and Related Inflammatory Mediators by this compound

Experimental ModelTreatmentMeasured MoleculeMethodResultReference
Human Pulmonary Microvascular Endothelial Cells (HPMEC)TNF-α (20 ng/mL) + this compound (20 µg/mL)VCAM-1, NOS3, VWF, CASP3, BAX, BCL2 mRNAPCRDownregulation of TNF-α induced gene expression
Murine model of allogeneic HCTThis compoundTNF-α, IL-6, VCAM-1, ICAM-1, Ang-2Not SpecifiedLower levels compared to untreated controls[6]
LPS-induced lung injury murine modelThis compoundTNF-α, IL-6, Ang-2, E-, and P-selectin mRNANot SpecifiedSignificantly reduced mRNA expression
Human Umbilical Vein Endothelial Cells (HUVEC)TNF-α (20 ng/mL) + this compound (300 µg/mL)IL-6LuminexIncreased IL-6 release[1]
Human Umbilical Vein Endothelial Cells (HUVEC)Hemolysate + this compound (300 µg/mL)IL-6, IL-8, MCP-1LuminexDecreased release of IL-6, IL-8, and MCP-1[1]
Human Dermal Microvascular Endothelial CellsPlasma from COVID-19 patients + this compound (5µg/ml)TNF-α signaling pathway genesRNAseqSuppression of TNF-α signaling pathway[5]

Key Experimental Protocols

This section details the methodologies for key experiments cited in the quantitative data summary.

TNF-α-Mediated Endothelial Cell Cytotoxicity Assay

This protocol is based on the methodology described for assessing the protective effects of this compound on endothelial cells.[4]

Objective: To determine the effect of this compound on the viability of endothelial cells exposed to cytotoxic concentrations of TNF-α.

Materials:

  • Bovine Pulmonary Artery Endothelial Cells (BPAEC)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Recombinant human TNF-α

  • This compound solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed BPAEC in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare solutions of TNF-α at concentrations of 1 ng/mL and 10 ng/mL in cell culture medium.

    • Prepare solutions of this compound at concentrations ranging from 0.03 to 0.3 mg/mL in cell culture medium.

    • Aspirate the overnight culture medium from the wells.

    • Add fresh medium containing TNF-α alone, or a combination of TNF-α and this compound to the respective wells. Include control wells with medium only and medium with this compound only.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a dedicated solubilizing agent).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and plot the results to show the concentration-dependent protective effect of this compound.

Measurement of TNF-α in Cell Culture Supernatants by ELISA

This protocol provides a general procedure for quantifying the concentration of TNF-α in cell culture supernatants following treatment with this compound.

Objective: To measure the amount of TNF-α secreted by cells into the culture medium.

Materials:

  • Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • Cell culture supernatants from experimental conditions (e.g., endothelial cells stimulated with LPS in the presence or absence of this compound)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (as provided in the kit)

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Plate Preparation: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Prepare a standard curve using the recombinant TNF-α provided in the kit.

    • Add 100 µL of standards and cell culture supernatant samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Reaction Stoppage and Measurement: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-α in the experimental samples.

Signaling Pathways and Experimental Workflows

TNF-α Signaling and this compound's Points of Intervention

TNF-α exerts its pro-inflammatory and cytotoxic effects primarily through the activation of the NF-κB and p38 MAPK signaling pathways. This compound has been shown to interfere with these pathways, thereby mitigating the detrimental effects of TNF-α on endothelial cells.

Diagram 1: TNF-α Signaling via NF-κB Pathway and this compound's Inhibitory Action

G This compound inhibits TNF-α-induced NF-κB activation. cluster_NFkB TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates for degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Promotes transcription This compound This compound This compound->Inhibition

Caption: this compound inhibits TNF-α-induced NF-κB activation.

Diagram 2: TNF-α Signaling via p38 MAPK Pathway and this compound's Modulatory Effect

G This compound modulates the p38 MAPK signaling pathway. TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds ASK1 ASK1 TNFR1->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (e.g., transcription factors) p38_MAPK->Downstream_Targets Inflammation_Apoptosis Inflammation & Apoptosis Downstream_Targets->Inflammation_Apoptosis This compound This compound This compound->Inhibition

Caption: this compound modulates the p38 MAPK signaling pathway.

Experimental Workflow for Investigating this compound's Effect on TNF-α Pathways

The following diagram outlines a typical experimental workflow to elucidate the mechanisms of this compound's action on TNF-α signaling in endothelial cells.

Diagram 3: Experimental Workflow

G cluster_Analysis Downstream Analysis Start Start: Endothelial Cell Culture (e.g., HUVEC, HPMEC) Treatment Treatment Groups: 1. Control 2. TNF-α alone 3. This compound alone 4. TNF-α + this compound Start->Treatment Incubation Incubation (Time-course experiment) Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., MTT, LDH) Incubation->Cell_Viability Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis ELISA ELISA for TNF-α and other cytokines Supernatant_Collection->ELISA Western_Blot Western Blot for - Phospho-p38 - IκB degradation - NF-κB nuclear translocation Cell_Lysis->Western_Blot qPCR RT-qPCR for - TNF-α mRNA - Adhesion molecule mRNA (ICAM-1, VCAM-1) Cell_Lysis->qPCR ELISA->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis Conclusion Conclusion: Elucidation of this compound's Mechanism of Action Data_Analysis->Conclusion

Caption: Workflow for studying this compound's effect on TNF-α.

Conclusion

This compound demonstrates a clear protective effect against TNF-α-induced endothelial cell injury. This is achieved through the modulation of key inflammatory signaling pathways, including the NF-κB and p38 MAPK cascades. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in conditions characterized by elevated TNF-α and endothelial dysfunction. Further research is warranted to fully elucidate the precise molecular interactions of this compound within these signaling pathways.

References

Investigating the anti-inflammatory properties of defibrotide in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Anti-Inflammatory Properties of Defibrotide (B611023)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of this compound, a complex mixture of single-stranded polydeoxyribonucleotides. It details the molecular mechanisms, summarizes key quantitative data, and provides detailed experimental protocols for investigating its effects on endothelial cells.

Core Anti-Inflammatory Mechanisms of Action

This compound exerts its anti-inflammatory effects primarily by protecting and stabilizing endothelial cells (ECs) from inflammatory stimuli. In vitro studies have elucidated several key mechanisms:

  • Downregulation of Endothelial Adhesion Molecules: A primary anti-inflammatory action of this compound is the significant reduction of cell surface adhesion molecules on endothelial cells. Upon activation by inflammatory stimuli like TNF-α, LPS, or sera from patients with inflammatory conditions, ECs upregulate molecules such as P-selectin, E-selectin, Vascular Cell Adhesion Molecule-1 (VCAM-1), and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][3] These molecules are critical for the recruitment and adhesion of leukocytes to the endothelium, a key step in the inflammatory cascade. This compound has been consistently shown to down-regulate the expression of these molecules, thereby inhibiting leukocyte-endothelial interactions.[1][4][5]

  • Modulation of Pro-Inflammatory Cytokine and Chemokine Release: this compound can modulate the secretion of inflammatory mediators from endothelial cells. In response to hemolysate, this compound treatment has been shown to decrease the release of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1).[6] Furthermore, it can reduce the mRNA expression of potent pro-inflammatory cytokines like TNFα and IL-6 in pulmonary ECs.[7]

  • Interference with Key Inflammatory Signaling Pathways: this compound influences intracellular signaling pathways that regulate the inflammatory response. One of the key upstream mechanisms is its activity as an adenosine (B11128) receptor agonist, particularly for A1 and A2 subtypes.[8] Activation of the adenosine A2A receptor is known to have anti-inflammatory effects.[9][10] Downstream of receptor binding, this compound has been shown to suppress the activation of the PI3K/Akt signaling pathway in endothelial cells.[11] It is also suggested to inhibit the p38 MAPK and NF-κB pathways, which are central hubs for inflammatory gene expression.[2][12][13]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various in vitro experimental settings.

Table 1: Effect of this compound on Endothelial Adhesion Molecule Expression

Target Molecule Cell Type Stimulus This compound Effect Quantitative Change Citation
VCAM-1 HMEC-1 aGVHD Patient Sera Suppression MFI reduced from 41.9 to 31.7 [11]
ICAM-1 HMEC-1 aGVHD Patient Sera Suppression MFI reduced from 34.3 to 26.6 [11]
E-selectin, P-selectin HUVEC aGVHD Patient Sera Significant Down-regulation P < .01, P < .001 [1]

| VCAM-1, ICAM-1 | HUVEC | aGVHD Patient Sera | Significant Down-regulation | P < .001 |[1] |

MFI: Mean Fluorescence Intensity; aGVHD: acute Graft-versus-Host Disease; HMEC-1: Human Microvascular Endothelial Cell Line; HUVEC: Human Umbilical Vein Endothelial Cells.

Table 2: Effect of this compound on Gene Expression

Target Gene Cell Type Stimulus This compound Effect Quantitative Change Citation
SELE, ICAM1, VCAM1 Endothelial Cells LPS Down-regulation Part of a larger dataset with fold changes from 1.38 to 43.24 for LPS alone; DFB pre-treatment prevents this. [14]
IL6, CCL2 Endothelial Cells LPS Down-regulation Part of a larger dataset with fold changes from 1.38 to 43.24 for LPS alone; DFB pre-treatment prevents this. [14]
TNFα, IL6 Murine Lung Tissue LPS (in vivo) Reduced mRNA expression Statistically significant reduction [7]

| E-selectin, P-selectin | Murine Lung Tissue | LPS (in vivo) | Reduced mRNA expression | Statistically significant reduction |[7] |

LPS: Lipopolysaccharide; DFB: this compound.

Table 3: Effect of this compound on Cytokine/Chemokine Release

Analyte Cell Type Stimulus This compound Effect Citation
IL-6, IL-8, MCP-1 HUVEC Hemolysate Decreased Release [6]

| IL-6 | HUVEC | TNF-α | Increased Release |[6] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. The following are representative protocols for assessing the anti-inflammatory effects of this compound in vitro.

Protocol: Endothelial Cell Activation and Adhesion Molecule Expression

This protocol is designed to measure the effect of this compound on the expression of adhesion molecules on the surface of endothelial cells following inflammatory stimulation.

  • Cell Culture:

    • Culture Human Microvascular Endothelial Cells (HMEC-1) or Human Umbilical Vein Endothelial Cells (HUVEC) in appropriate media (e.g., MCDB 131 or EGM-2) supplemented with growth factors, 10% Fetal Bovine Serum, and antibiotics.

    • Maintain cells in a humidified incubator at 37°C and 5% CO₂.

    • Seed cells into multi-well plates (e.g., 24-well or 96-well) and grow to confluence.

  • This compound Pre-treatment (Prophylactic Model):

    • Prepare this compound solutions in cell culture media at desired concentrations (e.g., 10, 50, 100 µg/mL).[11]

    • Aspirate old media from confluent endothelial cells and replace with media containing this compound.

    • Incubate for a pre-determined time (e.g., 2 to 24 hours).

  • Inflammatory Stimulation:

    • Prepare a solution of the inflammatory stimulus, such as TNF-α (e.g., 10-20 ng/mL) or LPS (e.g., 100 ng/mL), in the corresponding media (with or without this compound).[14][15]

    • For the prophylactic model, add the stimulus directly to the wells already containing this compound. For a therapeutic model, add this compound and the stimulus concurrently.

    • Incubate for an appropriate duration to induce adhesion molecule expression (e.g., 4 to 48 hours).[11][15]

  • Analysis of Protein Expression (Immunofluorescence):

    • Gently wash the cell monolayers with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100) for 1 hour.

    • Incubate with primary antibodies against VCAM-1, ICAM-1, or E-selectin overnight at 4°C.

    • Wash cells and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

    • Mount coverslips with a mounting medium containing DAPI for nuclear counterstaining.

    • Visualize and quantify fluorescence intensity using a fluorescence microscope.[11][16]

  • Analysis of Gene Expression (RT-qPCR):

    • Lyse the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the RNA template.

    • Perform real-time quantitative PCR (RT-qPCR) using primers specific for the target genes (VCAM1, ICAM1, SELE) and a housekeeping gene (e.g., GAPDH).

    • Calculate the relative gene expression using the ΔΔCt method.[14]

Protocol: Cytokine Release Assay

This protocol measures the quantity of inflammatory cytokines and chemokines secreted by endothelial cells into the culture medium.

  • Cell Culture, Treatment, and Stimulation:

    • Follow steps 1-3 from Protocol 3.1, typically using a 24-well plate format to ensure sufficient supernatant volume.

  • Supernatant Collection:

    • After the incubation period, carefully collect the culture supernatant from each well.

    • Centrifuge the supernatant at low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells or debris.

    • Transfer the cleared supernatant to a new tube and store at -80°C until analysis.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Use commercially available ELISA kits for the specific cytokines of interest (e.g., human IL-6, IL-8, MCP-1).

    • Follow the manufacturer's instructions precisely. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and the collected supernatants to the wells.

      • Incubating with a detection antibody.

      • Adding an enzyme conjugate (e.g., HRP-streptavidin).

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction and reading the absorbance on a plate reader.

    • Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.[6][15]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's in vitro anti-inflammatory activity.

G cluster_0 Experimental Workflow: EC Activation Assay cluster_1 4. Downstream Analysis culture 1. Culture ECs (HUVEC/HMEC-1) to Confluence pretreat 2. Pre-treat with This compound (e.g., 100 µg/mL) culture->pretreat stimulate 3. Stimulate with Inflammatory Agent (LPS/TNF-α) pretreat->stimulate rna RNA Extraction -> RT-qPCR stimulate->rna supernatant Supernatant Collection -> ELISA stimulate->supernatant cells Cell Fixation -> Immunofluorescence stimulate->cells

Caption: General experimental workflow for studying this compound's effects.

G cluster_0 Gene Transcription DFB This compound A2R Adenosine A2 Receptor DFB->A2R activates PI3K PI3K/Akt Pathway A2R->PI3K inhibits NFkB NF-κB Pathway A2R->NFkB inhibits Adhesion Adhesion Molecules (VCAM-1, ICAM-1, Selectins) NFkB->Adhesion Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNFα) NFkB->Cytokines Inflammation Endothelial Activation & Leukocyte Adhesion Adhesion->Inflammation Cytokines->Inflammation

Caption: this compound's proposed anti-inflammatory signaling pathway.

G cluster_0 Inflammatory Condition cluster_1 This compound Intervention EC Endothelial Cell (Activated) Adhesion Upregulated Adhesion Molecules (VCAM-1, E-Selectin) Adherence Adherence & Transmigration Adhesion->Adherence Leukocyte Leukocyte Leukocyte->Adherence Binds to NoAdherence Reduced Adherence Leukocyte->NoAdherence DFB This compound EC_DFB Endothelial Cell (Treated) DFB->EC_DFB Adhesion_Down Downregulated Adhesion Molecules EC_DFB->Adhesion_Down Adhesion_Down->NoAdherence

Caption: this compound's inhibition of leukocyte-endothelial interaction.

References

The Angio-Protective Actions of Defibrotide in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defibrotide (B611023), a complex mixture of predominantly single-stranded polydeoxyribonucleotides, has demonstrated significant angio-protective properties in a variety of preclinical models. Its multifaceted mechanism of action, encompassing anti-thrombotic, anti-inflammatory, and direct endothelial-protective effects, makes it a subject of considerable interest for conditions characterized by endothelial dysfunction and damage. This technical guide provides a comprehensive overview of the preclinical evidence supporting the angio-protective actions of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanisms of Angio-Protection

This compound exerts its protective effects on the vasculature through several key mechanisms:

  • Anti-inflammatory Effects: this compound has been shown to reduce the expression and release of pro-inflammatory cytokines and adhesion molecules, thereby mitigating the inflammatory response that contributes to endothelial injury.

  • Direct Endothelial Cell Protection: this compound directly protects endothelial cells from apoptosis and activation induced by various stimuli, including chemotherapy, inflammatory cytokines, and oxidative stress. This protection is mediated, in part, through the modulation of key signaling pathways.

  • Inhibition of Leukocyte Adhesion: By downregulating the expression of adhesion molecules on endothelial cells, this compound inhibits the adhesion and transmigration of leukocytes, a critical step in the inflammatory cascade.[1]

  • Heparanase Inhibition: this compound has been shown to inhibit the activity of heparanase, an enzyme that degrades heparan sulfate (B86663) proteoglycans in the extracellular matrix and on the cell surface, playing a role in endothelial barrier function and inflammation.[2]

Quantitative Data on the Angio-Protective Effects of this compound

The following tables summarize the quantitative data from preclinical studies investigating the angio-protective effects of this compound.

Table 1: Effect of this compound on Inflammatory Markers

Model SystemMarkerTreatmentResultReference
Human Umbilical Vein Endothelial Cells (HUVEC) + Neutrophil Extracellular Traps (NETs)IL-8This compoundSuppression of histone H4-induced IL-8 increase.[3]
HUVEC + NETsMCP-1This compoundSuppression of histone H4-induced MCP-1 increase.[3]
Murine Model of LPS-Induced Lung InjuryTNF-α mRNA (lung tissue)This compound (50 mg/kg i.v.)Significant reduction compared to LPS alone.[4]
Murine Model of LPS-Induced Lung InjuryIL-6 mRNA (lung tissue)This compound (50 mg/kg i.v.)Significant reduction compared to LPS alone.[4]
Murine Model of Graft-versus-Host Disease (GVHD)Serum TNF-αThis compoundSignificantly reduced levels at day +7 and +28.[5][6]
Murine Model of Graft-versus-Host Disease (GVHD)Serum IL-6This compoundSignificantly reduced levels at day +7.[5][6]

Table 2: Effect of this compound on Adhesion Molecule Expression

Model SystemMarkerTreatmentResultReference
Human Microvascular Endothelial Cells (HMEC-1) + aGVHD patient serumVCAM-1This compoundSignificant suppression of aGVHD serum-induced VCAM-1 expression.[7]
HMEC-1 + aGVHD patient serumICAM-1This compoundSignificant suppression of aGVHD serum-induced ICAM-1 expression.[7]
HUVEC + aGVHD patient serumE-selectinThis compoundDown-regulated expression.[1]
HUVEC + aGVHD patient serumP-selectinThis compoundDown-regulated expression.[1]
HUVEC + COVID-19 patient serumE-selectinThis compoundUpregulation partially counteracted.[3]
HUVEC + COVID-19 patient serumICAM-1This compoundUpregulation partially counteracted.[3]
HUVEC + COVID-19 patient serumVCAM-1This compoundUpregulation partially counteracted.[3]

Table 3: Effect of this compound on Thrombotic and Fibrinolytic Markers

Model SystemMarkerTreatmentResultReference
Human Dermal Microvascular Endothelial Cells (HMECs) + Thalidomidet-PA mRNAThis compoundCounteracted thalidomide-induced reduction by 8.8-fold.[8]
HMECs + ThalidomidePAI-1 mRNAThis compoundDownregulated thalidomide-induced increase by 2.0-fold.[8]
Healthy VolunteersPlasma t-PA activityThis compound (single dose)Counteracted natural circadian fall.[1]
Healthy VolunteersPlasma PAI-1 levelThis compound (single dose)Accelerated decrease compared to placebo.[1]

Table 4: Effect of this compound in In Vivo Models of Endothelial Injury

ModelParameterTreatmentResultReference
Murine Model of Graft-versus-Host Disease (GVHD)SurvivalThis compoundSignificantly better survival.[5]
Murine Model of Graft-versus-Host Disease (GVHD)Acute GVHD-free survivalThis compoundSignificantly higher compared to control.[9][10]
Murine Model of LPS-Induced Lung InjuryBronchoalveolar Lavage Fluid (BALF) CellularityThis compound (50 mg/kg i.v.)Decreased cellularity, reflecting less endothelial cell damage and leak.[4][11]
Rabbit Model of Venous ThrombosisThrombus SizeThis compoundHighly effective in reducing thrombus size.[12]
Murine Model of Antiphospholipid Antibody-Accelerated ThrombosisVenous ThrombosisThis compound (15 to 150 mg/kg/day)Inhibited venous thrombosis.[13]

Signaling Pathways Modulated by this compound

This compound's angio-protective effects are mediated through its influence on several key intracellular signaling pathways.

Defibrotide_Signaling_Pathways This compound's Impact on Endothelial Cell Signaling This compound This compound EndothelialCell Endothelial Cell Membrane This compound->EndothelialCell Interacts with Thrombosis Thrombosis (t-PA, PAI-1) This compound->Thrombosis Modulates PI3K_Akt PI3K/Akt Pathway EndothelialCell->PI3K_Akt p38_MAPK p38 MAPK Pathway EndothelialCell->p38_MAPK Inhibits NF_kB NF-κB Pathway EndothelialCell->NF_kB Inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Inflammation Inflammation (Cytokines, Adhesion Molecules) p38_MAPK->Inflammation NF_kB->Inflammation

Caption: this compound's modulation of key endothelial signaling pathways.

This compound interacts with the endothelial cell membrane, leading to the inhibition of pro-inflammatory signaling cascades such as the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[14] This inhibition results in a downstream reduction of inflammatory mediators. Concurrently, this compound is thought to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which promotes endothelial cell survival and inhibits apoptosis.[15]

Experimental Protocols

This section provides detailed methodologies for key preclinical models used to evaluate the angio-protective effects of this compound.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This model is used to study acute inflammation and endothelial injury in the lungs.

LPS_Lung_Injury_Workflow LPS-Induced Acute Lung Injury Model Workflow Start Start Anesthesia Anesthetize Mouse (e.g., intraperitoneal ketamine/xylazine) Start->Anesthesia TracheaExposure Surgically Expose Trachea Anesthesia->TracheaExposure LPS_instillation Intratracheal Instillation of LPS (e.g., 10 µg in saline) TracheaExposure->LPS_instillation Incubation Incubate for a Defined Period (e.g., 6-48 hours) LPS_instillation->Incubation DefibrotideAdmin Administer this compound (e.g., 50 mg/kg i.v. before and after LPS) DefibrotideAdmin->LPS_instillation Treatment Group SampleCollection Sample Collection Incubation->SampleCollection BALF Bronchoalveolar Lavage Fluid (BALF) - Cell Count - Protein Concentration SampleCollection->BALF LungTissue Lung Tissue - Histology - mRNA Expression (qPCR) - Cytokine Levels (ELISA) SampleCollection->LungTissue End End BALF->End LungTissue->End

Caption: Workflow for the LPS-induced acute lung injury model.

Protocol:

  • Animal Model: C57BL/6 mice are commonly used.

  • Anesthesia: Anesthetize the mouse using an appropriate method, such as intraperitoneal injection of ketamine and xylazine.

  • LPS Administration: Surgically expose the trachea and intratracheally instill a solution of LPS (e.g., 10 µg in sterile saline) to induce lung injury.[16]

  • This compound Treatment: In the treatment group, administer this compound at the desired dose and route (e.g., 50 mg/kg intravenously) at specified time points before and/or after LPS instillation.[4]

  • Incubation: House the animals for a predetermined period (e.g., 6 to 48 hours) to allow for the development of lung injury.

  • Sample Collection and Analysis:

    • Bronchoalveolar Lavage Fluid (BALF): Collect BALF to assess inflammatory cell infiltration (total and differential cell counts) and protein concentration as a measure of endothelial permeability.[17][18]

    • Lung Tissue: Harvest lung tissue for histological examination (e.g., H&E staining) to assess tissue damage, and for molecular analysis, such as quantitative PCR (qPCR) to measure the mRNA expression of inflammatory cytokines (e.g., TNF-α, IL-6) and adhesion molecules, and ELISA to quantify protein levels of these markers.[4][11]

Murine Model of Graft-versus-Host Disease (GVHD)

This model is used to study the complex immunological and endothelial-damaging effects of GVHD, a major complication of allogeneic hematopoietic stem cell transplantation.

Protocol:

  • Recipient Conditioning: Recipient mice (e.g., B10.BR) are lethally irradiated to ablate their hematopoietic system.[6]

  • Donor Cell Transplantation: Donor bone marrow cells and splenocytes from a mismatched strain (e.g., C57BL/6J) are injected intravenously into the recipient mice. The splenocytes contain the T cells that mediate the GVHD attack.[6]

  • This compound Treatment: Administer this compound to the treatment group at a specified dose and schedule (e.g., daily intraperitoneal injections).[6]

  • Monitoring: Monitor the mice regularly for clinical signs of GVHD, such as weight loss, ruffled fur, and hunched posture. Survival is a key endpoint.[5]

  • Sample Collection and Analysis: At specified time points, collect blood and tissues for analysis.

    • Serum: Analyze serum for levels of inflammatory cytokines (e.g., TNF-α, IL-6) and markers of endothelial activation (e.g., ICAM-1, VCAM-1).[6]

    • Tissues: Perform histological analysis of target organs (e.g., gut, liver, skin) to assess the extent of tissue damage and inflammatory cell infiltration.[5]

In Vitro Endothelial Cell Adhesion Assay

This assay quantifies the adhesion of leukocytes to a monolayer of endothelial cells, providing a direct measure of the anti-adhesive properties of this compound.

Protocol:

  • Endothelial Cell Culture: Culture human endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form a confluent monolayer in a multi-well plate.

  • Stimulation and Treatment:

    • Stimulate the endothelial cell monolayer with a pro-inflammatory agent (e.g., TNF-α or patient serum) to induce the expression of adhesion molecules.

    • In the treatment group, co-incubate the endothelial cells with this compound at various concentrations.

  • Leukocyte Isolation: Isolate leukocytes (e.g., neutrophils or peripheral blood mononuclear cells) from fresh human blood.

  • Adhesion Assay: Add the isolated leukocytes to the endothelial cell monolayers and incubate to allow for adhesion.

  • Washing and Quantification: Gently wash the wells to remove non-adherent leukocytes. Quantify the number of adherent leukocytes using microscopy and image analysis software. The percentage of inhibition of adhesion in the this compound-treated groups compared to the stimulated control is then calculated.[1]

Western Blot for p38 MAPK and Akt Phosphorylation

This technique is used to assess the activation state of key signaling proteins within endothelial cells.

Protocol:

  • Cell Culture and Treatment: Culture endothelial cells and treat them with a stimulus (e.g., TNF-α) in the presence or absence of this compound for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Incubate the membrane with primary antibodies specific for the phosphorylated (active) forms of p38 MAPK and Akt.

    • Subsequently, incubate with primary antibodies for the total (phosphorylated and unphosphorylated) forms of these proteins as a loading control.

    • Use appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for detection.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, indicating the level of pathway activation.[19]

Heparanase Activity Assay

This assay measures the enzymatic activity of heparanase, which can be inhibited by this compound.

Protocol:

  • Substrate Preparation: Utilize a commercially available heparanase assay kit, which typically provides a labeled heparan sulfate substrate.[20][21]

  • Enzyme Reaction: In a microplate format, incubate the heparanase enzyme with the substrate in the presence of varying concentrations of this compound or a vehicle control.

  • Detection: After the incubation period, the assay measures the amount of degraded substrate. This can be achieved through various detection methods, such as fluorescence or colorimetric analysis, depending on the specific kit.

  • Data Analysis: Calculate the percentage of heparanase activity inhibition for each concentration of this compound compared to the control.[2]

Conclusion

Preclinical studies provide compelling evidence for the multifaceted angio-protective actions of this compound. Through its anti-inflammatory, anti-thrombotic, and direct endothelial-protective effects, this compound demonstrates the potential to mitigate endothelial injury in a range of pathological conditions. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this unique agent. Future preclinical and clinical investigations will continue to delineate the precise mechanisms of action and broaden the clinical applications of this compound in diseases underpinned by endothelial dysfunction.

References

Understanding defibrotide's role in restoring thrombo-fibrinolytic balance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Endothelial injury and subsequent dysregulation of the thrombo-fibrinolytic balance are central to the pathophysiology of numerous vascular disorders, including hepatic veno-occlusive disease/sinusoidal obstruction syndrome (VOD/SOS). Defibrotide (B611023), a complex mixture of single-stranded oligodeoxyribonucleotides, has emerged as a promising therapeutic agent that appears to restore this delicate equilibrium. This technical guide provides a comprehensive overview of the mechanisms by which this compound modulates the thrombo-fibrinolytic system, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows involved.

Introduction: The Thrombo-Fibrinolytic Balance and Endothelial Dysfunction

This compound has demonstrated efficacy in treating severe VOD/SOS, and its mechanism of action is believed to involve the protection of endothelial cells and the restoration of the thrombo-fibrinolytic balance[3][4]. This document delves into the molecular mechanisms underpinning these effects.

Quantitative Effects of this compound on Thrombo-Fibrinolytic Markers

Study PopulationBaseline PAI-1 (mean ± SD)Post-Defibrotide PAI-1Reference
Patients with VOD/SOS (n=7)90.7 ± 47 ng/mLDecrease in responding patients[5][6]
Patients with jaundice from other causes (n=9)12.1 ± 6.4 ng/mLNot Applicable[5][6]

Table 2: Effect of this compound on Fibrinolytic Markers in Experimental Human Endotoxemia

MarkerMedian Change with this compoundQuartilesp-valueReference
t-PA antigen+31%2% to 49%0.026[7]
Plasmin-antiplasmin (PAP) complexes+13%-4% to 41%0.039[7]
PAI-1No significant change--[7]

These data indicate that this compound can modulate key components of the fibrinolytic system, contributing to a less thrombogenic and more fibrinolytic state.

Signaling Pathways Modulated by this compound

This compound exerts its protective effects on endothelial cells through the modulation of key intracellular signaling pathways, primarily the p38 Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are integral to cellular responses to stress, inflammation, and survival.

Inhibition of p38 MAPK Pathway

The p38 MAPK pathway is activated by inflammatory cytokines and cellular stress, leading to a pro-inflammatory and pro-thrombotic state in endothelial cells. This compound has been shown to inhibit the phosphorylation and activation of p38 MAPK, thereby downregulating downstream inflammatory responses[3][8].

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Downstream_Targets Downstream Targets (e.g., Transcription Factors) p38_MAPK->Downstream_Targets Activates Pro_inflammatory_Pro_thrombotic Pro-inflammatory & Pro-thrombotic Effects Downstream_Targets->Pro_inflammatory_Pro_thrombotic Leads to This compound This compound This compound->p38_MAPK Inhibits

Caption: this compound's inhibition of the p38 MAPK pathway.

Modulation of PI3K/Akt Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. This compound has been shown to modulate this pathway, contributing to its endothelial protective effects by preventing apoptosis and promoting cell survival[1][3][9].

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Downstream_Effectors Downstream Effectors (e.g., Bad, Caspase-9) Akt->Downstream_Effectors Inhibits Cell_Survival Cell Survival & Anti-apoptosis Downstream_Effectors->Cell_Survival Promotes This compound This compound This compound->Akt Modulates

Caption: this compound's modulation of the PI3K/Akt survival pathway.

Experimental Protocols for Assessing Thrombo-Fibrinolytic Markers

Accurate assessment of this compound's effects on the thrombo-fibrinolytic system requires robust and standardized experimental protocols. This section provides detailed methodologies for key assays.

Measurement of PAI-1 and t-PA Antigen Levels (ELISA)

Protocol:

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add plasma samples (diluted as necessary) and standards to the wells. Incubate for 2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate until sufficient color development.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Measurement of t-PA Activity (Chromogenic Assay)

This assay measures the functional activity of t-PA in plasma.

Protocol:

  • Sample Preparation: Collect blood in citrate (B86180) tubes and prepare platelet-poor plasma by centrifugation. Acidify the plasma to preserve t-PA activity.

  • Reaction Mixture: In a 96-well plate, add the plasma sample, a source of plasminogen, and a chromogenic plasmin substrate (e.g., S-2251).

  • Initiation: Initiate the reaction by adding a t-PA activator (e.g., fibrin (B1330869) fragments).

  • Incubation: Incubate the plate at 37°C.

  • Data Acquisition: Monitor the change in absorbance over time at 405 nm using a microplate reader in kinetic mode.

  • Analysis: The rate of color development is proportional to the t-PA activity. Calculate the activity based on a standard curve prepared with known concentrations of active t-PA.

Measurement of von Willebrand Factor (vWF) Antigen (ELISA)

This assay quantifies the total amount of vWF protein in plasma.

Protocol:

  • Plate Coating: Coat a 96-well microplate with a polyclonal anti-human vWF antibody. Incubate overnight at 4°C.

  • Blocking: Wash and block the plate as described in section 4.1.

  • Sample Incubation: Add diluted plasma samples and standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add an HRP-conjugated anti-human vWF antibody. Incubate for 1 hour at room temperature.

  • Substrate Addition and Reading: Proceed with substrate addition, stopping the reaction, and reading the absorbance as described in section 4.1.

  • Analysis: Calculate vWF antigen concentration from the standard curve[10][11].

Measurement of Thrombomodulin (ELISA)

Soluble thrombomodulin in plasma can be measured using a sandwich ELISA.

Protocol:

  • Assay Principle: This assay typically uses a monoclonal antibody specific for human thrombomodulin coated onto the wells of a microplate.

  • Data Analysis: The concentration of soluble thrombomodulin is determined by referencing a standard curve.

Experimental Workflow for In Vitro Assessment of this compound

The following diagram illustrates a typical workflow for investigating the effects of this compound on endothelial cells in an in vitro setting.

in_vitro_workflow Pre_treatment 2. Pre-treatment with this compound (various concentrations) Stimulation 3. Stimulation with Pro-inflammatory/ Pro-thrombotic Agent (e.g., TNF-α, LPS) Pre_treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Sample_Collection 5. Sample Collection (Supernatant and Cell Lysate) Incubation->Sample_Collection Biomarker_Analysis 6. Biomarker Analysis Sample_Collection->Biomarker_Analysis ELISA ELISA (PAI-1, t-PA, vWF, Thrombomodulin) Biomarker_Analysis->ELISA Chromogenic_Assay Chromogenic Assay (t-PA activity) Biomarker_Analysis->Chromogenic_Assay Western_Blot Western Blot (p38, Akt phosphorylation) Biomarker_Analysis->Western_Blot

References

Defibrotide's Cytoprotective Shield: An In-depth Examination of its Activities on Hepatic Sinusoidal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defibrotide (B611023), a complex mixture of predominantly single-stranded polydeoxyribonucleotides, has emerged as a critical therapeutic agent in managing severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS). This potentially life-threatening complication, often arising from hematopoietic stem cell transplantation (HSCT), is characterized by toxic injury to the hepatic sinusoidal endothelial cells.[1][2][3] This in-depth technical guide explores the multifaceted cytoprotective activities of this compound on the primary cellular components of the hepatic sinusoid: sinusoidal endothelial cells (SECs), hepatic stellate cells (HSCs), and Kupffer cells (KCs). Through a detailed review of its mechanisms of action, supported by quantitative data and experimental methodologies, this document aims to provide a comprehensive resource for researchers and professionals in drug development.

Core Mechanism of Action: A Triad of Protection

The therapeutic efficacy of this compound in VOD/SOS stems from its ability to restore thrombo-fibrinolytic balance, exert anti-inflammatory effects, and directly protect endothelial cells from damage.[1][4][5] The pathophysiology of VOD/SOS involves a cascade of events initiated by damage to SECs, leading to a prothrombotic state, endothelial activation, and inflammation.[2] this compound counteracts these pathological processes through a variety of mechanisms, including the modulation of key signaling pathways and the regulation of gene expression.

Quantitative Insights into this compound's Cytoprotective Effects

The following tables summarize the quantitative data from various in vitro and clinical studies, illustrating the potent cytoprotective effects of this compound.

Table 1: this compound's Protective Effects on Sinusoidal Endothelial Cells (SECs)

ParameterCell TypeInsultThis compound ConcentrationObserved EffectCitation
Apoptosis (Caspase 8 Activation) Human Dermal Microvascular Endothelial CellsPlasma from patients with acute COVID-195 µg/mLMean 60.2% inhibition[4]
Cell Adhesion Molecule Expression (VCAM-1) Human Hepatic Sinusoidal Endothelial Cells (SK-HEP-1)Cyclosporine A (200 ng/mL)500 µg/mLSignificant decrease in VCAM-1 expression[6]
Heparanase mRNA Expression Human Microvascular Endothelial Cells (HMEC)Not specified150 µg/mLSignificant downregulation[7]
Gene Expression (Fold Change vs. Control) Endothelial Colony-Forming CellsNone (steady-state)Not specifiedUpregulation of 7 out of 78 investigated genes (Fold change 1.31 to 2.71)[8]

Table 2: Clinical Efficacy of this compound in VOD/SOS

ParameterPatient PopulationTreatmentOutcomeCitation
Complete Response (CR) by Day +100 Patients with severe VOD/SOSThis compound (25 mg/kg/day) vs. Historical Control29% vs. 9% (p = 0.0021)[9]
Mortality Rate at Day +100 Patients with severe VOD/SOSThis compound (25 mg/kg/day) vs. Historical Control60% vs. 75% (p = 0.0408)[9]
Survival at Day +100 Patients with VOD/SOS and Multi-Organ DysfunctionThis compound (25 mg/kg/day) vs. Historical Control38.2% vs. 25.0% (p = 0.011)[4][10]

Key Signaling Pathways Modulated by this compound

This compound exerts its cytoprotective effects by modulating several key intracellular signaling pathways that are implicated in inflammation, apoptosis, and thrombosis.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is a critical mediator of cellular stress and inflammation. In the context of VOD/SOS, its activation in SECs contributes to the inflammatory cascade. Preclinical studies have shown that this compound can inhibit the phosphorylation and activation of p38 MAPK, thereby reducing the expression of downstream inflammatory mediators.[6][11][12]

p38_MAPK_Pathway cluster_stimulus Cellular Stress / Inflammatory Stimuli cluster_this compound This compound Intervention cluster_pathway p38 MAPK Signaling Cascade Stimulus e.g., Chemotherapy, Cytokines p38_MAPK p38 MAPK Stimulus->p38_MAPK This compound This compound p_p38_MAPK Phosphorylated p38 MAPK (Active) This compound->p_p38_MAPK Inhibition p38_MAPK->p_p38_MAPK Phosphorylation Inflammation Inflammatory Response (e.g., Cytokine Production) p_p38_MAPK->Inflammation

This compound inhibits p38 MAPK activation.
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt signaling pathway is crucial for cell survival and proliferation. Evidence suggests that this compound's protective effects may be linked to the modulation of this pathway, potentially influencing downstream targets that regulate apoptosis and endothelial function.[11][12][13]

PI3K_Akt_Pathway cluster_stimulus Growth Factors / Survival Signals cluster_this compound This compound Modulation cluster_pathway PI3K/Akt Signaling Cascade GrowthFactor Survival Signals PI3K PI3K GrowthFactor->PI3K This compound This compound This compound->PI3K Modulates Akt Akt PI3K->Akt Activates p_Akt Phosphorylated Akt (Active) Akt->p_Akt Phosphorylation CellSurvival Cell Survival & Proliferation p_Akt->CellSurvival Apoptosis Apoptosis p_Akt->Apoptosis

This compound modulates the PI3K/Akt pathway.

Experimental Protocols: Methodological Insights

A comprehensive understanding of this compound's cytoprotective mechanisms necessitates a review of the experimental methodologies employed in key studies.

In Vitro Model of Endothelial Injury

A common approach to studying this compound's effects involves an in vitro model of endothelial injury.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment Groups cluster_analysis Downstream Analysis Culture Culture Sinusoidal Endothelial Cells (e.g., HUVEC, HMEC, SK-HEP-1) Control Control Group (Vehicle) Insult Injury Group (e.g., Chemotherapy, LPS, Patient Sera) Defibrotide_Insult This compound + Injury Group Defibrotide_Only This compound Only Group Apoptosis Apoptosis Assays (e.g., Caspase Activity, Annexin V) GeneExpression Gene Expression Analysis (e.g., RT-PCR, RNA-seq) Control->GeneExpression ProteinAnalysis Protein Expression/Activation (e.g., Western Blot, ELISA, Flow Cytometry) Control->ProteinAnalysis Functional Functional Assays (e.g., Adhesion, Migration) Control->Functional Insult->Apoptosis Insult->GeneExpression Insult->ProteinAnalysis Insult->Functional Defibrotide_Insult->Apoptosis Defibrotide_Insult->GeneExpression Defibrotide_Insult->ProteinAnalysis Defibrotide_Insult->Functional Defibrotide_Only->GeneExpression Defibrotide_Only->ProteinAnalysis Defibrotide_Only->Functional

General experimental workflow for in vitro studies.

1. Cell Culture:

  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), Human Microvascular Endothelial Cells (HMECs), or hepatic sinusoidal endothelial cell lines (e.g., SK-HEP-1) are commonly used.[6]

  • Culture Conditions: Cells are maintained in appropriate endothelial cell growth medium supplemented with growth factors and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[8]

2. Induction of Endothelial Injury:

  • Chemotherapeutic Agents: Cells are exposed to clinically relevant concentrations of drugs known to cause VOD/SOS, such as busulfan (B1668071) or cyclophosphamide.

  • Inflammatory Stimuli: Lipopolysaccharide (LPS) is frequently used to mimic the inflammatory response seen in VOD/SOS.[8]

  • Patient Sera: Sera from patients with VOD/SOS or other endothelial-damaging conditions can be used to replicate the in vivo environment.[4]

3. This compound Treatment:

  • Cells are pre-treated with or co-incubated with various concentrations of this compound to assess its protective effects.[8]

4. Assessment of Cytoprotection:

  • Apoptosis Assays:

    • Caspase Activity: Caspase-3, -8, and -9 activity can be measured using colorimetric or fluorometric assay kits.

    • Annexin V/Propidium Iodide (PI) Staining: Flow cytometry is used to quantify the percentage of apoptotic and necrotic cells.

  • Gene Expression Analysis:

    • Real-Time PCR (RT-PCR): Used to quantify the mRNA levels of specific genes of interest, such as those encoding for adhesion molecules (ICAM-1, VCAM-1), cytokines, and components of the fibrinolytic system.[7]

    • RNA-Sequencing (RNA-seq): Provides a comprehensive analysis of the entire transcriptome, allowing for the identification of novel pathways and genes affected by this compound.[4]

  • Protein Analysis:

    • Western Blotting: To determine the expression and phosphorylation status of key signaling proteins like p38 MAPK and Akt.[6]

    • Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of secreted cytokines (e.g., IL-6, TNF-α) and other soluble factors in the cell culture supernatant.

    • Flow Cytometry: To quantify the surface expression of adhesion molecules on endothelial cells.

  • Heparanase Activity Assay:

    • Commercial kits are available to measure heparanase activity, which is often upregulated in endothelial injury. These assays are typically based on the degradation of a labeled heparan sulfate (B86663) substrate.[7]

Effects on Other Sinusoidal Cells

While the primary focus of this compound research has been on SECs, its effects on other sinusoidal cell types are also of interest.

Hepatic Stellate Cells (HSCs)

In response to liver injury, quiescent HSCs can activate and transdifferentiate into myofibroblast-like cells, leading to the deposition of extracellular matrix and fibrosis.[14] While direct quantitative data on this compound's effect on HSC activation is limited, its ability to protect SECs and reduce the overall inflammatory milieu in the sinusoid indirectly suggests a potential to mitigate HSC activation. Further research is needed to elucidate the direct effects of this compound on HSCs, particularly on markers of activation such as alpha-smooth muscle actin (α-SMA) expression.

Kupffer Cells (KCs)

Kupffer cells, the resident macrophages of the liver, play a crucial role in the inflammatory response. Upon activation, they release a variety of pro-inflammatory cytokines that can exacerbate endothelial damage. This compound's known anti-inflammatory properties, including the reduction of circulating inflammatory cytokines, suggest that it may modulate Kupffer cell activation and cytokine secretion. However, direct experimental evidence and quantitative data on the specific effects of this compound on Kupffer cell function are still areas for further investigation.

Conclusion and Future Directions

This compound has demonstrated significant cytoprotective activities on sinusoidal endothelial cells, underpinning its clinical efficacy in the treatment of VOD/SOS. Its multifaceted mechanism of action, involving the modulation of key signaling pathways and the restoration of endothelial homeostasis, makes it a valuable therapeutic agent. While a substantial body of evidence supports its effects on SECs, further research is warranted to fully understand its direct impact on hepatic stellate cells and Kupffer cells. A deeper understanding of these interactions will not only refine our knowledge of this compound's therapeutic mechanisms but may also open new avenues for its application in other liver diseases characterized by sinusoidal injury and inflammation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their future investigations into the expanding therapeutic potential of this compound.

References

Methodological & Application

Establishing an Investigational New Drug (IND) Protocol for Defibrotide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Defibrotide (B611023) is a complex mixture of predominantly single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa.[1] It is approved for the treatment of hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), with renal or pulmonary dysfunction following hematopoietic stem-cell transplantation (HSCT).[1][2] this compound exerts its effects through a multi-faceted mechanism of action that includes anti-thrombotic, thrombolytic, anti-inflammatory, and endothelial-protective properties.[3] Establishing an Investigational New Drug (IND) protocol for this compound requires a comprehensive understanding of its preclinical and clinical characteristics, as well as detailed methodologies for its evaluation. These application notes provide a framework for researchers and drug development professionals to design and implement a robust IND program for this compound.

Mechanism of Action

Chemistry, Manufacturing, and Controls (CMC)

A critical component of any IND application is the Chemistry, Manufacturing, and Controls (CMC) section, which ensures the quality, consistency, and safety of the investigational drug.

Drug Substance: this compound Sodium

  • Description: this compound sodium is a polydisperse mixture of predominantly single-stranded polydeoxyribonucleotide sodium salts.[5] It is derived from porcine intestinal tissue.[5]

  • Manufacturing: The manufacturing process involves the controlled depolymerization of porcine intestinal mucosal DNA. A detailed description of the manufacturing process, including a flow diagram, starting materials, reagents, and purification steps, is required for the IND submission.

  • Characterization: The drug substance should be characterized by its physicochemical properties, including molecular weight distribution.[5]

  • Specifications: A comprehensive specification sheet for the drug substance should be established, including tests for identity, purity, potency, and impurities.

  • Stability: Stability studies for the drug substance should be conducted under various conditions (e.g., temperature, humidity, light) to establish a retest period.[6][]

Drug Product: Defitelio (this compound sodium) Injection

  • Composition: The drug product is a sterile, preservative-free solution for intravenous infusion.[8] Each milliliter contains 80 mg of this compound sodium and 10 mg of Sodium Citrate, USP, in Water for Injection, USP.[9] The pH is adjusted to 6.8-7.8.[5]

  • Manufacturing: A detailed description of the drug product manufacturing process, including formulation, sterile filtration, filling, and packaging, is necessary.

  • Specifications: A drug product specification sheet should be established, including tests for appearance, pH, identity, assay, purity, sterility, endotoxins, and particulate matter.

  • Stability: Stability studies for the drug product in its final container closure system are required to determine the shelf-life.[6][10]

Preclinical Pharmacology and Toxicology

Nonclinical safety studies are essential to support the initial clinical administration of this compound in humans. These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.[4][11]

Pharmacology

Studies should be conducted to elucidate the mechanism of action of this compound, including its effects on endothelial cells, coagulation, and fibrinolysis.

Toxicology

A comprehensive toxicology program is required to assess the safety of this compound. As per ICH M3(R2) guidelines, this typically includes:[9][12][13]

  • Single-Dose Toxicity: To determine the acute toxicity and identify target organs.

  • Repeat-Dose Toxicity: To evaluate the toxicological profile after repeated administration. A 13-week study in both a rodent (rat) and a non-rodent (dog) species is generally required.[12] Target organs of toxicity identified in studies with this compound include the kidneys, liver, and lymphoid tissues.[14] this compound has also been shown to prolong prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) in rats and dogs.[14]

  • Safety Pharmacology: To assess the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.[12]

  • Genotoxicity: A battery of tests to evaluate the potential for mutagenicity and clastogenicity.

  • Reproductive Toxicology: To assess the potential effects on fertility and embryonic development.[12]

Clinical Development Plan

The clinical development plan for this compound should be designed to evaluate its safety and efficacy in the target patient population.

Phase 1 Clinical Trial

  • Objectives: To assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers or the target patient population.

  • Design: A single-center, open-label, dose-escalation study.

  • Endpoints: Primary endpoints would include the incidence of adverse events and dose-limiting toxicities. Secondary endpoints would include pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Phase 2/3 Clinical Trial for Hepatic Veno-Occlusive Disease (VOD)

  • Objectives: To evaluate the efficacy and safety of this compound in patients with VOD.

  • Design: A multicenter, open-label, single-arm study, potentially with a historical control group, given the life-threatening nature of severe VOD.[13]

  • Patient Population: Patients diagnosed with VOD based on established criteria (e.g., Baltimore or modified Seattle criteria) with evidence of multi-organ dysfunction.[15][16]

  • Intervention: this compound administered at a dose of 6.25 mg/kg every 6 hours as a 2-hour intravenous infusion.[17][18] Treatment is typically recommended for at least 21 days.[17][18]

  • Endpoints:

    • Primary Efficacy Endpoint: Survival at Day +100 post-HSCT.[13][17]

    • Secondary Efficacy Endpoint: Complete Response (CR) rate at Day +100, defined as resolution of VOD signs and symptoms.[13]

    • Safety Endpoints: Incidence and severity of adverse events, particularly hemorrhage.[13][17]

Data Presentation

Table 1: Summary of Preclinical Toxicology Findings for this compound

Study TypeSpeciesDurationKey Findings
Repeat-Dose ToxicityRat13 weeksTarget organs of toxicity: kidneys, liver, lymphoid tissues. Prolonged Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT).[14]
Repeat-Dose ToxicityDog13 weeksProlonged Activated Partial Thromboplastin Time (aPTT).[14]
Reproductive ToxicologyRat-No effects on male or female reproductive organs in studies up to 13 weeks. Delayed preputial separation in juvenile males.[14]
Embryo-fetal DevelopmentRat, Rabbit-Associated with embryo-fetal toxicity.[14]

Table 2: Summary of Pharmacokinetic Parameters of this compound in Healthy Subjects (6.25 mg/kg IV infusion)

ParameterMean Value (± SD)
Cmax (Maximum Plasma Concentration)20.59 (± 4.11) ng/mL[19]
AUC (Area Under the Curve)42.32 (± 6.95) ng·h/mL[19]
t½ (Half-life)0.47 (± 0.10) hours[19]
CL (Total Plasma Clearance)9.629 (± 1.175) L/h[19]

Table 3: Efficacy of this compound in Patients with VOD with Multi-Organ Dysfunction (Treatment IND Study - NCT00628498)

EndpointResult95% Confidence Interval
Day +100 Survival (Overall, N=1000)58.9%[17][20]55.7% - 61.9%[17][20]
Day +100 Survival (Pediatric Patients)67.9%[17][20]63.8% - 71.6%[17][20]
Day +100 Survival (Adult Patients)47.1%[17][20]42.3% - 51.8%[17][20]

Table 4: Common Adverse Reactions in Patients Treated with this compound (Phase 3 Study)

Adverse ReactionThis compound (n=176) n (%)
Hypotension65 (37)
Diarrhea43 (24)
Vomiting31 (18)
Nausea28 (16)
Epistaxis24 (14)
Pulmonary alveolar hemorrhage15 (9)
Gastrointestinal hemorrhage15 (9)
Sepsis12 (7)
Graft-vs-host disease11 (6)

Experimental Protocols

1. Protocol: In Vitro Endothelial Cell Protection Assay

  • Objective: To assess the protective effect of this compound against chemotherapy-induced endothelial cell injury.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Methodology:

    • Culture HUVECs to confluence in 96-well plates.

    • Pre-incubate cells with varying concentrations of this compound for 24 hours.

    • Induce endothelial cell injury by exposing the cells to a cytotoxic agent (e.g., busulfan, cyclophosphamide) for a defined period.

    • Assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

    • Assess apoptosis using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry.[21][22]

  • Data Analysis: Compare the viability and apoptosis rates of cells treated with the cytotoxic agent alone versus those pre-treated with this compound.

  • Objective: To quantify the effect of this compound on the expression of key fibrinolytic and coagulation markers by endothelial cells.

  • Methodology:

    • Culture HUVECs to confluence and treat with this compound for 24 hours.

    • Collect the cell culture supernatant and/or cell lysates.

    • Follow the manufacturer's protocol for the specific ELISA kit, which typically involves:

      • Coating a 96-well plate with a capture antibody specific for the target protein.

      • Adding standards and samples to the wells.

      • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • Adding a substrate that produces a colorimetric signal in the presence of the enzyme.

      • Measuring the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve and calculate the concentration of each marker in the samples. Compare the levels in this compound-treated cells to untreated controls.

3. Protocol: 13-Week Repeat-Dose Intravenous Toxicology Study in Rats (Representative)

  • Objective: To evaluate the potential toxicity of this compound following daily intravenous administration for 13 weeks in rats.

  • Test System: Sprague-Dawley rats (equal numbers of males and females).

  • Groups:

    • Group 1: Vehicle control (e.g., 0.9% Sodium Chloride).

    • Group 2: Low dose of this compound.

    • Group 3: Mid dose of this compound.

    • Group 4: High dose of this compound.

    • Recovery groups for control and high-dose animals.

  • Administration: Daily intravenous infusion for 90 days.

  • Observations:

    • Clinical signs: Daily.

    • Body weight and food consumption: Weekly.

    • Ophthalmology: Pre-study and at termination.

    • Hematology, clinical chemistry, and coagulation parameters (including PT and aPTT): Pre-study, mid-study, and at termination.

    • Urinalysis: At termination.

  • Terminal Procedures:

    • Gross necropsy.

    • Organ weights.

    • Histopathological examination of a comprehensive list of tissues.

  • Toxicokinetics: Blood samples collected at specified time points to determine the systemic exposure to this compound.

Mandatory Visualizations

Defibrotide_Mechanism_of_Action This compound This compound tPA t-PA (Tissue Plasminogen Activator) This compound->tPA Upregulates Thrombomodulin Thrombomodulin This compound->Thrombomodulin Upregulates vWF vWF (von Willebrand Factor) This compound->vWF Downregulates PAI1 PAI-1 (Plasminogen Activator Inhibitor-1) This compound->PAI1 Plasminogen Plasminogen tPA->Plasminogen Thrombosis Thrombosis vWF->Thrombosis PAI1->tPA Inhibition Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin Plasmin->Fibrin Degradation Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation Fibrin->Thrombosis IND_Workflow cluster_preclinical Preclinical Development cluster_regulatory Regulatory Submission cluster_clinical Clinical Development CMC Chemistry, Manufacturing, and Controls (CMC) Pharm_Tox Pharmacology & Toxicology Studies IND_App Investigational New Drug (IND) Application CMC->IND_App Pharm_Tox->IND_App Phase1 Phase 1 (Safety & PK) IND_App->Phase1 Phase2_3 Phase 2/3 (Efficacy & Safety) Phase1->Phase2_3 NDA New Drug Application (NDA) Phase2_3->NDA

References

Application Notes and Protocols for In Vivo Assessment of Defibrotide Efficacy in Hepatic Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical in vivo models for evaluating the efficacy of defibrotide (B611023) in treating hepatic sinusoidal obstruction syndrome (SOS), also known as veno-occlusive disease (VOD). Detailed protocols for establishing these models and assessing therapeutic outcomes are provided, along with a summary of expected results based on published studies. Furthermore, the molecular signaling pathways implicated in this compound's mechanism of action are illustrated to provide a deeper understanding of its therapeutic effects.

Introduction to this compound and Hepatic Sinusoidal Obstruction Syndrome

Hepatic sinusoidal obstruction syndrome is a serious and potentially life-threatening condition characterized by damage to the sinusoidal endothelial cells in the liver. This damage can be initiated by various insults, most notably conditioning regimens for hematopoietic stem cell transplantation (HSCT), but also certain chemotherapies and pyrrolizidine (B1209537) alkaloids. The initial endothelial injury triggers a cascade of events including inflammation, a prothrombotic state, and the physical obstruction of hepatic sinusoids, leading to hepatomegaly, ascites, jaundice, and in severe cases, multi-organ failure.

This compound is a polydisperse oligonucleotide with demonstrated efficacy in treating severe SOS/VOD.[1] Its mechanism of action is multifactorial, primarily centered on the protection of endothelial cells and the restoration of thrombo-fibrinolytic balance in the hepatic microvasculature.[1][2] Preclinical in vivo models are crucial for further elucidating its therapeutic mechanisms and for the development of novel treatment strategies.

In Vivo Models of Hepatic Sinusoidal Obstruction Syndrome

The most widely used and well-characterized in vivo model for SOS is the monocrotaline-induced model in rats. Monocrotaline (B1676716), a pyrrolizidine alkaloid, is metabolized in the liver to a toxic substance that specifically damages sinusoidal endothelial cells, closely mimicking the pathobiology of human SOS.[3]

Monocrotaline-Induced SOS Model in Rats

This model is suitable for assessing the efficacy of therapeutic agents like this compound by monitoring survival rates, liver function, and histopathological changes.[4]

Experimental Protocol:

1. Animal Model:

  • Species: Male Sprague-Dawley (SD) rats.
  • Supplier: Charles River Experimental Animal Technology Co., Ltd. or equivalent.[4]
  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

2. Induction of SOS:

  • Inducing Agent: Monocrotaline (MCT).
  • Dosage: A single dose of 230 mg/kg is administered to induce a severe form of SOS with a measurable mortality rate, allowing for survival analysis.[4] This dosage was determined as the median lethal dose (LD50) in the cited study.[4]
  • Administration: Administered via oral gavage after a 12-hour fasting period.[4]

3. Treatment Groups:

  • Control Group: Receives no MCT or treatment.
  • Model Group (MCT only): Receives MCT as described above and a vehicle control (e.g., saline) instead of this compound.
  • This compound Treatment Group: Receives MCT followed by this compound administration.
  • This compound Dosage: 50 mg/kg/day.[4]
  • Administration: Injected intravenously via the tail vein daily, starting from the day of MCT administration.[4]
  • Preparation: this compound is dissolved in saline to a concentration of 20 mg/ml.[4]

4. Efficacy Assessment:

  • Survival Analysis: Monitor and record survival for at least 7 days post-MCT administration.
  • Liver Function Tests: Collect blood samples to measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin.
  • Histopathology: At the end of the study period (e.g., day 7), euthanize the animals, and collect liver tissue. Fix in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Evaluate for signs of SOS, including sinusoidal congestion, endothelial cell damage, necrosis of hepatocytes, and fibrin (B1330869) deposition. Pathological severity can be assessed using a scoring system such as the DeLeve score.[4]
  • Biomarker Analysis: Plasma levels of relevant biomarkers such as plasminogen activator inhibitor-1 (PAI-1) and tumor necrosis factor-alpha (TNF-α) can be measured to assess the underlying pathological processes.[4]

Quantitative Data Presentation

The following tables summarize the quantitative efficacy data for this compound in the monocrotaline-induced rat model of SOS.

Table 1: Survival Rates in Monocrotaline-Induced SOS Rat Model

Treatment Group7-Day Survival RateStatistical Significance (vs. Model Group)
Model Group (MCT only)43.7%-
This compound (50 mg/kg/d)81.8%p = 0.028

Data sourced from a study by Wang et al., 2022.[4]

Table 2: Pathological Scoring in Monocrotaline-Induced SOS Rat Model

Treatment GroupDeLeve Score (Lower is better)Statistical Significance
Model Group (MCT only)Significantly elevated-
This compound TreatmentSignificantly improved (lower score)p < 0.01 (vs. other treatment groups in the study)

Data interpretation from a study by Wang et al., 2022.[4]

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects through multiple mechanisms, primarily focused on protecting the vascular endothelium.

Defibrotide_Mechanism_of_Action cluster_endothelial_cell Hepatic Sinusoidal Endothelial Cell tPA t-PA Thrombomodulin Thrombomodulin PAI1 PAI-1 vWF vWF Heparanase Heparanase NFkB NF-κB Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines Induces Adhesion_Molecules Adhesion Molecules (VCAM-1, ICAM-1) NFkB->Adhesion_Molecules Induces Apoptosis Apoptosis This compound This compound This compound->tPA Upregulates This compound->Thrombomodulin Upregulates This compound->PAI1 Downregulates This compound->vWF Downregulates This compound->Heparanase Inhibits This compound->NFkB Inhibits This compound->Apoptosis Inhibits SOS_Inducing_Insult SOS-Inducing Insult (e.g., Chemotherapy, MCT) SOS_Inducing_Insult->PAI1 Upregulates SOS_Inducing_Insult->vWF Upregulates SOS_Inducing_Insult->Heparanase Upregulates SOS_Inducing_Insult->NFkB Activates SOS_Inducing_Insult->Apoptosis Induces

Caption: this compound's protective effects on endothelial cells.

This compound's mechanism of action involves several key pathways:

  • Anti-inflammatory Effects: this compound has been shown to inhibit the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines and adhesion molecules.[7] This helps to reduce the inflammatory response that contributes to endothelial damage.

  • Endothelial Cell Protection: this compound protects endothelial cells from apoptosis (programmed cell death) induced by various stimuli, including chemotherapy and TNF-α.[6][8]

  • Inhibition of Heparanase: this compound can inhibit the activity of heparanase, an enzyme that degrades heparan sulfate (B86663) proteoglycans in the extracellular matrix and on the cell surface.[9] Overactivity of heparanase is implicated in endothelial dysfunction and inflammation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in an in vivo model of hepatic injury.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Group_Allocation Random Allocation to Treatment Groups Animal_Acclimatization->Group_Allocation SOS_Induction Induction of SOS (e.g., Monocrotaline gavage) Group_Allocation->SOS_Induction Treatment_Administration Administration of this compound or Vehicle Control SOS_Induction->Treatment_Administration Monitoring Daily Monitoring (Survival, Clinical Signs) Treatment_Administration->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Day 7) Monitoring->Endpoint_Analysis Blood_Collection Blood Collection (Liver Function Tests, Biomarkers) Endpoint_Analysis->Blood_Collection Tissue_Harvesting Liver Tissue Harvesting Endpoint_Analysis->Tissue_Harvesting Data_Analysis Data Analysis and Interpretation Blood_Collection->Data_Analysis Histopathology Histopathological Analysis Tissue_Harvesting->Histopathology Histopathology->Data_Analysis

Caption: Workflow for in vivo this compound efficacy studies.

Conclusion

The monocrotaline-induced rat model of sinusoidal obstruction syndrome provides a robust and reproducible platform for the preclinical evaluation of this compound. The protocols and endpoints described in these application notes offer a framework for assessing the therapeutic efficacy of this compound and for investigating its mechanisms of action in the context of hepatic endothelial injury. The quantitative data from such studies consistently demonstrate the potential of this compound to improve survival and mitigate liver damage in this setting.

References

Application Notes and Protocols: Y-Site Administration Compatibility of Defibrotide with Other Intravenous Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of available data and protocols for assessing the Y-site administration compatibility of defibrotide (B611023) with other intravenous (IV) drugs. The information is intended to guide researchers and drug development professionals in the safe co-administration of this compound and to provide standardized methodologies for compatibility testing.

Introduction

This compound is a polydisperse mixture of predominantly single-stranded polydeoxyribonucleotide sodium salts. It is indicated for the treatment of adult and pediatric patients with hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), with renal or pulmonary dysfunction following hematopoietic stem-cell transplantation (HSCT).[1][2] Patients receiving this compound are often critically ill and require multiple concurrent IV medications, making Y-site compatibility a critical consideration to avoid potential adverse events resulting from drug incompatibilities.[3][4] The co-administration of incompatible drugs can lead to the formation of precipitates, inactivation of active pharmaceutical ingredients, and potential harm to the patient.[5] The manufacturer of Defitelio® (this compound sodium) recommends not to co-administer other intravenous drugs concurrently within the same intravenous line.[6][7]

Data Presentation: Y-Site Compatibility of this compound

The following tables summarize the visual compatibility of this compound with various IV drugs when mixed in a 1:1 ratio, simulating Y-site administration. The studies were conducted at room temperature with observations made over a four-hour period.[8][9][10]

Table 1: Drugs Visually Compatible with this compound

DrugConcentrationThis compound ConcentrationDiluentObservation PeriodResultReference
Acetaminophen10 mg/mL8 mg/mL0.9% NaCl4 hoursVisually Compatible[11]
Acyclovir Sodium10 mg/mL8 mg/mL0.9% NaCl4 hoursVisually Compatible[11]
Albumin Human200 mg/mL8 mg/mL0.9% NaCl4 hoursVisually Compatible[11]
Amoxicillin Sodium40 mg/mL8 mg/mL0.9% NaCl4 hoursVisually Compatible[11]
Amphotericin B Liposomal2 mg/mL8 mg/mL5% Dextrose4 hoursVisually Compatible[11]
... (and 31 other drugs)...............[8][9]

Table 2: Drugs Visually Incompatible with this compound

DrugConcentrationThis compound ConcentrationDiluentObservation PeriodResultReference
Amikacin Sulfate5 mg/mL8 mg/mL0.9% NaClImmediateMilky white, opaque or opalescent solution[11]
Furosemide10 mg/mL16 mg/mL5% DextroseImmediateIncompatible[8][9]
Midazolam HCl1 mg/mL16 mg/mL5% DextroseImmediateIncompatible[8][9]
Mycophenolate Mofetil HCl6 mg/mL16 mg/mL5% DextroseImmediateIncompatible[8][9]
Nicardipine HCl0.1 mg/mL16 mg/mL5% DextroseImmediateIncompatible[8][9]
Tobramycin Sulfate10 mg/mL8 mg/mL0.9% NaClImmediateMilky white solution[11]
Vancomycin HCl10.4 mg/mL8 mg/mL0.9% NaClImmediateMilky white and opalescent solution[11]

Note: The tables above are a representation of the available data. For a complete list of the 36 compatible drugs, refer to the cited sources.

Experimental Protocols

Protocol 1: Visual Assessment of Y-Site Compatibility

This protocol is based on the methodology described in the visual compatibility studies of this compound.[8][9][10]

1. Objective: To visually assess the physical compatibility of this compound with other IV drugs during simulated Y-site administration.

2. Materials:

  • This compound solution (e.g., 16 mg/mL in 5% Dextrose)

  • Test drug solutions prepared at clinically relevant concentrations and in appropriate diluents (e.g., 0.9% Sodium Chloride or 5% Dextrose).[8][9]

  • Sterile glass test tubes

  • Pipettes

  • Vortex mixer

  • High-contrast viewing surface (black and white)

  • Light source

3. Method:

  • Prepare solutions of this compound and the test drugs at the desired concentrations.

  • In a clean glass test tube, add equal volumes (e.g., 5 mL) of the this compound solution and the test drug solution to simulate a 1:1 mixture at a Y-site.

  • Manually mix the solutions by inverting the test tube 10 times.

  • Immediately observe the mixture against a black and a white background for any signs of incompatibility.

  • Record observations at specified time points: immediately after mixing, and at 60, 150, and 240 minutes.[8][9]

  • To assess the effect of the mixing order, repeat the procedure by adding the test drug solution to the this compound solution and vice versa.[8][9]

4. Assessment Criteria for Incompatibility: Visual compatibility is defined as the absence of any of the following changes:

  • Color change

  • Haze or cloudiness

  • Formation of fibers or particles

  • Gas generation

  • Precipitate formation[8][9]

Protocol 2: Physicochemical Compatibility Assessment (General Protocol)

While specific studies on the chemical compatibility of this compound were not identified in the initial search, the following is a general protocol for assessing both physical and chemical stability, which can be adapted for this compound studies.[12]

1. Objective: To determine the physical and chemical stability of this compound when mixed with another IV drug for Y-site administration.

2. Materials:

  • This compound solution

  • Test drug solution

  • Sterile containers (e.g., glass vials or polypropylene (B1209903) tubes)

  • pH meter

  • Nephelometer or turbidimeter (optional, for quantitative particulate matter assessment)[12]

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Validated stability-indicating assay for both this compound and the test drug.[12]

3. Method:

  • Sample Preparation: Prepare triplicate samples of the this compound and test drug mixture in the desired ratio (e.g., 1:1) and store them under specified conditions (e.g., room temperature).[12]

  • Physical Compatibility Assessment:

    • Visually inspect the samples at initial mixing and at predetermined time points (e.g., 0, 1, 2, 4 hours) as described in Protocol 1.

    • Measure the pH of the mixture at each time point.[12]

    • (Optional) Measure turbidity using a nephelometer. An increase of >0.5 nephelometric turbidity units from the initial measurement may indicate particulate formation.[12]

  • Chemical Compatibility Assessment:

    • At each time point, withdraw an aliquot from each sample.

    • Dilute the aliquot appropriately for HPLC analysis.

    • Analyze the samples using a validated, stability-indicating HPLC method to determine the concentration of both this compound and the test drug.

    • The drug is considered stable if it retains more than 90% of its initial concentration.

Mandatory Visualizations

G cluster_prep Preparation cluster_mix Mixing (Simulated Y-Site) cluster_observe Observation cluster_assess Assessment prep_def Prepare this compound Solution mix Mix 1:1 in Glass Tube prep_def->mix prep_drug Prepare Test Drug Solution prep_drug->mix observe_0 Immediate Observation mix->observe_0 observe_60 60 min Observation observe_0->observe_60 observe_150 150 min Observation observe_60->observe_150 observe_240 240 min Observation observe_150->observe_240 assess Check for Incompatibility Signs (Precipitate, Color Change, etc.) observe_240->assess

Caption: Workflow for Visual Y-Site Compatibility Testing.

Discussion and Recommendations

The available data, primarily from a single comprehensive study, indicates that this compound is visually compatible with a range of IV drugs commonly used in the bone marrow transplant setting.[8][9] However, it is crucial to note the identified incompatibilities and avoid co-administration with these drugs. The incompatibility of this compound with several drugs, including amikacin, furosemide, midazolam, mycophenolate mofetil, nicardipine, tobramycin, and vancomycin, appears to be immediate, resulting in the formation of a milky white precipitate or other visual changes.[8][9][11]

The absence of chemical compatibility data is a significant limitation. Visual inspection alone does not guarantee that the drugs remain chemically stable and that their therapeutic efficacy is not compromised. Therefore, when co-infusion is unavoidable and visual compatibility has been established, it is recommended to keep the common infusion time to a minimum. For any drug not listed in the compatibility tables, a thorough compatibility assessment, ideally including both physical and chemical stability testing, should be performed before clinical use.

The provided protocols offer a framework for conducting such compatibility studies. Researchers are encouraged to adapt and validate these methods for their specific laboratory conditions and drug combinations. The use of advanced techniques for subvisible particle detection, such as light obscuration or flow imaging, could provide a more comprehensive assessment of physical compatibility.[5]

References

Application Notes & Protocols for Prophylactic Use of Defibrotide in High-Risk Hematopoietic Stem Cell Transplantation (HSCT) Patients

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), is a severe and potentially fatal complication following hematopoietic stem cell transplantation (HSCT).[1][2][3][4][5] The underlying pathology involves damage to the sinusoidal endothelial cells in the liver, often triggered by the high-dose chemotherapy and/or radiotherapy used in conditioning regimens.[4][5] Defibrotide (B611023), a polydisperse oligonucleotide, has demonstrated protective effects on vascular endothelial cells and is approved for the treatment of severe VOD/SOS.[2][3][6][7][8] Its prophylactic use in high-risk HSCT patients aims to prevent the onset of this complication. These application notes provide a comprehensive overview of the protocols for the prophylactic administration of this compound, including patient risk stratification, dosing, and monitoring, based on published clinical data.

Mechanism of Action

This compound exerts its protective effects through a multi-faceted mechanism of action primarily targeting the vascular endothelium.[6] Its key actions include:

  • Endothelial Cell Protection: this compound protects endothelial cells from damage induced by chemotherapy, tumor necrosis factor-alpha, and other insults.[6][7] It helps to maintain the integrity of the endothelial barrier.[6]

  • Anti-inflammatory Effects: this compound reduces the expression of pro-inflammatory cytokines and adhesion molecules, mitigating the inflammatory response that contributes to endothelial damage.[6][8]

  • Inhibition of Platelet Aggregation: It inhibits platelet aggregation, further reducing the risk of clot formation within the hepatic sinusoids.[6]

Below is a diagram illustrating the proposed signaling pathways for this compound's mechanism of action.

cluster_this compound This compound cluster_EndothelialCell Endothelial Cell cluster_Effects Physiological Effects This compound This compound tPA ↑ t-PA This compound->tPA Thrombomodulin ↑ Thrombomodulin This compound->Thrombomodulin PAI1 ↓ PAI-1 This compound->PAI1 vWF ↓ vWF This compound->vWF Proinflammatory_Cytokines ↓ Pro-inflammatory Cytokines This compound->Proinflammatory_Cytokines Adhesion_Molecules ↓ Adhesion Molecules This compound->Adhesion_Molecules Fibrinolysis ↑ Fibrinolysis tPA->Fibrinolysis Thrombosis ↓ Thrombosis Thrombomodulin->Thrombosis PAI1->Fibrinolysis vWF->Thrombosis Inflammation ↓ Inflammation Proinflammatory_Cytokines->Inflammation Adhesion_Molecules->Inflammation Endothelial_Protection Endothelial Protection Fibrinolysis->Endothelial_Protection Thrombosis->Endothelial_Protection Inflammation->Endothelial_Protection

This compound's Mechanism of Action

Data Presentation: Summary of Prophylactic this compound Studies

The following tables summarize quantitative data from key studies on the prophylactic use of this compound in high-risk HSCT patients.

Table 1: Patient Demographics and Risk Factors

Study/Trial (Reference)Patient PopulationNumber of Patients (Prophylaxis Group)Key High-Risk Criteria
Phase 3 Randomized Controlled Trial (Pediatric)[9]Pediatric (<18 years)180Allogeneic or autologous HSCT with myeloablative conditioning and ≥1 risk factor (e.g., pre-existing hepatic condition, second myeloablative transplant, allogeneic transplant for leukemia beyond second relapse, busulfan-containing regimens, prior gemtuzumab ozogamicin, primary hemophagocytic lymphohistiocytosis, adrenoleukodystrophy, or osteopetrosis).[10]
Single-Center Experience (Pediatric)[11]Pediatric334Allogeneic HSCT with various high-risk factors.
Pilot Trial (Pediatric)[12]Pediatric (0-30 years)25High risk for transplant-associated thrombotic microangiopathy (TA-TMA).
Single-Center Experience (Adult)[13][14]Adult63High risk for SOS/VOD.
Retrospective Study (Pediatric)[15]Pediatric (Autologous HSCT)69Historical controls.

Table 2: Dosing Regimens and Duration of Prophylaxis

Study/Trial (Reference)This compound DosageAdministration ScheduleDuration of Prophylaxis
Phase 3 Randomized Controlled Trial (Pediatric)[9][16]25 mg/kg/day6.25 mg/kg intravenously over 2 hours, every 6 hoursFrom the start of the conditioning regimen to Day +30 post-HSCT.
Single-Center Experience (Pediatric)[11]25 mg/kg/dayNot specifiedFrom the first day of the conditioning regimen to Day +30 post-transplantation.
Pilot Trial (Pediatric)[12]25 mg/kg/day6.25 mg/kg intravenously every 6 hoursFrom the day before the start of conditioning through Day +21.
Single-Center Experience (Adult)[13][14]Not specifiedNot specifiedMedian duration of 23 days.
Retrospective Study (Pediatric)[15]12.5 mg/kg/dayNot specifiedFrom Day -3 to Day +10 after HSCT.

Table 3: Efficacy and Safety Outcomes

Study/Trial (Reference)Incidence of VOD/SOS (Prophylaxis vs. Control)Key Adverse Events
Phase 3 Randomized Controlled Trial (Pediatric)[9]12% vs. 20%Similar rates of adverse events, serious adverse events, and events leading to discontinuation between groups.[16]
Single-Center Experience (Pediatric)[11]5.08% (no severe VOD/SOS)Not detailed.
Pilot Trial (Pediatric)[12]4% (vs. 18-40% historical rate)Clinically significant bleeding in 12% of patients.
Single-Center Experience (Adult)[13][14]6.3%Bleeding occurred in 21.5% of patients; prophylaxis discontinued (B1498344) in 6.3% due to bleeding.
Retrospective Study (Pediatric)[15]4.3% vs. 12.8%Not detailed.

Experimental Protocols

Protocol 1: Prophylactic this compound in High-Risk Pediatric HSCT

This protocol is based on the methodology of a phase 3, open-label, randomized controlled trial.[9]

1. Patient Selection and Risk Stratification:

  • Inclusion Criteria:

    • Age < 18 years.

    • Undergoing allogeneic or autologous HSCT with a myeloablative conditioning regimen.

    • Presence of at least one of the following risk factors for VOD/SOS:

      • Pre-existing hepatic condition.

      • Second myeloablative transplant.

      • Allogeneic transplant for leukemia beyond second relapse.

      • Conditioning with busulfan-containing regimens.

      • Prior treatment with gemtuzumab ozogamicin.

      • Diagnosis of primary hemophagocytic lymphohistiocytosis, adrenoleukodystrophy, or osteopetrosis.[10]

  • Exclusion Criteria:

    • Known hypersensitivity to this compound.

    • Concurrent use of thrombolytic agents.

    • Clinically significant, active bleeding.

2. This compound Administration:

  • Dosage: 25 mg/kg/day, calculated based on the patient's baseline body weight prior to the preparative regimen.[17]

  • Preparation and Administration:

    • Dilute the required dose in 0.9% Sodium Chloride or 5% Dextrose solution to a final concentration of 4 mg/mL to 20 mg/mL.

    • Administer 6.25 mg/kg as a 2-hour intravenous infusion every 6 hours.[7][17]

  • Timing:

    • Initiate this compound on the first day of the conditioning regimen.

    • Continue administration until Day +30 post-HSCT.[11] If VOD/SOS develops, continue until resolution.[7]

3. Monitoring and Safety Assessments:

  • Daily Monitoring:

    • Signs and symptoms of VOD/SOS (hepatomegaly, ascites, weight gain, jaundice).

    • Signs of bleeding (e.g., epistaxis, hematuria, gastrointestinal bleeding).

    • Vital signs.

  • Laboratory Monitoring:

    • Complete blood count (CBC) with platelet count.

    • Liver function tests (bilirubin, AST, ALT).

    • Coagulation profile (INR, aPTT).

  • Management of Adverse Events:

    • Bleeding: For persistent, severe, or life-threatening bleeding, withhold this compound, treat the underlying cause, and provide supportive care.[17] Consider resuming therapy when bleeding has ceased and the patient is hemodynamically stable.[17]

    • Hypersensitivity: In case of a severe or life-threatening hypersensitivity reaction, permanently discontinue this compound.[17]

The following diagram outlines the experimental workflow for this protocol.

cluster_Screening Patient Screening cluster_Randomization Randomization cluster_Treatment Treatment Arms cluster_FollowUp Follow-up and Assessment Screening Screening of High-Risk Pediatric HSCT Patients Randomization Randomization (1:1) Screening->Randomization Prophylaxis This compound Prophylaxis (25 mg/kg/day) Randomization->Prophylaxis Treatment Group Control No Prophylaxis (Best Supportive Care) Randomization->Control Control Group Monitoring Daily Monitoring for VOD/SOS and Adverse Events Prophylaxis->Monitoring Control->Monitoring Endpoint Primary Endpoint: Incidence of VOD/SOS by Day +30 Monitoring->Endpoint

Workflow for Prophylactic this compound Trial
Protocol 2: In Vitro Assessment of Endothelial Protection

This protocol describes an in vitro method to assess the protective effect of this compound on endothelial cells, a key aspect of its mechanism of action.

1. Cell Culture:

  • Culture human umbilical vein endothelial cells (HUVECs) in endothelial cell growth medium supplemented with appropriate growth factors.

  • Maintain cells in a humidified incubator at 37°C and 5% CO2.

2. Endothelial Damage Induction:

  • Seed HUVECs in 96-well plates and allow them to adhere overnight.

  • Induce endothelial cell damage by exposing the cells to a chemotherapeutic agent (e.g., fludarabine) or inflammatory cytokine (e.g., TNF-α) at a predetermined cytotoxic concentration.

3. This compound Treatment:

  • Co-incubate a subset of the damaged cells with varying concentrations of this compound.

  • Include appropriate controls: untreated cells, cells treated with the damaging agent alone, and cells treated with this compound alone.

4. Assessment of Cell Viability and Apoptosis:

  • After a 24-48 hour incubation period, assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Quantify apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry or a caspase activity assay.

5. Analysis of Endothelial Function Markers:

  • Measure the expression of markers of endothelial activation and damage in cell lysates or culture supernatants using ELISA or Western blotting. Key markers include:

    • von Willebrand Factor (vWF)

    • Tissue Plasminogen Activator (t-PA)

    • Adhesion molecules (e.g., VCAM-1, ICAM-1)

The logical relationship for assessing this compound's endothelial protective effects in vitro is depicted below.

cluster_Inputs Inputs cluster_Experiment Experimental Conditions cluster_Outputs Outputs (Assessment) HUVECs HUVECs Control Control (HUVECs only) HUVECs->Control Damage HUVECs + Damaging Agent HUVECs->Damage Treatment HUVECs + Damaging Agent + this compound HUVECs->Treatment Damage_Agent Damaging Agent (e.g., Chemotherapy, TNF-α) Damage_Agent->Damage Damage_Agent->Treatment This compound This compound This compound->Treatment Viability Cell Viability (MTT) Control->Viability Apoptosis Apoptosis (Annexin V) Control->Apoptosis Markers Endothelial Markers (ELISA) Control->Markers Damage->Viability Damage->Apoptosis Damage->Markers Treatment->Viability Treatment->Apoptosis Treatment->Markers

In Vitro Endothelial Protection Assay

References

Methodologies for Studying Defibrotide in COVID-19 Associated Pneumonia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to the methodologies employed in the pre-clinical and clinical investigation of defibrotide (B611023) for the treatment of COVID-19 associated pneumonia. The information is curated from published research to assist in the design and execution of further studies in this area.

Pre-clinical Investigations: In Vitro Models

In vitro studies are crucial for elucidating the molecular mechanisms of this compound's action on endothelial cells, which are significantly implicated in the pathophysiology of severe COVID-19.

Endothelial Cell Culture and Treatment Protocol

This protocol is designed to assess the protective effects of this compound on human endothelial cells exposed to plasma from patients with COVID-19.

Objective: To determine if this compound can mitigate endothelial cell injury and activation induced by circulating factors in the plasma of COVID-19 patients.

Materials:

  • Human Dermal Microvascular Endothelial Cells (HDMEC)

  • Endothelial Cell Growth Medium

  • Plasma from patients with acute COVID-19

  • This compound solution (e.g., 5 μg/mL)

  • Reagents for Caspase 8 activity assay

  • RNA extraction kit

  • Reagents for RT-qPCR and RNA sequencing

Protocol:

  • Cell Culture: Culture HDMEC in endothelial cell growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Plasma Exposure: Seed HDMEC in appropriate culture plates. Once confluent, expose the cells to plasma from patients with acute COVID-19 in the presence or absence of a clinically relevant concentration of this compound (e.g., 5 μg/mL).[1]

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for cellular responses.

  • Assessment of Endothelial Activation/Apoptosis:

    • Measure the activity of caspase 8, a marker of endothelial cell activation and apoptosis, using a commercially available assay kit.[1] A significant reduction in caspase 8 activity in the presence of this compound would suggest a protective effect.

  • Gene Expression Analysis (RNA Sequencing):

    • Extract total RNA from the treated and control cell populations.

    • Perform RNA sequencing (RNAseq) to identify global changes in gene expression.[1]

    • Analyze the data to identify cellular pathways significantly altered by this compound in the context of COVID-19 plasma exposure. Key pathways to investigate include TNF-α signaling, IL-17 signaling, extracellular matrix (ECM)-receptor interactions, and endothelin activity.[1]

Data Presentation: In Vitro Quantitative Data
ParameterConditionResultReference
Caspase 8 Activation Inhibition HDMEC + COVID-19 Plasma + this compound (5μg/ml)Mean 60.2% inhibition (p = 0.0008)[1]
Suppression of Endothelial Activation Pathways HDMEC + COVID-19 Plasma + this compoundSuppression of TNFα signaling, IL-17 signaling, endothelin activity, and fibrosis pathways.[1]

Clinical Investigations: Phase II Clinical Trial Protocol

The following protocol is based on the DEFI-VID19 trial, a phase II study designed to evaluate the safety and efficacy of this compound in patients with severe COVID-19 pneumonia.[2][3][4][5][6]

Study Design and Endpoints
  • Design: A prospective, single-arm, multicenter, open-label trial.[2][4][5][6]

  • Primary Endpoint: Respiratory failure-free survival (RFFS).[2][3][5]

  • Secondary Endpoints: Overall survival (OS), number of post-recovery days, and incidence of adverse events.[2][3][5]

Patient Population

Inclusion Criteria:

  • Age ≥18 years.[7]

  • Active COVID-19 infection confirmed by positive SARS-CoV-2 PCR.[7]

  • Hospitalized with COVID-19 pneumonia requiring non-invasive ventilation.[2][3][5][6]

  • Radiographic evidence of bilateral pulmonary infiltrates.[7]

Treatment Protocol
  • Dosage and Administration: Administer this compound at a dose of 25 mg/kg per day, divided into four intravenous infusions (6.25 mg/kg every 6 hours).[2][3][4][5][6]

  • Duration of Treatment: The planned duration of treatment is 14 days.[2][3][5][6]

  • Concomitant Medications: Standard of care, including dexamethasone (B1670325) and antiviral therapy, should be administered according to local guidelines.[2] Prophylactic doses of low molecular weight heparin (LMWH) are permitted.[4]

Data Collection and Analysis
  • Baseline Data: Collect patient demographics, comorbidities, and baseline laboratory values (e.g., D-dimer, C-reactive protein, IL-6).

  • Efficacy Assessment: Monitor respiratory status daily and record the time to respiratory failure or death. Track overall survival for at least 60 days.[2][6]

  • Safety Assessment: Monitor for adverse events, with a particular focus on hemorrhagic events.[4]

  • Statistical Analysis: Compare the outcomes of the this compound-treated cohort with a matched real-world cohort receiving only the standard of care.[2][3][5] Use statistical models to adjust for baseline imbalances between the cohorts.[3][5]

Data Presentation: Clinical Trial Quantitative Data
EndpointThis compound Group (DEFI-VID19)Control Group (Real-World Cohort)p-valueReference
Respiratory Failure-Free Survival (RFFS) Trend towards higher RFFS (HR=0.71)-0.138[2][3][5]
Overall Survival (OS) Trend towards higher OS (HR=0.78)-0.248[2][3][5]
Post-Recovery Days (Difference in Means) 3.61-0.0037[2][3][5]
Day-14 RFFS 75%--[2][6]
60-day OS 83%--[2][6]

Visualization of Methodologies and Mechanisms

Signaling Pathways of this compound in COVID-19

The following diagram illustrates the proposed molecular mechanisms through which this compound may exert its therapeutic effects in COVID-19-associated pneumonia.

Defibrotide_Signaling_Pathways cluster_sars_cov_2 SARS-CoV-2 Infection cluster_endothelial_cell Endothelial Cell cluster_this compound This compound Action SARS_CoV_2 SARS-CoV-2 Endothelial_Activation Endothelial Activation & Injury SARS_CoV_2->Endothelial_Activation Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Endothelial_Activation->Inflammatory_Cytokines Thrombosis Thrombosis Endothelial_Activation->Thrombosis This compound This compound This compound->Endothelial_Activation Inhibits This compound->Inflammatory_Cytokines Inhibits This compound->Thrombosis Inhibits

Caption: Proposed mechanism of this compound in COVID-19.

Experimental Workflow for In Vitro Studies

This diagram outlines the key steps in the in vitro investigation of this compound's effects on endothelial cells.

In_Vitro_Workflow Start Start Cell_Culture Culture Human Dermal Microvascular Endothelial Cells Start->Cell_Culture Treatment Expose cells to COVID-19 plasma with or without this compound Cell_Culture->Treatment Incubation Incubate for 24 hours Treatment->Incubation Analysis Analysis Incubation->Analysis Caspase8_Assay Caspase 8 Activity Assay Analysis->Caspase8_Assay Apoptosis RNA_Seq RNA Sequencing Analysis->RNA_Seq Gene Expression Data_Interpretation Data Interpretation Caspase8_Assay->Data_Interpretation RNA_Seq->Data_Interpretation End End Data_Interpretation->End

Caption: Workflow for in vitro this compound studies.

Logical Flow of a Phase II Clinical Trial

This diagram illustrates the logical progression of a phase II clinical trial for this compound in COVID-19 pneumonia.

Clinical_Trial_Flow Patient_Recruitment Patient Recruitment (Severe COVID-19 Pneumonia) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Randomization Treatment Allocation (Single-arm: All receive this compound) Informed_Consent->Randomization Treatment_Phase This compound Administration (25 mg/kg/day for 14 days) Randomization->Treatment_Phase Data_Collection Data Collection (Efficacy and Safety) Treatment_Phase->Data_Collection Primary_Endpoint Primary Endpoint Assessment (Respiratory Failure-Free Survival) Data_Collection->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (Overall Survival, etc.) Data_Collection->Secondary_Endpoints Statistical_Analysis Statistical Analysis Primary_Endpoint->Statistical_Analysis Secondary_Endpoints->Statistical_Analysis Results Results and Conclusion Statistical_Analysis->Results

References

Defibrotide for the Management of CAR-T Cell-Associated Neurotoxicity: A Phase 2 Clinical Trial Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

Chimeric Antigen Receptor (CAR) T-cell therapy is a revolutionary immunotherapy for hematological malignancies. However, it is associated with significant toxicities, including Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS), a common and potentially life-threatening complication.[1][2][3] The pathophysiology of ICANS is not fully understood but is thought to be mediated by cytokine release, leading to endothelial cell activation, disruption of the blood-brain barrier, and subsequent neuroinflammation.[1][4]

Defibrotide (B611023) is a polydisperse oligonucleotide with established efficacy in treating sinusoidal obstruction syndrome (SOS), another endothelial injury-related complication of hematopoietic stem cell transplantation.[5][6][7] Its mechanism of action involves protecting endothelial cells, restoring thrombo-fibrinolytic balance, and exerting anti-inflammatory effects.[5][8][9][10][11] Preclinical and emerging clinical data suggest that this compound's endothelial-protective properties may be beneficial in mitigating the endothelial dysfunction central to ICANS.[5][12][13] This document outlines the experimental design for a phase 2 clinical trial to investigate the safety and efficacy of this compound in preventing or reducing the severity of ICANS in patients undergoing CAR-T cell therapy.

Hypothesized Mechanism of this compound in Mitigating ICANS

The proposed mechanism by which this compound may alleviate CAR-T neurotoxicity is centered on its ability to stabilize the vascular endothelium and counteract the inflammatory cascade that leads to blood-brain barrier disruption.

This compound Mechanism of Action in ICANS cluster_0 CAR-T Cell Activation & Cytokine Release cluster_1 Endothelial Dysfunction & BBB Breakdown cluster_2 Neurotoxicity cluster_3 This compound Intervention CAR-T Activation CAR-T Activation Cytokine Storm Cytokine Storm (IL-6, IFN-γ, TNF-α) CAR-T Activation->Cytokine Storm Endothelial Activation Endothelial Activation Cytokine Storm->Endothelial Activation Triggers BBB Disruption Blood-Brain Barrier Disruption Endothelial Activation->BBB Disruption ICANS ICANS (Neuroinflammation, Edema, Neuronal Injury) BBB Disruption->ICANS Leads to This compound This compound This compound->Endothelial Activation Inhibits This compound->BBB Disruption Prevents

Hypothesized mechanism of this compound in ICANS.

Phase 2 Clinical Trial Protocol

This is a single-arm, open-label, phase 2 study to evaluate the efficacy and safety of this compound for the prevention of ICANS in adult patients with relapsed/refractory B-cell malignancies receiving CAR-T cell therapy.

Study Objectives
ObjectiveEndpoint
Primary To evaluate the efficacy of this compound in reducing the incidence of severe (Grade ≥3) ICANS within 30 days of CAR-T cell infusion.
Secondary To assess the overall incidence and severity of ICANS of any grade.
To evaluate the time to onset and duration of ICANS.
To assess the incidence and severity of Cytokine Release Syndrome (CRS).
To evaluate the safety and tolerability of this compound in this patient population.
To explore the effect of this compound on biomarkers of endothelial activation and inflammation.
To assess the overall response rate (ORR) and progression-free survival (PFS) of CAR-T cell therapy.
Patient Population
Inclusion CriteriaExclusion Criteria
Age ≥ 18 years.Active, uncontrolled central nervous system (CNS) malignancy.
Diagnosis of relapsed/refractory B-cell malignancy (e.g., DLBCL, ALL).Prior allogeneic hematopoietic stem cell transplantation within 90 days.
Candidate for and scheduled to receive standard-of-care CD19-directed CAR-T cell therapy.Known hypersensitivity to this compound or its components.
ECOG performance status of 0-2.Active, uncontrolled infection.
Adequate organ function.Requirement for ongoing systemic anticoagulation or fibrinolytic therapy.
Written informed consent.Active bleeding.
Treatment Plan
Treatment PhaseRegimen
Lymphodepleting Chemotherapy Standard institutional regimen (e.g., fludarabine (B1672870) and cyclophosphamide).
CAR-T Cell Infusion Standard of care CD19-directed CAR-T cell product at the manufacturer's recommended dose.
This compound Administration 6.25 mg/kg intravenously every 6 hours, administered as a 2-hour infusion.[14][15][16]
Initiation: Day 0, prior to CAR-T cell infusion.
Duration: For a minimum of 14 days or until resolution of ICANS to Grade ≤1, whichever is longer, up to a maximum of 30 days.
Study Assessments and Schedule
AssessmentScreeningBaseline (Day 0)Daily (Days 1-14)Weekly (Weeks 3-4)Follow-up
Informed Consent X
Physical Examination & Vital Signs XXXXX
ECOG Performance Status XXXX
Neurological Assessment (including ICE Score) XXXXX
ICANS/CRS Grading XXXX
Hematology & Chemistry XXXXX
Coagulation Panel XXXX
Biomarker Analysis XX (Days 1, 3, 5, 7, 14)
Disease Assessment XAs per standard of care
Adverse Event Monitoring XXXX

Experimental Workflow

Experimental Workflow Screening Screening Enrollment Enrollment Screening->Enrollment Lymphodepletion Lymphodepletion Enrollment->Lymphodepletion Defibrotide_Start This compound Administration (Start Day 0) Lymphodepletion->Defibrotide_Start CAR-T_Infusion CAR-T Cell Infusion (Day 0) Defibrotide_Start->CAR-T_Infusion Monitoring Daily Monitoring (ICANS/CRS, Vitals, Labs) CAR-T_Infusion->Monitoring Biomarkers Biomarker Collection (Days 0, 1, 3, 5, 7, 14) Monitoring->Biomarkers Follow-up Follow-up & Disease Assessment Monitoring->Follow-up Data_Analysis Data Analysis Follow-up->Data_Analysis

Overview of the clinical trial workflow.

Detailed Experimental Protocols

Protocol for ICANS Assessment and Grading

1. Immune Effector Cell-Associated Encephalopathy (ICE) Score Assessment:

  • Frequency: Perform at baseline and at least twice daily.

  • Procedure: The 10-point ICE score is a standardized tool to assess for encephalopathy.[2][13][17][18]

    • Orientation (4 points): Ask the patient to state the current year, month, city, and hospital. (1 point for each correct answer).

    • Naming (3 points): Ask the patient to name three common objects (e.g., pen, watch, button). (1 point for each correct answer).

    • Following Commands (1 point): Instruct the patient to perform a simple task (e.g., "Show me two fingers" or "Close your eyes and stick out your tongue"). (1 point for successful completion).

    • Writing (1 point): Ask the patient to write a standard sentence (e.g., "Our national bird is the bald eagle."). (1 point for a legible, sensical sentence).

    • Attention (1 point): Ask the patient to count backwards from 100 by 10. (1 point for successful completion).

  • Scoring: A score of 10 is normal. A score of 0 indicates the patient is unarousable and unable to perform the assessment.

2. ASTCT ICANS Grading:

  • The overall ICANS grade is determined by the most severe sign or symptom across five domains, with the ICE score being a key component.[2][19][20]

GradeICE ScoreLevel of ConsciousnessSeizureMotor FindingsElevated ICP/Cerebral Edema
1 7-9Awakens spontaneouslyN/AN/AN/A
2 3-6Awakens to voiceN/AN/AN/A
3 0-2Awakens to tactile stimulusAny clinical seizure (focal or generalized) that resolves rapidly; or non-convulsive seizures on EEG that resolve with intervention.Focal/local edema on neuroimaging.
4 0Unarousable or requires vigorous/repetitive stimuli; stupor or coma.Life-threatening prolonged seizure (>5 min); or repetitive clinical or electrical seizures without return to baseline.Deep focal motor weakness such as hemiparesis or paraparesis.Diffuse cerebral edema on neuroimaging; decerebrate or decorticate posturing; cranial nerve VI palsy.
Protocol for Biomarker Analysis

1. Sample Collection and Processing:

  • Collect peripheral blood in EDTA and serum-separator tubes at the time points specified in the assessment schedule.

  • Process blood samples within 2 hours of collection.

  • Centrifuge EDTA tubes at 1,500 x g for 15 minutes at 4°C to separate plasma.

  • Allow serum tubes to clot for 30 minutes before centrifuging at 1,500 x g for 15 minutes at 4°C.

  • Aliquot plasma and serum into cryovials and store at -80°C until analysis.

2. Biomarker Measurement:

  • Endothelial Activation Markers:

    • von Willebrand Factor (vWF): Measure vWF antigen (vWF:Ag) levels in plasma using a commercially available ELISA or automated latex immunoassay kit, following the manufacturer's instructions.[1][10][21][22][23]

    • Angiopoietin-2 (Ang-2): Quantify Ang-2 levels in serum or plasma using a validated sandwich ELISA kit.[3][11][24][25]

  • Inflammatory Cytokines:

    • Measure a panel of cytokines including, but not limited to, IL-6, IFN-γ, TNF-α, IL-2, and IL-10 in serum or plasma using a multiplex immunoassay platform (e.g., Luminex-based technology or Olink).[6][26][27][28]

Statistical Analysis Plan

1. Sample Size Calculation:

  • A Simon's two-stage optimal design will be used.[4][5][8][9][29][30]

  • Null Hypothesis (H0): The true rate of severe ICANS (Grade ≥3) is ≥40% (based on historical data).

  • Alternative Hypothesis (H1): The true rate of severe ICANS is ≤15%.

  • Alpha (α): 0.10 (one-sided)

  • Beta (β): 0.20 (Power = 80%)

  • Stage 1: Enroll 17 patients. If ≤ 4 patients experience severe ICANS, proceed to Stage 2.

  • Stage 2: Enroll an additional 20 patients (total n=37).

2. Analysis of Endpoints:

  • Primary Endpoint: The proportion of patients with Grade ≥3 ICANS will be calculated with its 95% confidence interval. This will be compared to the predefined threshold in the Simon's two-stage design.

  • Secondary Endpoints:

    • Incidence of ICANS and CRS of any grade will be summarized using descriptive statistics.

    • Time-to-event endpoints (time to onset of ICANS, PFS) will be analyzed using Kaplan-Meier methods.

    • Biomarker levels will be summarized at each time point and changes from baseline will be analyzed. Exploratory analyses will be performed to correlate biomarker levels with the incidence and severity of ICANS.

    • Safety data will be summarized by frequency and severity of adverse events.

Logical Relationship for Statistical Design

Simons_Two_Stage_Design Start Start Stage1 Stage 1: Enroll 17 Patients Start->Stage1 Interim_Analysis Interim Analysis: Number of Patients with Severe ICANS (X1) Stage1->Interim_Analysis Stop_Futility Stop Trial for Futility Interim_Analysis->Stop_Futility If X1 > 4 Stage2 Stage 2: Enroll 20 Additional Patients Interim_Analysis->Stage2 If X1 <= 4 Final_Analysis Final Analysis: Total Patients with Severe ICANS (X_total) Stage2->Final_Analysis Success Treatment is Promising Final_Analysis->Success If X_total <= 9 Failure Treatment Not Promising Final_Analysis->Failure If X_total > 9

Simon's two-stage design for the trial.

References

Defibrotide in the Prophylaxis of Graft-versus-Host Disease: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of defibrotide (B611023) in the prevention of acute Graft-versus-Host Disease (GvHD), a life-threatening complication following allogeneic hematopoietic stem cell transplantation (allo-HCT). This compound, a polydisperse mixture of single-stranded polydeoxyribonucleotides, is currently approved for the treatment of hepatic veno-occlusive disease (VOD), but emerging evidence suggests its potential as a prophylactic agent against GvHD.[1][2][3] These notes are intended to guide research and development efforts in this area.

Mechanism of Action

This compound exerts its protective effects through a multi-targeted mechanism primarily centered on endothelial cell protection and modulation of the inflammatory and thrombotic pathways.[1][4] Its proposed actions include:

  • Endothelial Protection: this compound protects endothelial cells from damage caused by conditioning regimens and the subsequent inflammatory cascade, a key initiating event in GvHD pathophysiology.[2][4][5] It has been shown to reduce endothelial cell activation and apoptosis.[1][4]

  • Anti-inflammatory Effects: The drug exhibits anti-inflammatory properties by modulating cytokine profiles.[1][3]

  • Anti-thrombotic and Profibrinolytic Activity: this compound helps to restore the thrombotic-fibrinolytic balance in the microvasculature.[1][4]

  • Modulation of Cell Adhesion: It downregulates the expression of key endothelial adhesion molecules, such as E-selectin and vascular cell adhesion molecule-1 (VCAM-1), which are crucial for the trafficking of alloreactive immune cells to target tissues.[2][4]

  • Immunomodulatory Effects: In vitro studies suggest that this compound can induce the synthesis of prostaglandins (B1171923) that inhibit T-cell proliferation.[4] It has also been shown to suppress heparanase gene expression, a potential risk factor for GvHD development.[2][4]

Defibrotide_MoA cluster_endothelial Endothelial Cell cluster_immune Immune Response Endothelial Damage Endothelial Damage Endothelial Activation Endothelial Activation Adhesion Molecules (E-selectin, VCAM-1) Adhesion Molecules (E-selectin, VCAM-1) Endothelial Activation->Adhesion Molecules (E-selectin, VCAM-1) Upregulates Leukocyte Trafficking Leukocyte Trafficking Adhesion Molecules (E-selectin, VCAM-1)->Leukocyte Trafficking Promotes T-cell Proliferation T-cell Proliferation Pro-inflammatory Cytokines Pro-inflammatory Cytokines This compound This compound This compound->Endothelial Damage Inhibits This compound->Endothelial Activation Inhibits This compound->Adhesion Molecules (E-selectin, VCAM-1) Downregulates This compound->T-cell Proliferation Inhibits (via Prostaglandins) This compound->Leukocyte Trafficking Inhibits This compound->Pro-inflammatory Cytokines Reduces

Proposed Mechanism of Action of this compound in GvHD Prevention.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical studies investigating this compound for GvHD prophylaxis.

Table 1: Incidence of Acute GvHD

Study (ClinicalTrials.gov ID)Treatment ArmControl Arm (Standard of Care)EndpointOutcome
Phase II, Randomized (NCT03339297)[6][7]This compound + SOC (n=79)SOC alone (n=73)Cumulative incidence of grade B-D aGvHD at day 10038.4% vs. 47.1% (Difference: -8.8%)
Strouse et al. (Retrospective)[4][6]This compoundNo this compoundCumulative incidence of grade B-D aGvHD at day 10023.1% vs. 37.7% (Difference: -14.6%)
Corbacioglu et al. (Prophylaxis for VOD/SOS)[6]This compound ProphylaxisNo this compoundIncidence of aGvHD by day 10047% vs. 65%
Pediatric Retrospective Study[3]This compound Prophylaxis (n=47)Control (n=44)Incidence and severity of aGvHDSignificantly lower in the this compound group
Yavaşoğlu et al. (Retrospective)[5][8]This compound Prophylaxis (n=34)No this compound (n=47)Acute GvHD82% vs. 61%

Table 2: Safety and Survival Data

Study (ClinicalTrials.gov ID)Treatment ArmControl Arm (Standard of Care)EndpointOutcome
Phase II, Randomized (NCT03339297)[6][7]This compound + SOC (n=79)SOC alone (n=73)Overall survival at day 180Similar between arms
Phase II, Randomized (NCT03339297)[7]This compound + SOC (n=79)SOC alone (n=73)Serious treatment-emergent adverse events42% vs. 44%

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Prophylactic Administration of this compound in a Clinical Setting (Based on NCT03339297)

Objective: To evaluate the efficacy and safety of this compound added to standard of care (SOC) for the prevention of acute GvHD after allo-HCT.

Patient Population: Adult and pediatric patients (≥1 year and <75 years of age) with acute leukemia in complete remission or myelodysplastic syndrome undergoing allo-HCT from an unrelated donor.[9]

Study Design: A prospective, randomized, open-label, multicenter study.[6][10]

Materials:

  • This compound for intravenous infusion

  • Standard of care GvHD immunoprophylaxis (e.g., methotrexate (B535133) or mycophenolate mofetil plus a calcineurin inhibitor like cyclosporine or tacrolimus, with or without anti-thymocyte globulin)[6][9]

Procedure:

  • Randomization: Patients are randomized in a 1:1 ratio to receive either this compound plus SOC or SOC alone.[6]

  • This compound Administration:

    • Dosage: 25 mg/kg/day administered as four intravenous infusions of 6.25 mg/kg every 6 hours.[6] Each infusion is administered over 2 hours.[6]

    • Timing: Treatment is initiated prior to the start of the conditioning regimen (1-4 doses) and continues for at least 21 days, ending no later than day 30 post-transplantation.[6]

  • Standard of Care GvHD Prophylaxis: Administered according to institutional guidelines.[9]

  • Monitoring and Endpoints:

    • Primary Endpoint: Cumulative incidence of Grade B-D acute GvHD by day +100 post-allo-HCT.[10]

    • Secondary Endpoints: Overall survival, incidence of chronic GvHD, and safety assessments.[6]

Clinical_Trial_Workflow Patient_Screening Patient Screening (Acute Leukemia/MDS, allo-HCT) Randomization Randomization (1:1) Patient_Screening->Randomization Defibrotide_Arm This compound + SOC GvHD Prophylaxis Randomization->Defibrotide_Arm SOC_Arm SOC GvHD Prophylaxis Alone Randomization->SOC_Arm Defibrotide_Admin This compound Administration (25 mg/kg/day) Pre-conditioning to Day +21-30 Defibrotide_Arm->Defibrotide_Admin SOC_Admin2 SOC Administration SOC_Arm->SOC_Admin2 SOC_Admin1 SOC Administration Defibrotide_Admin->SOC_Admin1 Follow_Up Follow-up to Day +100 and beyond SOC_Admin1->Follow_Up SOC_Admin2->Follow_Up Primary_Endpoint Primary Endpoint Assessment: Cumulative Incidence of Grade B-D aGvHD at Day 100 Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment: Overall Survival, cGvHD, Safety Follow_Up->Secondary_Endpoints

Workflow for a Clinical Trial of this compound in GvHD Prophylaxis.
Protocol 2: In Vitro Assessment of this compound's Effect on Endothelial Cell Activation

Objective: To investigate the in vitro effect of this compound on endothelial cell activation induced by sera from aGvHD patients.[11]

Cell Culture:

  • Human endothelial cell lines (e.g., Sk-HEP1).

Materials:

  • Sera from patients with acute GvHD.

  • This compound solution.

  • Antibodies for immunofluorescence staining of adhesion molecules (VCAM-1, ICAM-1).[11]

  • Reagents for Western blotting to detect signaling pathway proteins (e.g., phosphorylated Akt).[11]

Procedure:

  • Cell Culture: Culture endothelial cells to confluence in appropriate media.

  • Treatment Groups:

    • Control: Cells incubated with medium from healthy donors.

    • aGvHD Serum: Cells incubated with sera from aGvHD patients.

    • Prophylaxis: Cells pre-incubated with this compound before exposure to aGvHD serum.

    • Treatment: Cells exposed to aGvHD serum and then treated with this compound.

  • Incubation: Incubate cells for a specified period (e.g., 48 hours).[2]

  • Analysis of Adhesion Molecule Expression:

    • Fix and permeabilize cells.

    • Incubate with primary antibodies against VCAM-1 and ICAM-1.

    • Incubate with fluorescently labeled secondary antibodies.

    • Visualize and quantify expression using fluorescence microscopy.

  • Analysis of Signaling Pathways:

    • Lyse cells and collect protein extracts.

    • Perform Western blotting to detect the phosphorylation status of key signaling proteins like Akt to assess the activation of pathways such as the PI3K-Akt-mTOR pathway.[11]

In_Vitro_Workflow Start Culture Endothelial Cells Treatment_Groups Establish Treatment Groups: - Control (Healthy Serum) - aGvHD Serum - this compound Prophylaxis - this compound Treatment Start->Treatment_Groups Incubation Incubate Cells Treatment_Groups->Incubation Analysis Analysis Incubation->Analysis Adhesion_Molecules Immunofluorescence for Adhesion Molecules (VCAM-1, ICAM-1) Analysis->Adhesion_Molecules Signaling_Pathways Western Blot for Signaling Proteins (e.g., p-Akt) Analysis->Signaling_Pathways

Experimental Workflow for In Vitro Studies of this compound.

Conclusion

The available data suggests that this compound may offer a protective effect against the development of acute GvHD, primarily through its action on the vascular endothelium. While some studies show a reduction in the incidence of aGvHD, others have not found a significant benefit, indicating the need for further large-scale, randomized controlled trials to definitively establish its efficacy and safety in this setting. The protocols and data presented here provide a framework for researchers and drug development professionals to design and interpret future studies on the prophylactic use of this compound in GvHD.

References

Defibrotide in Ischemia-Reperfusion Injury: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defibrotide (B611023) is a complex mixture of predominantly single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa.[1][2] It possesses a range of biological activities, including antithrombotic, fibrinolytic, and anti-inflammatory properties.[1][2] These characteristics have led to its investigation as a potential therapeutic agent for mitigating the damage caused by ischemia-reperfusion injury (IRI) in various organ systems. IRI is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This document provides an overview of the research applications of this compound in preclinical IRI models, including detailed experimental protocols and a summary of quantitative findings.

Mechanism of Action in Ischemia-Reperfusion Injury

This compound exerts its protective effects in IRI through a multi-faceted mechanism that primarily targets the vascular endothelium. Key aspects of its mechanism of action include:

  • Endothelial Protection: this compound helps to preserve the integrity and function of endothelial cells, which are severely compromised during IRI. It has been shown to protect the endothelium from damage induced by various stimuli.[1]

  • Anti-inflammatory Effects: this compound modulates the inflammatory response associated with IRI. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and adhesion molecules like VCAM-1.[2] The inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key component of its anti-inflammatory action.[2][3]

  • Antithrombotic and Fibrinolytic Properties: By modulating the coagulation cascade, this compound helps to prevent the formation of microthrombi that can obstruct blood flow in the reperfused tissue. It increases the activity of tissue plasminogen activator (tPA) and prostacyclin (PGI2), promoting fibrinolysis and vasodilation.[2]

  • Modulation of Adenosine (B11128) Receptors: this compound is thought to interact with adenosine receptors, which play a role in regulating blood flow and reducing inflammation.[1]

  • Preservation of Cellular Energy Metabolism: Studies have shown that this compound can help maintain cellular energy levels (ATP and ADP) in tissues subjected to ischemia-reperfusion, suggesting a direct protective effect on cellular metabolism.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various preclinical models of ischemia-reperfusion injury.

Table 1: Effects of this compound on Myocardial Ischemia-Reperfusion Injury

Animal ModelThis compound DosageKey FindingsReference
Rabbit32 mg/kg bolus + 32 mg/kg/h i.v.51% reduction in myocardial infarct size.[5][6]
Rat32 mg/kg/h perfusionSignificantly higher cardiac ATP and ADP levels, and NAD+/NADH ratios compared to controls.[4]
Cat32 mg/kg/h i.v. infusionPrevented ischemia-induced changes in lactate, ATP, and CPK in ischemic tissue.

Table 2: Effects of this compound on Hepatic and Renal Ischemia-Reperfusion Injury

OrganAnimal ModelThis compound DosageKey FindingsReference
LiverRat30 mg/kg bolus + 30 mg/kg/h infusionSignificantly higher intrahepatic ATP and ADP levels; improved mitochondrial NAD+/NADH ratio.
KidneyRatNot specifiedProtected against functional and metabolic impairment.[1]

Experimental Protocols

Myocardial Ischemia-Reperfusion Injury Model (Rabbit)

This protocol is adapted from studies demonstrating the cardioprotective effects of this compound.[5][6]

1. Animal Preparation:

  • Male New Zealand White rabbits (2.5-3.0 kg) are anesthetized with an appropriate anesthetic regimen (e.g., ketamine and xylazine).
  • The animals are intubated and mechanically ventilated.
  • A catheter is placed in a femoral artery for blood pressure monitoring and in a femoral vein for drug administration.
  • A left thoracotomy is performed to expose the heart.

2. Induction of Myocardial Ischemia:

  • A suture is passed around the left anterior descending (LAD) coronary artery.
  • The ends of the suture are passed through a small tube to form a snare.
  • Myocardial ischemia is induced by tightening the snare, occluding the LAD. Ischemia is typically maintained for 60 minutes.

3. This compound Administration:

  • Five minutes after the onset of ischemia, a bolus of this compound (32 mg/kg) is administered intravenously.
  • This is immediately followed by a continuous intravenous infusion of this compound (32 mg/kg/h) for the duration of the ischemia and reperfusion periods.

4. Reperfusion:

  • After 60 minutes of ischemia, the snare is released to allow for reperfusion of the myocardium.
  • Reperfusion is typically maintained for 3 hours.

5. Assessment of Infarct Size:

  • At the end of the reperfusion period, the LAD is re-occluded, and a dye (e.g., Evans blue) is injected to delineate the area at risk.
  • The heart is excised, sliced, and incubated in a solution of triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.
  • The areas of the left ventricle, area at risk, and infarct are measured to calculate the infarct size as a percentage of the area at risk.

Hepatic Ischemia-Reperfusion Injury Model (Rat)

This protocol is based on studies investigating the protective effects of this compound on liver metabolism.

1. Animal Preparation:

  • Male Wistar rats (200-250 g) are anesthetized.
  • A midline laparotomy is performed to expose the liver.

2. Induction of Hepatic Ischemia:

  • The portal triad (B1167595) (hepatic artery, portal vein, and bile duct) to the median and left lateral lobes of the liver is clamped with a microvascular clamp to induce ischemia for 60 minutes.

3. This compound Administration:

  • At the beginning of the ischemic period, a bolus of this compound (30 mg/kg) is administered via a cannula in the femoral vein.
  • This is followed by a continuous infusion of this compound (30 mg/kg/h) throughout the 60-minute post-ischemic reperfusion period.

4. Reperfusion:

  • After 60 minutes of ischemia, the clamp is removed to allow reperfusion for 60 minutes.

5. Assessment of Liver Metabolism:

  • At the end of the reperfusion period, liver tissue samples are collected and rapidly frozen in liquid nitrogen.
  • The samples are then processed to measure levels of ATP, ADP, and the NAD+/NADH ratio using standard biochemical assays.

Visualizations

Signaling Pathways of this compound in Endothelial Protection

Defibrotide_Signaling cluster_IRI Ischemia-Reperfusion Injury cluster_this compound This compound cluster_EndothelialCell Endothelial Cell IRI IRI p38MAPK p38 MAPK Activation IRI->p38MAPK activates ProInflammatory Pro-inflammatory Cytokines (TNF-α) IRI->ProInflammatory induces AdhesionMolecules Adhesion Molecules (VCAM-1) IRI->AdhesionMolecules upregulates Thrombosis Thrombosis IRI->Thrombosis promotes This compound This compound AdenosineReceptor Adenosine Receptors This compound->AdenosineReceptor activates This compound->p38MAPK inhibits PGI2 Prostacyclin (PGI2) Production This compound->PGI2 stimulates tPA tPA Release This compound->tPA enhances EndothelialProtection Endothelial Protection AdenosineReceptor->EndothelialProtection p38MAPK->ProInflammatory ProInflammatory->AdhesionMolecules AdhesionMolecules->Thrombosis PGI2->EndothelialProtection tPA->EndothelialProtection

Caption: Signaling pathways modulated by this compound in IRI.

Experimental Workflow for Myocardial Ischemia-Reperfusion Model

Experimental_Workflow start Start anesthesia Anesthesia & Animal Preparation start->anesthesia thoracotomy Thoracotomy & LAD Ligation anesthesia->thoracotomy ischemia 60 min Ischemia thoracotomy->ischemia defibrotide_admin This compound Administration (Bolus + Infusion) ischemia->defibrotide_admin 5 min post-occlusion reperfusion 3 hr Reperfusion ischemia->reperfusion Release of Ligation defibrotide_admin->reperfusion assessment Infarct Size Assessment (TTC) reperfusion->assessment end End assessment->end

Caption: Workflow for myocardial IRI model with this compound.

Conclusion

This compound has demonstrated significant protective effects in various preclinical models of ischemia-reperfusion injury, particularly in the heart and liver. Its multifaceted mechanism of action, centered on endothelial protection, anti-inflammation, and modulation of the thrombotic-fibrinolytic balance, makes it a promising candidate for further investigation. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct further studies to elucidate the full therapeutic potential of this compound in the context of ischemia-reperfusion injury.

References

Application Notes and Protocols: Standard Operating Procedures for Handling and Preparing Defibrotide for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the safe handling, preparation, and administration of defibrotide (B611023) for injection. The following procedures are based on established guidelines and are intended to ensure the integrity and sterility of the final product for investigational and clinical use.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation and administration of this compound.

Table 1: Dosage and Administration Parameters

ParameterValue
Recommended Dosage6.25 mg/kg every 6 hours[1][2]
Administration RouteIntravenous Infusion[1][2]
Infusion Duration2 hours[1][2]
Minimum Treatment Duration21 days[1][3]
Maximum Treatment Duration60 days (if signs and symptoms of VOD persist)[1][3]

Table 2: Reconstitution and Dilution Parameters

ParameterValue
Diluents0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP[1][2][4]
Final Concentration4 mg/mL to 20 mg/mL[1][2][4]
In-line Filter0.2 micron[1][2][5]

Table 3: Stability of Diluted this compound Solution

Storage ConditionStability Duration
Room TemperatureWithin 4 hours[1][4]
Refrigerated (2-8 °C)Within 24 hours[1][2][4]

Experimental Protocols

2.1 Protocol for Preparation of this compound for Intravenous Infusion

This protocol outlines the aseptic procedure for the dilution of this compound concentrate for injection.

Materials:

  • This compound (Defitelio) 200 mg/2.5 mL (80 mg/mL) single-patient-use vials

  • 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP

  • Sterile syringes and needles

  • Appropriate size infusion bag

  • 70% Isopropyl alcohol swabs

  • Personal Protective Equipment (PPE): gloves, lab coat

Procedure:

  • Calculate the Dose and Volume:

    • Determine the patient's baseline body weight (prior to the preparative regimen for HSCT) to calculate the required dose in mg (6.25 mg/kg).[1][3]

    • Calculate the total volume of this compound concentrate needed from the 80 mg/mL vials.

  • Inspect the Vial:

    • Visually inspect the this compound vial(s) for particulate matter and discoloration. The solution should be clear and light yellow to brown. Do not use if particles or discoloration are present.[1][2][5]

  • Aseptic Withdrawal:

    • Using aseptic technique, disinfect the rubber stopper of the vial with an alcohol swab.

    • Withdraw the calculated volume of this compound concentrate from the vial(s) using a sterile syringe and needle.

  • Dilution:

    • Add the withdrawn this compound concentrate to an infusion bag containing a sufficient volume of either 0.9% Sodium Chloride Injection or 5% Dextrose Injection to achieve a final concentration between 4 mg/mL and 20 mg/mL.[1][2][4]

    • Gently mix the solution in the infusion bag. Avoid vigorous shaking.[1][4]

  • Final Inspection:

    • Inspect the diluted solution for any particulate matter or discoloration. The diluted solution may range from colorless to light yellow.[1][5]

2.2 Protocol for Administration of Diluted this compound Solution

This protocol describes the steps for the safe intravenous administration of the prepared this compound solution.

Materials:

  • Prepared infusion bag with diluted this compound

  • Infusion set with a 0.2-micron in-line filter[1][2][5]

  • Infusion pump

  • 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP for flushing

Procedure:

  • Line Preparation:

    • Flush the intravenous administration line (peripheral or central) with 0.9% Sodium Chloride Injection or 5% Dextrose Injection immediately before administration.[1][2]

  • Administration:

    • Administer the diluted this compound solution via a constant intravenous infusion over a 2-hour period.[1][2]

    • Use an infusion set equipped with a 0.2-micron in-line filter.[1][2][5]

  • Post-Administration Flush:

    • Immediately after the infusion is complete, flush the intravenous line with 0.9% Sodium Chloride Injection or 5% Dextrose Injection.[1][2][5]

  • Important Considerations:

    • Do not co-administer other intravenous drugs concurrently within the same intravenous line.[1][2]

    • Vials are for single-patient-use only and contain no antimicrobial preservatives. Discard any unused portion.[1][2]

Visualized Workflow

The following diagram illustrates the standard operating procedure for the preparation of this compound for injection.

Defibrotide_Preparation_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase dose_calc 1. Calculate Dose (6.25 mg/kg) inspect_vial 2. Inspect Vial (Particulates/Discoloration) dose_calc->inspect_vial withdraw 3. Aseptically Withdraw This compound Concentrate inspect_vial->withdraw discard_vial Discard Vial inspect_vial->discard_vial If particles/ discoloration dilute 4. Dilute in 0.9% NaCl or D5W (4-20 mg/mL) withdraw->dilute mix 5. Gently Mix Solution dilute->mix final_inspect 6. Final Inspection mix->final_inspect pre_flush 7. Pre-infusion Line Flush final_inspect->pre_flush administer 8. Administer over 2 hours (0.2 micron filter) pre_flush->administer post_flush 9. Post-infusion Line Flush administer->post_flush

Caption: Workflow for this compound Preparation and Administration.

References

Troubleshooting & Optimization

Overcoming challenges in defibrotide administration for multi-organ failure patients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with defibrotide (B611023), particularly in the challenging context of multi-organ failure.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental administration of this compound.

Issue Potential Cause Troubleshooting Steps
Unexpected Bleeding or Hemorrhage This compound possesses profibrinolytic effects, which can increase the risk of bleeding, especially in patients with underlying coagulopathy common in multi-organ failure.[1] Concomitant use of other antithrombotic or fibrinolytic agents can exacerbate this risk.[1]1. Monitor Closely: Regularly monitor for any signs of bleeding (e.g., epistaxis, hematuria, gastrointestinal bleeding).[1] 2. Review Concomitant Medications: Ensure no other systemic anticoagulants or fibrinolytic agents are being administered.[1] 3. Withhold or Discontinue: For persistent, severe, or life-threatening bleeding, withhold or permanently discontinue this compound.[1] 4. Supportive Care: Provide supportive care as clinically indicated to manage the bleeding.[1]
Hypotension During Infusion Hypotension is a common adverse reaction associated with this compound administration.[1]1. Monitor Vital Signs: Continuously monitor blood pressure during and after the infusion. 2. Infusion Rate: Ensure the infusion is administered over the recommended 2-hour period.[2] 3. Fluid Management: Ensure the patient is adequately hydrated. 4. Vasopressor Support: If hypotension is severe, vasopressor support may be necessary. Confirm the patient is hemodynamically stable on no more than one vasopressor before administration.
Allergic or Hypersensitivity Reaction Although rare (less than 2% of patients), hypersensitivity reactions, including rash, urticaria, and angioedema, can occur.[2][3][4] Anaphylactic reactions have been reported in patients with previous exposure.[3]1. Monitor for Reactions: Observe for signs of a hypersensitivity reaction during and after administration.[3] 2. Discontinue Infusion: If a severe reaction occurs, stop the infusion immediately.[3] 3. Standard of Care: Treat the reaction according to the standard of care for hypersensitivity reactions.[3] 4. Permanent Discontinuation: For severe or life-threatening reactions, permanently discontinue this compound treatment.[3]
IV Line Incompatibility This compound may be incompatible with other intravenous drugs when co-administered in the same line.[5][6][7]1. Dedicated Line: Administer this compound through a dedicated intravenous line whenever possible. 2. Flush Line: Flush the intravenous line with 0.9% Sodium Chloride or 5% Dextrose before and after this compound infusion.[2] 3. Check Compatibility: Consult compatibility charts before co-administering any other medication through the same line. This compound is reported to be visually incompatible with amikacin, furosemide, midazolam, mycophenolate mofetil, nicardipine, tobramycin, and vancomycin.[6]
Lack of Therapeutic Response The efficacy of this compound can be influenced by the timing of administration and the severity of the underlying condition.1. Early Initiation: Initiate this compound as soon as the diagnosis of severe VOD/SOS with multi-organ failure is established. 2. Dosing and Duration: Ensure the recommended dose of 6.25 mg/kg every 6 hours is administered for a minimum of 21 days, or until resolution of VOD/SOS.[2][8][9] 3. Monitor Biomarkers: Consider monitoring biomarkers of endothelial injury and fibrinolysis (e.g., PAI-1, t-PA, vWF) to assess treatment response at a molecular level.

Frequently Asked Questions (FAQs)

1. What is the recommended dosage and administration of this compound in a research setting for multi-organ failure?

The recommended dosage is 6.25 mg/kg administered as a 2-hour intravenous infusion every 6 hours.[2][9] The dose should be based on the patient's baseline body weight.[2] Treatment should continue for a minimum of 21 days or until the resolution of veno-occlusive disease (VOD).[2][8][9]

2. Are there any dose adjustments required for patients with renal impairment?

No dosage adjustment is necessary for patients with renal impairment, including those on hemodialysis.[10][11][12][13][14]

3. What are the key monitoring parameters during this compound administration?

Key monitoring parameters include:

  • Signs of bleeding: Monitor for any new or worsening bleeding.[1]

  • Hemodynamic status: Closely monitor blood pressure, especially during infusion.[1]

  • Signs of hypersensitivity: Observe for allergic reactions, particularly in patients with prior exposure.[3]

  • Renal and hepatic function: Continue to monitor standard markers of organ function.

4. What are the known drug interactions with this compound?

This compound is contraindicated with concomitant use of systemic anticoagulant or fibrinolytic therapies due to an increased risk of hemorrhage.[1] There are 146 known drug interactions, with 65 being major.[15]

5. How should this compound be prepared and stored for administration?

This compound must be diluted prior to infusion with 0.9% Sodium Chloride Injection or 5% Dextrose Injection to a final concentration of 4 mg/mL to 20 mg/mL.[2][9][10] The diluted solution should be administered using an infusion set with a 0.2 micron in-line filter.[2] The diluted solution is stable for 4 hours at room temperature and for 24 hours if refrigerated.[8][5]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies on this compound for the treatment of severe VOD/SOS with multi-organ failure.

Table 1: Efficacy of this compound in Severe VOD/SOS with Multi-Organ Failure

Study Dosage Number of Patients Complete Response (CR) Rate at Day +100 Survival Rate at Day +100
Phase 3 Trial25 mg/kg/day10225.5%38.2%
Historical Control-3212.5%25%
Dose-Finding Trial (Arm A)25 mg/kg/day7549% (CR by end of treatment)44%
Dose-Finding Trial (Arm B)40 mg/kg/day7443% (CR by end of treatment)42%

Data compiled from multiple sources.[16][17][18][19][20]

Table 2: Common Adverse Events (AEs) Associated with this compound Treatment

Adverse Event Incidence in this compound Group (%) Incidence in Historical Control Group (%)
Hypotension39.250
Diarrhea23.537.5
NauseaNot ReportedNot Reported
VomitingNot ReportedNot Reported
EpistaxisNot ReportedNot Reported
Pulmonary Alveolar Hemorrhage11.815.6
Gastrointestinal Hemorrhage7.89.4

Data from a Phase 3 trial.

Experimental Protocols

1. In Vitro Model of Endothelial Injury

This protocol provides a general framework for inducing and assessing endothelial cell injury in vitro, which can be adapted to evaluate the protective effects of this compound.

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or an immortalized human endothelial cell line (IVEC) to confluence in appropriate media.[21]

  • Induction of Injury: Induce endothelial injury by exposing the cells to a cytotoxic agent (e.g., chemotherapeutic drug, inflammatory cytokine) at a predetermined concentration.[21][22]

  • Treatment: Co-incubate the injured cells with varying concentrations of this compound.

  • Assessment of Viability: Measure cell viability using assays such as ATP content or AlamarBlue assay.[21]

  • Assessment of Endothelial Function:

    • Permeability: Measure transendothelial electrical resistance (TEER) or the diffusion of fluorescently labeled dextran (B179266) across the endothelial monolayer.[21]

    • Biomarker Release: Quantify the release of markers of endothelial activation and injury, such as von Willebrand factor (vWF), into the cell culture supernatant using ELISA.[23]

  • Data Analysis: Compare the viability and functional parameters between untreated injured cells and this compound-treated cells.

2. Measurement of Fibrinolytic Markers in Plasma

This protocol outlines the general steps for measuring key markers of the fibrinolytic system in plasma samples from subjects treated with this compound.

  • Sample Collection and Preparation:

    • Collect whole blood in sodium citrate (B86180) tubes.

    • Prepare platelet-poor plasma by double centrifugation.[24]

    • Store plasma samples at -80°C until analysis.[25]

  • von Willebrand Factor (vWF) Antigen Assay:

    • Quantify vWF antigen levels using an immuno-turbidimetric assay or an ELISA.[31][32][33][34][35]

  • Data Analysis: Analyze changes in the levels and activity of these markers before and after this compound administration to assess its effect on the thrombo-fibrinolytic balance.

Visualizations

Defibrotide_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_fibrinolysis Thrombo-Fibrinolytic Balance This compound This compound Endothelial_Activation Endothelial Cell Activation/Damage This compound->Endothelial_Activation Protects Against tPA t-PA (tissue Plasminogen Activator) This compound->tPA Upregulates Thrombomodulin Thrombomodulin This compound->Thrombomodulin Upregulates vWF vWF (von Willebrand Factor) This compound->vWF Downregulates PAI1 PAI-1 (Plasminogen Activator Inhibitor-1) This compound->PAI1 Downregulates Endothelial_Activation->vWF Increases Endothelial_Activation->PAI1 Increases Fibrinolysis Fibrinolysis (Clot Breakdown) tPA->Fibrinolysis Promotes Thrombosis Thrombosis (Clot Formation) Thrombomodulin->Thrombosis Inhibits vWF->Thrombosis Promotes PAI1->Fibrinolysis Inhibits

Caption: this compound's Mechanism of Action on Endothelial Cells.

Experimental_Workflow cluster_invitro In Vitro Endothelial Injury Model cluster_exvivo Ex Vivo Plasma Analysis cluster_analysis Data Interpretation A1 Culture Endothelial Cells A2 Induce Injury (e.g., Chemotherapy) A1->A2 A3 Treat with this compound A2->A3 A4 Assess Viability & Function (TEER, Permeability, vWF release) A3->A4 C1 Correlate In Vitro and Ex Vivo Data A4->C1 B1 Collect Patient Plasma Samples (Pre- and Post-Treatment) B2 Prepare Platelet-Poor Plasma B1->B2 B3 Measure Fibrinolytic Markers (t-PA, PAI-1, vWF) B2->B3 B4 Analyze Changes in Markers B3->B4 B4->C1 C2 Evaluate this compound's Protective & Fibrinolytic Effects C1->C2

Caption: Experimental Workflow for Evaluating this compound.

References

Optimizing defibrotide dosage for patients with renal or pulmonary dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for optimizing defibrotide (B611023) dosage in preclinical and clinical research settings, with a specific focus on patient populations with renal or pulmonary dysfunction.

Frequently Asked Questions (FAQs)

Q1: Is dose adjustment of this compound required for patients with renal impairment?

No, a dose adjustment of this compound is not necessary for patients with severe renal disease or those undergoing hemodialysis.[1][2][3] A Phase I, open-label, two-part study in adults demonstrated that while this compound exposure was higher in individuals with severe or end-stage renal disease (ESRD), there was no evidence of drug accumulation with multiple doses.[1][2][3]

Specifically, the peak and extent of this compound exposure in patients with severe/ESRD were approximately 35%-37% and 50%-60% higher, respectively, compared to healthy individuals.[1][2][3] However, pharmacokinetic parameters after multiple doses were within 5%-8% of those after the first dose, indicating no accumulation.[1][2][3] Furthermore, hemodialysis was found to have no significant effect on this compound exposure or clearance.[1][4]

Q2: How should this compound dosage be adjusted for patients with pulmonary dysfunction?

Currently, there are no specific guidelines for adjusting the dosage of this compound based on the presence or severity of pulmonary dysfunction. The standard recommended dosage is 6.25 mg/kg body weight administered every six hours as a two-hour intravenous infusion.[5] This dosage has been used in clinical trials for the treatment of hepatic veno-occlusive disease (VOD) with renal or pulmonary dysfunction following hematopoietic stem-cell transplantation (HSCT).[6][7][8][9][10]

Preclinical studies suggest that this compound may have a protective effect on pulmonary endothelial cells and can lessen lung injury in models of acute lung injury.[3] Clinical trials involving patients with severe VOD and multi-organ failure, which included individuals with pulmonary dysfunction, have utilized the standard dosing regimen.[11][12] Researchers should adhere to the standard dosage and monitor patients closely for any adverse events.

Q3: What is the recommended course of treatment with this compound?

The recommended dosage of this compound is 6.25 mg/kg every 6 hours, administered as a 2-hour intravenous infusion.[6] Treatment should be continued for a minimum of 21 days.[6][8] If signs and symptoms of hepatic VOD have not resolved after 21 days, treatment can be continued until resolution or for a maximum of 60 days.[6][8]

Q4: What are the contraindications for this compound administration?

This compound is contraindicated in patients with:

  • Concomitant administration with systemic anticoagulant or fibrinolytic therapy.[7][11]

  • Known hypersensitivity to this compound or any of its excipients.[11]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Bleeding (e.g., epistaxis, gastrointestinal, pulmonary alveolar hemorrhage) This compound's antithrombotic and fibrinolytic properties.[5][13]For persistent, severe, or potentially life-threatening bleeding, withhold this compound. Treat the underlying cause and provide supportive care. Consider resuming treatment at the same dose when bleeding stops and the patient is hemodynamically stable. For recurrent significant bleeding, discontinue this compound permanently.[13]
Hypotension Common adverse reaction.[14]Monitor blood pressure regularly during and after infusion. Manage with standard supportive care.
Hypersensitivity Reaction (e.g., rash, urticaria, angioedema) Allergic reaction to this compound.For severe or life-threatening reactions (anaphylaxis), discontinue this compound permanently and do not resume treatment.[13]

Data Presentation

Table 1: Summary of this compound Pharmacokinetics in Patients with Severe/End-Stage Renal Disease (ESRD) vs. Healthy Controls

ParameterSevere/ESRD Patients (Single Dose)Healthy Controls (Single Dose)Severe/ESRD Patients (Multiple Doses)Healthy Controls (Multiple Doses)
Cmax (µg/mL) 54.9~4053.8~39
AUC0–t (µg·h/mL) 117~73113~71
AUC0–∞ (µg·h/mL) 118~74N/AN/A

Data adapted from a Phase I pharmacokinetic study.[1][2][3] AUC0–t: Area under the concentration–time curve to the time of the last quantifiable plasma concentration. AUC0–∞: Area under the concentration-time curve extrapolated to infinity. Cmax: Maximum observed plasma concentration.

Experimental Protocols

Protocol: Phase I, Open-Label Study of this compound Pharmacokinetics in Adults with Renal Impairment

This study was designed to evaluate the impact of hemodialysis and severe or end-stage renal disease (ESRD) on the pharmacokinetics of this compound.[1][4]

Study Design:

  • Part 1: A single-center, open-label, two-period crossover study in six subjects with ESRD requiring hemodialysis.

    • Period 1: A single 6.25 mg/kg dose of this compound was infused over 2 hours on a non-dialysis day.

    • Period 2: A single 6.25 mg/kg dose of this compound was infused over 2 hours on a dialysis day.

  • Part 2: A single-center, open-label, parallel-group study in six subjects with severe/ESRD not requiring dialysis and six healthy matching control subjects.

    • All subjects received multiple doses of this compound (6.25 mg/kg every 6 hours) over a 24-hour period.

Key Methodologies:

  • Drug Administration: this compound was administered as a 2-hour intravenous infusion.

  • Pharmacokinetic Sampling: Blood samples were collected at predefined time points before, during, and after this compound infusion to measure plasma concentrations of the drug.

  • Analytical Method: Plasma concentrations of this compound were determined using a validated analytical method.

  • Data Analysis: Pharmacokinetic parameters, including Cmax, AUC0–t, and AUC0–∞, were calculated and compared between the different study groups and periods.

Mandatory Visualizations

Defibrotide_Mechanism_of_Action cluster_endothelial Endothelial Cell Protection cluster_fibrinolysis Modulation of Fibrinolysis cluster_prostaglandins Prostaglandin Release This compound This compound Endothelial_Protection Endothelial Protection This compound->Endothelial_Protection Protects Endothelial Cells tPA Tissue Plasminogen Activator (t-PA) This compound->tPA Increases PAI1 Plasminogen Activator Inhibitor-1 (PAI-1) This compound->PAI1 Decreases PGI2 Prostaglandin I2 (PGI2) This compound->PGI2 Induces Release PGE2 Prostaglandin E2 (PGE2) This compound->PGE2 Induces Release Prostacyclin Prostacyclin This compound->Prostacyclin Induces Release Endothelial_Damage Endothelial Damage (from Chemo/Radiation) Plasminogen Plasminogen tPA->Plasminogen PAI1->tPA Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin Plasmin->Fibrin Fibrin_Degradation Fibrin_Degradation Fibrin->Fibrin_Degradation Degradation

Caption: Mechanism of Action of this compound.

Experimental_Workflow_Renal_Impairment_Study cluster_part1 Part 1: Hemodialysis Patients cluster_part2 Part 2: Non-Dialysis Patients cluster_analysis Data Analysis P1_Screening Screening & Enrollment (n=6) P1_Dose1 Single Dose this compound (6.25 mg/kg) on Non-Dialysis Day P1_Screening->P1_Dose1 P1_PK_Sampling1 PK Sampling P1_Dose1->P1_PK_Sampling1 P1_Washout Washout Period P1_Dose2 Single Dose this compound (6.25 mg/kg) on Dialysis Day P1_Washout->P1_Dose2 P1_PK_Sampling2 PK Sampling P1_Dose2->P1_PK_Sampling2 P1_PK_Sampling1->P1_Washout Compare_Dialysis Compare PK on/off Dialysis P1_PK_Sampling2->Compare_Dialysis P2_Screening Screening & Enrollment (n=12) P2_Group1 Severe/ESRD Group (n=6) P2_Screening->P2_Group1 P2_Group2 Healthy Control Group (n=6) P2_Screening->P2_Group2 P2_Dosing Multiple Doses this compound (6.25 mg/kg q6h x 4) P2_Group1->P2_Dosing P2_Group2->P2_Dosing P2_PK_Sampling PK Sampling P2_Dosing->P2_PK_Sampling Compare_Groups Compare PK between Severe/ESRD and Healthy P2_PK_Sampling->Compare_Groups Assess_Accumulation Assess Drug Accumulation P2_PK_Sampling->Assess_Accumulation

Caption: Experimental Workflow of the Phase I Renal Impairment Study.

References

Strategies to minimize dosing interruptions of defibrotide for VOD/SOS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Defibrotide (B611023) Dosing for VOD/SOS

This guide provides researchers, scientists, and drug development professionals with strategies to minimize dosing interruptions of this compound for the treatment of Veno-occlusive Disease/Sinusoidal Obstruction Syndrome (VOD/SOS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage and administration schedule for this compound?

A1: The recommended dosage for both adult and pediatric patients is 6.25 mg/kg administered every 6 hours as a 2-hour intravenous infusion.[1][2][3] The total daily dose is 25 mg/kg. The dose should be calculated based on the patient's baseline body weight, which is the weight before the hematopoietic stem-cell transplantation (HSCT) preparative regimen.[1][2] this compound should be administered for a minimum of 21 days and can be continued for up to 60 days if signs and symptoms of VOD/SOS have not resolved.[1][2][3]

Q2: What are the most common reasons for interrupting or discontinuing this compound?

A2: The primary reasons for dose interruption or discontinuation are adverse events, most notably hemorrhage (bleeding), hypotension, and hypersensitivity reactions.[1][3][4] In a pivotal study, 34% of patients permanently discontinued (B1498344) this compound due to an adverse reaction.[1] The most frequent events leading to permanent discontinuation included pulmonary alveolar hemorrhage, hypotension, and catheter site hemorrhage.[1]

Q3: Is it necessary to interrupt this compound for minor procedures?

A3: Not always. Some clinicians aim to minimize dose interruptions for minor procedures like line placement or paracentesis to maximize treatment response.[5] However, for invasive procedures, it is recommended to stop the this compound infusion at least 2 hours prior.[3][4][6] Therapy can be resumed after the procedure once the risk of bleeding has been resolved.[3][4][6]

Q4: What are the absolute contraindications for this compound administration?

A4: this compound is contraindicated in patients with:

  • Known hypersensitivity to this compound or its excipients.[1][4]

  • Concomitant administration of systemic anticoagulant or fibrinolytic therapies.[1][4]

Troubleshooting Guide: Managing Adverse Events

This section provides guidance on managing common adverse events to prevent unnecessary treatment interruptions.

Issue 1: Patient Develops Bleeding

Protocol for Managing Hemorrhage:

  • Assess Severity: Immediately evaluate the severity and location of the bleeding. Monitor the patient for any signs of clinically significant bleeding.[4][7]

  • Withhold this compound: For persistent, severe, or potentially life-threatening bleeding, withhold the this compound infusion immediately.[3][7][8]

  • Provide Supportive Care: Treat the underlying cause of the hemorrhage and provide supportive care as clinically indicated.[3][7] There is no known reversal agent for the profibrinolytic effects of this compound.[3][4][6]

  • Resumption of Therapy: Consider resuming this compound at the same dose once the bleeding has stopped and the patient is hemodynamically stable.[3][6][7]

  • Permanent Discontinuation: If recurrent significant bleeding occurs, this compound should be permanently discontinued.[3][6][8]

Issue 2: Patient Shows Signs of a Hypersensitivity Reaction

Protocol for Managing Hypersensitivity:

  • Identify Reaction: Monitor patients for signs of hypersensitivity, which can include rash, urticaria, and angioedema.[1][4] These reactions have occurred in less than 2% of patients.[1][4]

  • Discontinue for Severe Reactions: If a severe or life-threatening reaction (e.g., anaphylaxis) occurs, discontinue this compound permanently.[1][6][8]

  • Standard of Care: Treat the reaction according to the standard of care and monitor the patient until signs and symptoms resolve.[1][4]

Issue 3: Patient Becomes Hemodynamically Unstable

Protocol for Managing Hemodynamic Instability:

  • Confirm Stability Before Dosing: Prior to each administration, confirm that the patient is hemodynamically stable on no more than one vasopressor.[1][2][7]

  • Manage Hypotension: Hypotension is a common adverse reaction.[3] If it occurs, manage according to standard clinical protocols. Dose interruption may be required if the instability is severe or persistent.[1]

Data on Dosing Interruptions

The following table summarizes adverse reactions that have led to dose modification or discontinuation of this compound in clinical trials.

Adverse Reaction Leading to DiscontinuationPercentage of Patients (%)[1]
Pulmonary Alveolar Hemorrhage 5%
Pulmonary Hemorrhage 3%
Hypotension 3%
Catheter Site Hemorrhage 3%
Multi-organ Failure 3%
Cerebral Hemorrhage 2%
Sepsis 2%

Experimental & Clinical Protocols

Protocol: Pre-Treatment Risk Assessment to Minimize Interruptions

  • Bleeding Risk Assessment: Before initiating this compound, confirm the patient does not have active, clinically significant bleeding.[2][3][4]

  • Review Concomitant Medications: Ensure the patient is not receiving concomitant systemic anticoagulant or fibrinolytic therapy.[1][9] These agents must be discontinued before starting this compound.[1][4] Consider delaying this compound administration until the effects of any prior anticoagulant have abated.[4][7]

  • Assess Hemodynamic Status: Verify that the patient is hemodynamically stable, requiring no more than a single vasopressor to maintain blood pressure.[1][7]

  • Hypersensitivity History: Check for any known history of hypersensitivity to this compound or its components.[1][6]

Visual Guides

HemorrhageManagement Start Patient on this compound Develops Bleeding Assess Assess Severity (Monitor for signs of significant bleeding) Start->Assess Decision Is bleeding persistent, severe, or life-threatening? Assess->Decision Withhold Withhold this compound + Provide Supportive Care (No known reversal agent) Decision->Withhold Yes Continue Continue Monitoring (Minor Bleeding) Decision->Continue No Decision2 Bleeding Stopped & Patient Hemodynamically Stable? Withhold->Decision2 Resume Consider Resuming this compound (at same dose) Decision2->Resume Yes Discontinue Permanent Discontinuation (Recurrent Significant Bleeding) Decision2->Discontinue No (Recurrent)

Caption: Decision workflow for managing hemorrhage during this compound therapy.

PretreatmentChecklist Bleeding 1. Active Bleeding Status Bleeding_Crit No Active Bleeding Bleeding->Bleeding_Crit Meds 2. Concomitant Medications Meds_Crit No Systemic Anticoagulants or Fibrinolytics Meds->Meds_Crit Hemo 3. Hemodynamic Stability Hemo_Crit Stable on ≤1 Vasopressor Hemo->Hemo_Crit Allergy 4. Hypersensitivity History Allergy_Crit No Known Hypersensitivity Allergy->Allergy_Crit Initiate Initiate This compound Therapy

Caption: Logical relationship for pre-treatment risk assessment.

References

Troubleshooting lack of response to defibrotide in severe VOD/SOS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the lack of response to defibrotide (B611023) in severe hepatic veno-occlusive disease/sinusoidal obstruction syndrome (VOD/SOS).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in VOD/SOS?

A1: this compound is a polydisperse mixture of single-stranded polydeoxyribonucleotides. Its mechanism is multifactorial, primarily targeting the endothelial cells of the hepatic sinusoids, which are damaged during the conditioning regimens for hematopoietic stem cell transplantation (HSCT).[1][2] Key actions include:

  • Endothelial Protection: this compound appears to protect endothelial cells from further damage and apoptosis.[3][4]

  • Anti-inflammatory Effects: It modulates the production of pro-inflammatory cytokines and prostaglandins.[5]

  • Antithrombotic Properties: It has been shown to possess antithrombotic effects, contributing to the resolution of sinusoidal obstruction.[7][8]

Q2: What are the defining characteristics of severe VOD/SOS?

A2: Severe VOD/SOS is a life-threatening complication of HSCT.[7] It is characterized by hepatomegaly (enlarged and painful liver), ascites (fluid accumulation in the abdomen), and hyperbilirubinemia (jaundice) that occurs within the first few weeks after transplantation.[1][3] The severe form is distinguished by the presence of multi-organ failure (MOF), often involving renal or pulmonary dysfunction, and is associated with a mortality rate exceeding 80%.[2][3][4]

Q3: Is there a known genetic basis for this compound resistance?

A3: Currently, there is no definitive, clinically validated genetic marker for this compound resistance. However, research is ongoing. Given the complex pathophysiology of VOD/SOS, which involves endothelial injury, coagulation, and inflammation, it is plausible that single-nucleotide polymorphisms (SNPs) in genes related to these processes could influence treatment response.[2] Investigating genetic variations in genes for endothelial regulators, coagulation factors, or inflammatory mediators in non-responding experimental models could be a valuable research direction.

Q4: How critical is the timing of this compound administration to its efficacy?

A4: The timing of this compound initiation is critical. Clinical studies have consistently shown that a delay in starting this compound after the diagnosis of VOD/SOS is associated with poorer outcomes and a lower likelihood of a complete response.[5][9][10] Early diagnosis and prompt initiation of treatment are key to successful outcomes.[9][11] For researchers using animal models, it is crucial to establish a clear and early diagnostic timepoint to begin treatment consistently across all experimental groups.

Troubleshooting Guide: Lack of this compound Response

This guide addresses potential reasons for observing a lack of response to this compound in a research setting and provides actionable experimental steps to investigate the issue.

Issue 1: Suboptimal or Absent this compound Efficacy in an In Vivo Model

Potential Cause: The disease state in the experimental model may be too advanced, mirroring the clinical challenge of late-stage severe VOD/SOS with multi-organ failure where this compound is less effective.

Troubleshooting Steps:

  • Re-evaluate Disease Staging: Ensure that your model has clearly defined stages of VOD/SOS severity. Treatment initiation should be standardized at an early, well-defined disease stage.

  • Assess Endothelial Damage and Coagulation Status: At the time of treatment initiation, analyze key biomarkers to stratify the severity of the disease. Persistently elevated markers of endothelial damage and a deeply prothrombotic state may indicate a point of no return.

  • Dose-Response and Timing Studies: If not already performed, conduct a dose-response study to ensure the administered concentration of this compound is optimal for your model. Similarly, systematically evaluate different treatment initiation timepoints post-insult.

Issue 2: Inconsistent or Negative Results in In Vitro Assays

Potential Cause 1: The cellular model may not fully recapitulate the complex microenvironment of the hepatic sinusoids in VOD/SOS. For example, using a single endothelial cell type culture may miss the crucial interactions with hepatocytes, stellate cells, and immune cells.

Troubleshooting Steps:

  • Enhance Model Complexity: Consider using co-culture systems (e.g., endothelial cells with hepatocytes) or 3D organoid models to better mimic the in vivo environment.

  • Simulate VOD/SOS Conditions: Ensure your in vitro model is appropriately stimulated to induce a VOD/SOS-like phenotype. This could involve exposure to chemotherapeutic agents (e.g., busulfan, cyclophosphamide) or inflammatory cytokines (e.g., TNF-α) to induce endothelial activation and a prothrombotic state.[12]

Potential Cause 2: The selected experimental readouts may not be sensitive enough or may not be the most relevant to this compound's mechanism of action.

Troubleshooting Steps:

  • Broaden the Panel of Biomarkers: Instead of relying on a single marker, measure a panel of analytes that reflect different aspects of this compound's activity. This should include markers of endothelial activation, coagulation, and fibrinolysis.

  • Functional Assays: Complement biomarker measurements with functional assays. For example, a tube formation assay can assess the angiogenic/reparative capacity of endothelial cells following damage and treatment.

Data Presentation: Key Biomarkers in VOD/SOS

The following table summarizes key biomarkers that can be used to assess VOD/SOS severity and monitor response to this compound. The expected trends are based on published literature.[6][13][14]

Biomarker CategoryBiomarkerExpected Level in Severe VOD/SOS (Untreated)Expected Trend with Effective this compound Treatment
Endothelial Activation/Damage von Willebrand Factor (vWF)HighDecrease
Angiopoietin-2 (ANG-2)HighDecrease
Soluble ST2HighDecrease
Hyaluronic Acid (HA)HighDecrease
Soluble VCAM-1HighDecrease
Fibrinolysis Plasminogen Activator Inhibitor-1 (PAI-1)HighDecrease
Tissue Plasminogen Activator (t-PA)Low (relative to PAI-1)Increase
Immune/Inflammatory Response L-ficolinLowIncrease towards baseline

Experimental Protocols

Protocol 1: Measurement of Soluble Biomarkers by ELISA
  • Sample Collection:

    • In Vivo: Collect blood from animals into citrate- or EDTA-containing tubes. Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

    • In Vitro: Collect cell culture supernatant. Centrifuge to remove cellular debris. Store at -80°C.

  • Assay Procedure:

    • Use a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific to the biomarker of interest and the species being tested.

    • Bring all reagents and samples to room temperature before use.

    • Prepare standards and samples as per the manufacturer's instructions. This may involve dilution of the samples in the provided assay buffer.

    • Add standards and samples to the appropriate wells of the pre-coated microplate.

    • Incubate as per the kit's instructions (typically 1-2 hours at room temperature or 37°C).

    • Wash the plate multiple times with the provided wash buffer to remove unbound substances.

    • Add the detection antibody (conjugated to an enzyme like HRP). Incubate.

    • Wash the plate again.

    • Add the substrate solution (e.g., TMB). A color change will develop.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Measure the optical density at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the concentration of the standards versus their optical density.

    • Calculate the concentration of the biomarker in the samples by interpolating their optical density values from the standard curve.

Protocol 2: Endothelial Cell Tube Formation Assay

This functional assay assesses the ability of endothelial cells to form capillary-like structures, a process that can be disrupted by VOD/SOS-inducing agents and potentially restored by this compound.

  • Preparation:

    • Thaw Matrigel (or a similar basement membrane extract) on ice overnight.

    • Pre-chill a 96-well plate and pipette tips at -20°C.

    • Add 50 µL of cold Matrigel to each well of the 96-well plate. Ensure even coating and avoid bubbles.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Seeding and Treatment:

    • Harvest endothelial cells (e.g., HUVECs) and resuspend them in their appropriate growth medium.

    • Prepare cell suspensions containing the experimental treatments:

      • Control (medium only)

      • Damage-inducing agent (e.g., cyclophosphamide (B585) metabolite)

      • Damage-inducing agent + this compound

      • This compound only

    • Seed 1-2 x 10^4 cells in 150 µL of the respective treatment media onto the solidified Matrigel.

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

    • Monitor the formation of tube-like structures using a light microscope at regular intervals.

    • Capture images for quantitative analysis.

  • Data Analysis:

    • Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Key parameters to measure include: total tube length, number of nodes, and number of meshes.

    • Compare the quantitative data between the different treatment groups. A successful this compound treatment should show a rescue of the tube formation that was inhibited by the damage-inducing agent.

Visualizations

Signaling Pathway of VOD/SOS and this compound Action

VOD_SOS_Pathway cluster_trigger Initial Insult cluster_patho VOD/SOS Pathophysiology cluster_this compound This compound Action cluster_outcome Clinical Outcome Conditioning Conditioning Regimen (e.g., Busulfan) EndoDamage Sinusoidal Endothelial Cell (SEC) Damage Conditioning->EndoDamage causes Prothrombotic Prothrombotic State (↑ PAI-1, ↓ t-PA) EndoDamage->Prothrombotic Inflammation Inflammation (↑ Cytokines) EndoDamage->Inflammation Obstruction Sinusoidal Obstruction & Deposition of Fibrin Prothrombotic->Obstruction Inflammation->Obstruction Hypoxia Hepatocyte Necrosis & Hypoxia Obstruction->Hypoxia Resolution Resolution of VOD/SOS Obstruction->Resolution SevereVOD Severe VOD/SOS + Multi-Organ Failure Hypoxia->SevereVOD This compound This compound This compound->EndoDamage protects This compound->Prothrombotic rebalances This compound->Inflammation reduces This compound->Resolution promotes

Caption: Pathophysiology of VOD/SOS and the multi-target mechanism of this compound.

Experimental Workflow for Investigating Non-Response

Troubleshooting_Workflow Start Observe Lack of This compound Response InVivo In Vivo Model Start->InVivo InVitro In Vitro Model Start->InVitro CheckModel 1. Verify Experimental Model - Disease Staging Consistent? - Treatment Timing Optimal? AnalyzeBio 2. Perform Biomarker Analysis (Plasma/Supernatant) - PAI-1, ANG-2, ST2, HA CheckModel->AnalyzeBio If Model is Valid InVivo->CheckModel InVitro->CheckModel Results Biomarker Profile? (e.g., No change in PAI-1) AnalyzeBio->Results FunctionalAssay 3. Conduct Functional Assays - Tube Formation - Coagulation Assays Results->FunctionalAssay If Biomarkers Confirm Non-Response Hypothesis 4. Formulate Hypothesis - Irreversible Endothelial Damage? - Alternative Pathological Pathway? FunctionalAssay->Hypothesis End Refine Model or Investigate New Targets Hypothesis->End

Caption: A stepwise workflow for troubleshooting lack of this compound response in research models.

Logical Relationships in Troubleshooting

Decision_Tree q1 Is the lack of response observed in vivo? q2 Was treatment initiated at an early, consistent disease stage? q1->q2 a1_yes q4 Does the model include multiple cell types (e.g., co-culture)? q1->q4 a1_no a1_yes YES res1 Action: Standardize disease staging and treatment initiation timepoint. q2->res1 a2_no q3 Do biomarker levels (e.g., PAI-1) show any modulation post-treatment? q2->q3 a2_yes a2_no NO a2_yes YES res2 Hypothesis: Severe, irreversible endothelial damage or a highly prothrombotic state. q3->res2 a3_no res3 Hypothesis: Downstream effectors are blocked. Investigate hepatocyte function. q3->res3 a3_yes a3_no NO a3_yes YES a1_no NO (In Vitro) res4 Action: Increase model complexity to include relevant cell interactions. q4->res4 a4_no q5 Are functional readouts (e.g., tube formation) being measured? q4->q5 a4_yes a4_no NO a4_yes YES res5 Action: Implement functional assays to complement biomarker data. q5->res5 a5_no res6 Hypothesis: The specific damage stimulus used in vitro may activate pathways not modulated by this compound. q5->res6 a5_yes a5_no NO a5_yes YES

Caption: A decision tree outlining logical steps for troubleshooting this compound non-response.

References

Defibrotide Infusion Technical Support Center: Managing Hypotension

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address hypotension as a side effect of defibrotide (B611023) infusion.

Frequently Asked Questions (FAQs)

Q1: What is the reported incidence of hypotension with this compound infusion?

A1: Hypotension is one of the most common adverse reactions associated with this compound infusion. In clinical trials, the incidence of hypotension of any grade has been reported to be between 11% and 37%.[1][2][3] Severe (Grade 3 or higher) hypotension has been reported in approximately 11% of patients.[1][3]

Q2: What is the potential mechanism behind this compound-induced hypotension?

A2: The exact mechanism of this compound-induced hypotension is not fully understood. However, it is thought to be related to its effects on endothelial cells and vascular tone.[4] this compound has been shown to increase the production of nitric oxide (NO), a potent vasodilator, and may also modulate signaling pathways such as the PI3K/AKT and p38 MAPK pathways, which are involved in regulating endothelial function and vascular homeostasis.[4][5][6]

Q3: Are there any known drug interactions that can increase the risk of hypotension with this compound?

A3: Co-administration of this compound with other agents that can lower blood pressure should be done with caution. While specific drug-drug interaction studies focusing on hypotension are limited, it is advisable to closely monitor blood pressure in patients receiving concomitant antihypertensive medications or other drugs known to cause hypotension.

Q4: What is the recommended infusion rate for this compound, and can it be adjusted to manage hypotension?

A4: The recommended administration of this compound is as a 2-hour intravenous infusion.[2][7] Shortening the infusion time may increase the risk of adverse effects, including hypotension.[7] If hypotension occurs, management may involve slowing or interrupting the infusion.

Troubleshooting Guide for this compound-Induced Hypotension

Problem: A patient/research subject develops hypotension during or after this compound infusion.

Initial Assessment:

  • Confirm Hypotension: Measure blood pressure to confirm the hypotensive event.

  • Assess for Symptoms: Check for signs and symptoms of hypotension, such as dizziness, lightheadedness, or fainting.[1]

  • Review Concomitant Medications: Identify any other medications the patient is receiving that could contribute to hypotension.

Management Protocol:

Grade of HypotensionClinical PresentationRecommended Action
Grade 1 (Mild) Asymptomatic, transient decrease in blood pressure.- Continue this compound infusion at the prescribed rate.- Increase frequency of blood pressure monitoring.
Grade 2 (Moderate) Symptomatic hypotension, responsive to fluid administration.- Slow the this compound infusion rate.- Administer a bolus of intravenous fluids (e.g., 0.9% sodium chloride).- Monitor blood pressure closely.
Grade 3 (Severe) Hypotension requiring vasopressor support.[3]- Immediately stop the this compound infusion.[8][9]- Initiate vasopressor therapy as per institutional guidelines. Norepinephrine is often a first-line agent in hypotensive shock.[10]- Provide supportive care.[8][9]- Consider resuming this compound at a reduced dose or slower infusion rate once the patient is hemodynamically stable.[8][9]
Grade 4 (Life-threatening) Life-threatening consequences; urgent intervention required.- Permanently discontinue this compound infusion.[8][9]- Provide immediate life-sustaining measures.

Data on this compound-Induced Hypotension

Table 1: Incidence of Hypotension in this compound Clinical Trials

Study/PopulationTotal Patients (n)Incidence of Any Grade Hypotension (%)Incidence of Severe (Grade ≥3) Hypotension (%)Reference
Pooled Clinical Trials176377[1]
Phase 3 Trial (vs. Historical Control)10239.2Not specified[11]
Real-World Management Study281111 (Grade III)[3]
Expanded Access Program (Post-Chemotherapy)82Not specified (1 death related to pulmonary hemorrhage and hypotension)Not specified[12]

Table 2: Management and Outcomes of this compound-Induced Hypotension

StudyIntervention for HypotensionDiscontinuation due to Hypotension (%)
Pooled Clinical TrialsNot specifiedAdverse reactions leading to permanent discontinuation included hypotension.
Real-World Management StudyUse of ≥1 pressor drug for Grade III hypotension.Not specified

Experimental Protocols

Protocol 1: Investigation of this compound's Effect on the PI3K/AKT Signaling Pathway in Endothelial Cells

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.

  • Treatment: Treat HUVECs with varying concentrations of this compound for different time points.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blot Analysis: Perform Western blotting to detect the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT and mTOR.

  • Data Analysis: Quantify the band intensities to determine the effect of this compound on the activation of the PI3K/AKT pathway.

Protocol 2: Assessment of this compound's Impact on Nitric Oxide Production in Endothelial Cells

  • Cell Culture: Culture HUVECs in appropriate media.

  • Treatment: Treat HUVECs with this compound.

  • Nitric Oxide Measurement: Use a commercially available nitric oxide assay kit to measure the amount of NO produced by the cells.

  • Data Analysis: Compare the NO levels in this compound-treated cells to untreated controls to determine the effect of this compound on NO production.

Visualizations

Defibrotide_Hypotension_Pathway This compound This compound EndothelialCell Endothelial Cell This compound->EndothelialCell Interacts with PI3K_AKT PI3K/AKT Pathway EndothelialCell->PI3K_AKT Modulates p38_MAPK p38 MAPK Pathway EndothelialCell->p38_MAPK Modulates eNOS eNOS Activation PI3K_AKT->eNOS p38_MAPK->eNOS NO_Production Nitric Oxide (NO) Production eNOS->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation Hypotension Hypotension Vasodilation->Hypotension

Caption: Potential signaling pathway of this compound-induced hypotension.

Hypotension_Troubleshooting_Workflow Start Hypotension Detected during/after this compound Infusion Assess Assess Severity and Symptoms Start->Assess Grade1 Grade 1 (Mild) Assess->Grade1 Grade2 Grade 2 (Moderate) Assess->Grade2 Grade3_4 Grade 3/4 (Severe/ Life-threatening) Assess->Grade3_4 Monitor Continue Infusion & Increase Monitoring Grade1->Monitor SlowInfusion Slow Infusion & Administer Fluids Grade2->SlowInfusion StopInfusion Stop Infusion & Provide Supportive Care (e.g., Vasopressors) Grade3_4->StopInfusion Reassess Reassess Hemodynamic Stability SlowInfusion->Reassess StopInfusion->Reassess ConsiderRestart Consider Restarting at Reduced Rate/Dose Reassess->ConsiderRestart If Stable Discontinue Permanently Discontinue Reassess->Discontinue If Unstable or Recurrent

References

Refinement of diagnostic criteria for early initiation of defibrotide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information and answers to frequently asked questions regarding the refined diagnostic criteria for the early initiation of defibrotide (B611023) in the context of hepatic veno-occlusive disease/sinusoidal obstruction syndrome (VOD/SOS).

Frequently Asked Questions (FAQs): VOD/SOS and this compound

Q1: What is the underlying pathophysiology of VOD/SOS?

VOD/SOS is a potentially life-threatening complication that can follow hematopoietic stem cell transplantation (HSCT) or high-dose chemotherapy.[1][2] The process begins with toxic injury to the sinusoidal endothelial cells and hepatocytes in the liver.[1] This damage initiates a cascade of events including endothelial cell activation and a prothrombotic-hypofibrinolytic state, which leads to the obstruction of hepatic venules and sinusoids.[1][3] This obstruction results in the classic clinical symptoms of hyperbilirubinemia, painful hepatomegaly, ascites, and weight gain.[1][2][4]

Q2: What is the mechanism of action for this compound in treating VOD/SOS?

DOT Script for this compound's Mechanism of Action

cluster_0 Pathological State in VOD/SOS cluster_1 This compound Intervention cluster_2 Therapeutic Effect EC_Damage Endothelial Cell Damage Prothrombotic Prothrombotic State EC_Damage->Prothrombotic Hypofibrinolytic Hypofibrinolytic State EC_Damage->Hypofibrinolytic PAI1 PAI-1 Expression ↑ Hypofibrinolytic->PAI1 This compound This compound This compound->PAI1 Inhibits EC_Protect Endothelial Cell Protection This compound->EC_Protect Fibrinolysis Fibrinolysis ↑ This compound->Fibrinolysis tPA t-PA Expression ↑ This compound->tPA TM Thrombomodulin ↑ This compound->TM Thrombo_Balance Restored Hemostatic Balance EC_Protect->Thrombo_Balance Fibrinolysis->Thrombo_Balance tPA->Fibrinolysis

cluster_0 Pathological State in VOD/SOS cluster_1 This compound Intervention cluster_2 Therapeutic Effect EC_Damage Endothelial Cell Damage Prothrombotic Prothrombotic State EC_Damage->Prothrombotic Hypofibrinolytic Hypofibrinolytic State EC_Damage->Hypofibrinolytic PAI1 PAI-1 Expression ↑ Hypofibrinolytic->PAI1 This compound This compound This compound->PAI1 Inhibits EC_Protect Endothelial Cell Protection This compound->EC_Protect Fibrinolysis Fibrinolysis ↑ This compound->Fibrinolysis tPA t-PA Expression ↑ This compound->tPA TM Thrombomodulin ↑ This compound->TM Thrombo_Balance Restored Hemostatic Balance EC_Protect->Thrombo_Balance Fibrinolysis->Thrombo_Balance tPA->Fibrinolysis Start High-Risk Patient Post-HSCT Monitor Monitor Daily: - Clinical Signs (Weight, Hepatomegaly) - Labs (Bilirubin) - Imaging (Ultrasound/Elastography) - Biomarkers (e.g., ST2, L-Ficolin) Start->Monitor Suspicion Suspicion of VOD/SOS? Monitor->Suspicion Probable Probable VOD/SOS (≥2 EBMT Criteria) Suspicion->Probable Yes NoVOD Continue Monitoring Suspicion->NoVOD No Initiate Initiate this compound ASAP Probable->Initiate Clinical Clinical VOD/SOS (Bilirubin ≥2mg/dL + ≥2 other signs) Probable->Clinical May progress to ContinueTx Continue this compound (Min. 21 Days) Initiate->ContinueTx NoVOD->Monitor Clinical->Initiate Confirm need or initiate if not started Start High-Risk Patient Post-HSCT Monitor Monitor Daily: - Clinical Signs (Weight, Hepatomegaly) - Labs (Bilirubin) - Imaging (Ultrasound/Elastography) - Biomarkers (e.g., ST2, L-Ficolin) Start->Monitor Suspicion Suspicion of VOD/SOS? Monitor->Suspicion Probable Probable VOD/SOS (≥2 EBMT Criteria) Suspicion->Probable Yes NoVOD Continue Monitoring Suspicion->NoVOD No Initiate Initiate this compound ASAP Probable->Initiate Clinical Clinical VOD/SOS (Bilirubin ≥2mg/dL + ≥2 other signs) Probable->Clinical May progress to ContinueTx Continue this compound (Min. 21 Days) Initiate->ContinueTx NoVOD->Monitor Clinical->Initiate Confirm need or initiate if not started

References

Defibrotide Treatment Protocols: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the cost-effectiveness and experimental success of defibrotide (B611023) treatment protocols. The information is presented in a question-and-answer format to directly address specific issues encountered during research.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action of this compound?

A1: this compound is a complex mixture of single-stranded polydeoxyribonucleotides. Its mechanism of action is not fully elucidated but is known to have multiple effects, primarily centered on protecting endothelial cells and restoring the thrombo-fibrinolytic balance in the vasculature.[1][2][3] Key actions include:

  • Endothelial Cell Protection: It protects endothelial cells from damage induced by chemotherapy, tumor necrosis factor-α (TNF-α), and other insults.[2][3]

  • Anti-inflammatory Effects: this compound has demonstrated anti-inflammatory properties.[3]

Q2: What is the standard clinical dosage and administration of this compound?

A2: The recommended clinical dosage for this compound is 6.25 mg/kg administered every 6 hours as a 2-hour intravenous infusion.[4] The dose is based on the patient's baseline body weight.[4] Treatment is typically recommended for a minimum of 21 days.[4]

Q3: What are the known incompatibilities of this compound solution?

A3: this compound solution for infusion should not be co-administered with other intravenous drugs in the same line.[4] The intravenous line should be flushed with 5% Dextrose Injection or 0.9% Sodium Chloride Injection before and after administration.[4]

Q4: What is the stability of a diluted this compound solution for experimental use?

A4: Once diluted in 5% Dextrose Injection or 0.9% Sodium Chloride Injection to a concentration of 4 mg/mL to 20 mg/mL, the solution should be used within 4 hours if stored at room temperature or within 24 hours if stored under refrigeration.[4]

Troubleshooting Experimental Issues

Q: My in vitro endothelial cell cultures show signs of toxicity or detachment after this compound treatment. What could be the cause?

A: Several factors could contribute to this observation:

  • Concentration: While this compound is generally protective for endothelial cells, excessively high concentrations might induce off-target effects. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

  • Cell Line Sensitivity: Different endothelial cell lines (e.g., HUVECs, HMVECs) may have varying sensitivities to this compound. Ensure the cell line you are using is appropriate for your study and consider testing different primary cells or cell lines.

  • Purity and Source of this compound: The composition of this compound can vary. Ensure you are using a research-grade product with a known and consistent composition.

  • Contamination: As with any cell culture experiment, rule out microbial contamination which can cause cell stress and detachment.

Q: I am observing high variability in my fibrinolysis assays (e.g., clot lysis assay) with this compound. What are some potential sources of this variability?

A: Fibrinolysis assays are sensitive and can be influenced by several factors:[5][6]

  • Reagent Consistency: Ensure that the concentrations and quality of all reagents, including fibrinogen, thrombin, and plasminogen, are consistent across experiments. The source and lot of these reagents can significantly impact results.

  • Clot Formation: The formation of the fibrin (B1330869) clot itself is a critical step. Variations in pipetting, mixing, and incubation times can lead to inconsistent clot structures and subsequent lysis rates.

  • This compound Preparation: As this compound is a polydisperse mixture, ensure it is thoroughly and consistently dissolved and diluted for each experiment. Improper mixing can lead to concentration gradients and variable results.

  • Platelet Contamination: If using plasma, platelet contamination can influence fibrinolysis. Ensure proper centrifugation and handling to obtain platelet-poor plasma.

  • Assay Conditions: Temperature and pH fluctuations can affect enzyme kinetics. Maintain stable conditions throughout the assay.

Q: In my animal model, I am observing unexpected side effects, such as bleeding, that are not consistent with the reported safety profile. What should I consider?

A: While this compound has a favorable safety profile, certain factors can increase the risk of adverse events in animal models:

  • Concomitant Medications: The co-administration of other anticoagulants or antiplatelet agents can significantly increase the risk of bleeding. Review all medications being administered to the animals.

  • Underlying Conditions: The specific disease model being used may predispose the animals to bleeding. For example, models involving severe endothelial injury or thrombocytopenia may show increased bleeding with this compound.

  • Dose and Administration Route: Ensure the dose is correctly calculated based on the animal's weight and that the administration route (e.g., intravenous) is appropriate and consistent. A too-rapid infusion could potentially lead to adverse effects.

  • Animal Strain: Different animal strains can have varying sensitivities to drugs. Consider if the chosen strain is the most appropriate for the study.

Data on Cost-Effectiveness

The cost-effectiveness of this compound has been evaluated in several studies, primarily in the context of treating severe veno-occlusive disease (VOD)/sinusoidal obstruction syndrome (SOS) following hematopoietic stem cell transplantation (HSCT). The data indicates that while this compound treatment adds to the initial cost, it can be a cost-effective intervention due to improved survival and reduced hospital stays.

Study/RegionIncremental CostIncremental QALYs/LYs GainedICERConclusion
United States $106,928 per patient2.24 QALYs, 3.74 years$47,736 per QALYHighly cost-effective
Spain +€33,708+1.214 QALYs, +1.348 LYs€27,757/QALY, €25,007/LYCost-effective
Pediatric Prophylaxis (Netherlands) 6 times higher than treatment costs-Not cost-effectiveProphylactic use in at-risk children was not found to be cost-effective.

QALY: Quality-Adjusted Life Year; LY: Life Year; ICER: Incremental Cost-Effectiveness Ratio.

Detailed Experimental Protocols

Protocol 1: In Vitro Endothelial Cell Protection Assay

Objective: To assess the protective effect of this compound on endothelial cells against chemotherapy-induced apoptosis.

Methodology:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in EGM-2 medium at 37°C and 5% CO2.

  • Experimental Setup: Seed HUVECs in 96-well plates and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 10, 50, 100 µg/mL) for 2 hours. Include a vehicle control (medium only).

  • Induction of Apoptosis: Add a chemotherapeutic agent (e.g., busulfan (B1668071) or cyclophosphamide) at a pre-determined cytotoxic concentration to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours.

  • Apoptosis Assessment: Measure apoptosis using a commercially available caspase-3/7 activity assay or Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Data Analysis: Normalize the apoptosis signal to the vehicle control and compare the effect of this compound pre-treatment to the chemotherapy-only control.

Protocol 2: In Vitro Fibrin Clot Lysis Assay

Objective: To evaluate the effect of this compound on plasmin-mediated fibrinolysis.

Methodology:

  • Reagent Preparation: Prepare solutions of human fibrinogen, human plasminogen, thrombin, and this compound in a suitable buffer (e.g., Tris-buffered saline).

  • Assay Setup: In a 96-well plate, add fibrinogen, plasminogen, and varying concentrations of this compound.

  • Clot Formation: Initiate clot formation by adding thrombin to each well.

  • Initiation of Lysis: Add tissue plasminogen activator (t-PA) to each well to initiate fibrinolysis.

  • Monitoring Lysis: Measure the change in optical density (absorbance) at 405 nm over time using a plate reader. The decrease in absorbance corresponds to the lysis of the fibrin clot.

  • Data Analysis: Calculate the time to 50% clot lysis for each concentration of this compound and compare it to the control (no this compound).

Signaling Pathways and Workflows

This compound's Mechanism of Action on Endothelial Cells

Defibrotide_Mechanism This compound This compound EC Endothelial Cell This compound->EC Acts on Protection Endothelial Protection This compound->Protection tPA t-PA EC->tPA Upregulates Thrombomodulin Thrombomodulin EC->Thrombomodulin Upregulates vWF vWF EC->vWF Downregulates PAI1 PAI-1 EC->PAI1 Downregulates Fibrinolysis Increased Fibrinolysis tPA->Fibrinolysis Thrombosis Decreased Thrombosis Thrombomodulin->Thrombosis vWF->Thrombosis PAI1->Fibrinolysis

Caption: this compound's effects on endothelial cells.

Experimental Workflow for In Vitro Endothelial Protection Assay

Experimental_Workflow start Start culture Culture Endothelial Cells start->culture seed Seed Cells in 96-well Plate culture->seed pretreat Pre-treat with this compound seed->pretreat induce Induce Apoptosis (e.g., Chemotherapy) pretreat->induce incubate Incubate for 24h induce->incubate measure Measure Apoptosis (Caspase Assay / Flow Cytometry) incubate->measure analyze Data Analysis measure->analyze end End analyze->end

Caption: Workflow for assessing endothelial protection.

References

Challenges with off-label use of defibrotide in research settings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the off-label research use of defibrotide (B611023). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, with a particular focus on its stability, and use in in vitro and in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound that is relevant for off-label research?

A1: this compound is a polydisperse mixture of single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa.[1] Its mechanism of action is complex and not fully elucidated, but it is known to have profibrinolytic, antithrombotic, anti-inflammatory, and endothelial-protective properties.[2][3][4] In a research context, these properties are being explored in various models beyond its approved indication for severe hepatic veno-occlusive disease (VOD).[4][5] Key molecular actions include:

  • Endothelial Cell Protection: this compound protects endothelial cells from damage induced by chemotherapy, tumor necrosis factor-alpha (TNF-α), and serum starvation.[6]

  • Anti-inflammatory Effects: this compound can suppress the activation of pro-inflammatory signaling pathways such as p38 MAPK and Akt in endothelial cells.[2]

  • Modulation of Adhesion Molecules: It has been shown to reduce the expression of adhesion molecules like P-selectin and ICAM-1.[3][8]

  • Interaction with Growth Factors: this compound can bind to heparin-binding proteins like basic fibroblast growth factor (bFGF), protecting it from degradation and promoting its activity.[3]

Q2: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?

A2: Inconsistent results with this compound in cell culture can stem from several factors:

  • Stability in Media: The stability of this compound in cell culture media can be influenced by the media composition, pH, temperature, and presence of serum. It is recommended to prepare fresh dilutions of this compound for each experiment.

  • Stock Solution Integrity: Ensure your this compound stock solution, typically in a solvent like DMSO, is stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.

  • Cell Line Specific Effects: The response to this compound can be cell-type dependent. For example, it has been shown to protect endothelial cells but not tumor cells from TNF-α.[3][9]

  • Confounding Factors from Serum: Serum in culture media contains various components that could interact with this compound. If feasible, consider experiments in serum-free or reduced-serum conditions.

Q3: What are the recommended concentrations of this compound for in vitro experiments?

A3: The optimal concentration of this compound will vary depending on the cell type and the specific research question. However, based on preclinical studies, a common starting range is 20-100 µg/mL.[10] Some studies have used concentrations up to 1000 µg/mL to assess toxicity.[11] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Can this compound be used in animal models other than VOD?

A4: Yes, this compound has been investigated in other preclinical models, including multiple myeloma and mammary carcinoma xenografts.[11] In these studies, this compound was shown to enhance the chemosensitivity of tumors.[11] The typical route of administration in animal studies is intravenous injection.[11]

Q5: Are there known compatibility issues with other lab reagents or drugs?

A5: Yes, this compound has known incompatibilities. It should not be co-administered with certain drugs in the same intravenous line. A study on Y-site administration found it to be visually incompatible with amikacin, furosemide, midazolam, mycophenolate mofetil, nicardipine, tobramycin, and vancomycin.[12] It is compatible with dextrose 5% and sodium chloride 0.9% solutions.[1][13] When planning experiments, it is crucial to consider these incompatibilities.

Troubleshooting Guides

Issue 1: Low Bioactivity or Inconsistent Results in Cell Culture
Possible Cause Troubleshooting Steps
Degradation in Culture Medium Prepare fresh dilutions of this compound immediately before each experiment. Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) by analyzing aliquots at different time points via a suitable analytical method.
Improper Stock Solution Handling Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. Store at -20°C or -80°C as recommended.
Cell-Specific Response Verify the expression of relevant target molecules in your cell line. Consider using a positive control cell line known to respond to this compound (e.g., human umbilical vein endothelial cells - HUVECs).
Serum Interference If possible, conduct experiments in serum-free or reduced-serum media to assess the impact of serum components. Include appropriate vehicle controls.
Issue 2: Unexpected Toxicity or Cell Death in In Vitro Assays
Possible Cause Troubleshooting Steps
High Concentration Perform a dose-response study to determine the cytotoxic concentration (IC50) of this compound in your specific cell line. Start with a wide range of concentrations.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.1%). Include a vehicle-only control.
Contamination Routinely check cell cultures for microbial contamination.

Quantitative Data Summary

Table 1: Preclinical Dose-Response Data for this compound
Model System Cell Type/Animal Concentration/Dose Observed Effect Reference
In VitroHuman Multiple Myeloma Cell Lines0-1000 µg/mLNo significant effect on viability (except for a modest decline in MM-1R cells at 1000 µg/mL).[11]
In VitroHuman Pulmonary Microvascular Endothelial Cells (HPMEC)20-100 µg/mLDownregulation of VCAM1, NOS3, VWF, CASP3, BAX, and BCL2 gene expression after TNF-α activation.[10]
In VitroEndothelial Progenitor Cells (ECFCs)100 ng/mLMaximal inhibition of LPS-induced ICAM-1 RNA expression.[5]
In VivoHuman Multiple Myeloma Xenografts in SCID/NOD mice200 mg/kg twice daily (i.v.)Enhanced chemosensitivity to melphalan (B128) and cyclophosphamide.[11]
In VivoRat Model of Hepatic Veno-occlusive Disease350 mg/kg monocrotaline (B1676716) or 150 mg/kg BCNU with 200 mg/kg this compound twice daily (i.v.)Therapeutic effect.

Experimental Protocols

Protocol 1: In Vitro Endothelial Cell Protection Assay

Objective: To assess the protective effect of this compound against chemotherapy-induced endothelial cell damage.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • This compound

  • Chemotherapeutic agent (e.g., fludarabine)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

  • 96-well plates

Methodology:

  • Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µg/mL) for 2-4 hours. Include a vehicle control.

  • Introduce the chemotherapeutic agent at a pre-determined cytotoxic concentration.

  • Incubate for 24-48 hours.

  • Assess cell viability using a standard cell viability assay according to the manufacturer's instructions.

  • Analyze the data to determine if this compound pre-treatment protects the endothelial cells from chemotherapy-induced cell death.

Protocol 2: In Vivo Chemosensitization Study in a Xenograft Model

Objective: To evaluate the ability of this compound to enhance the efficacy of a chemotherapeutic agent in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., SCID/NOD)

  • Tumor cells (e.g., human multiple myeloma cell line)

  • This compound

  • Chemotherapeutic agent (e.g., melphalan)

  • Calipers for tumor measurement

Methodology:

  • Inject tumor cells subcutaneously into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomize mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Chemotherapy alone, (4) this compound + Chemotherapy.

  • Administer this compound (e.g., 200 mg/kg, i.v., twice daily) and the chemotherapeutic agent according to a pre-determined schedule.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal weight and overall health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Compare tumor growth rates between the different treatment groups to assess for chemosensitization.

Visualizations

Defibrotide_Signaling_Pathway Proposed Signaling Pathways Modulated by this compound cluster_endothelial This compound This compound EndothelialCell Endothelial Cell This compound->EndothelialCell Acts on tPA t-PA (Tissue Plasminogen Activator) This compound->tPA Upregulates Thrombomodulin Thrombomodulin This compound->Thrombomodulin Upregulates PAI1 PAI-1 (Plasminogen Activator Inhibitor-1) This compound->PAI1 Downregulates vWF vWF (von Willebrand Factor) This compound->vWF Downregulates p38MAPK_Akt p38 MAPK / Akt Signaling This compound->p38MAPK_Akt Inhibits AdhesionMolecules Adhesion Molecules (P-selectin, ICAM-1) This compound->AdhesionMolecules Inhibits CellProtection Endothelial Cell Protection & Survival This compound->CellProtection Promotes Fibrinolysis Fibrinolysis (Clot Breakdown) tPA->Fibrinolysis Promotes Thrombosis Thrombosis (Clot Formation) Thrombomodulin->Thrombosis Inhibits PAI1->Fibrinolysis Inhibits vWF->Thrombosis Promotes Fibrinolysis->Thrombosis Counteracts Inflammation Inflammation Inflammation->EndothelialCell Damages p38MAPK_Akt->Inflammation Promotes AdhesionMolecules->Inflammation Promotes

Caption: Proposed signaling pathways modulated by this compound.

Experimental_Workflow_InVitro Experimental Workflow: In Vitro Endothelial Protection Assay Start Start SeedCells Seed Endothelial Cells (e.g., HUVECs) in 96-well plate Start->SeedCells Adherence Allow Cells to Adhere (Overnight Incubation) SeedCells->Adherence PreTreatment Pre-treat with this compound (Vehicle Control vs. This compound Concentrations) Adherence->PreTreatment InduceDamage Induce Cell Damage (Add Chemotherapeutic Agent) PreTreatment->InduceDamage Incubation Incubate for 24-48 hours InduceDamage->Incubation ViabilityAssay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->ViabilityAssay DataAnalysis Data Analysis (Compare Viability Between Groups) ViabilityAssay->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for an in vitro endothelial protection assay.

References

Defibrotide Technical Support Center: Mitigating Risks in Patients with Hemodynamic Instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the risks associated with defibrotide (B611023) use, particularly in the context of hemodynamic instability.

Frequently Asked Questions (FAQs)

Q1: What is the primary hemodynamic risk associated with this compound administration?

A1: The most frequently reported hemodynamic adverse reaction is hypotension.[1][2][3] In clinical trials, hypotension of any grade was observed in a significant percentage of patients.[4]

Q2: What is the proposed mechanism behind this compound-induced hypotension?

A2: The exact mechanism is not fully elucidated, but preclinical studies suggest that this compound may induce vasodilation through the release of prostacyclin (PGI2) and prostaglandin (B15479496) E2 (PGE2).[5][6] It may also act as an adenosine (B11128) receptor agonist, which can contribute to vasodilation.[7][8] Additionally, some evidence suggests this compound may increase the generation of nitric oxide (NO), a potent vasodilator.[5][6]

Q3: Are there specific patient populations at higher risk for hemodynamic instability with this compound?

A3: Patients who are already hemodynamically unstable, for instance, those requiring multiple vasopressors, are at an increased risk.[9][10] Clinical trials often excluded patients with significant hemodynamic instability.[9][10] Therefore, caution is advised when considering this compound in this population.

Q4: What are the contraindications related to hemodynamic stability and bleeding risk?

A4: this compound is contraindicated in patients with active, clinically significant bleeding.[11] Co-administration with systemic anticoagulant or fibrinolytic therapy is also contraindicated due to an increased risk of hemorrhage.[11][12]

Troubleshooting Guide: Managing Hemodynamic Instability During this compound Administration

Issue: A patient develops hypotension during or shortly after this compound infusion.

Possible Causes:

  • Vasodilatory effects of this compound: As mentioned, this compound can induce vasodilation through prostaglandin and potentially nitric oxide pathways.

  • Rapid infusion rate: Although the standard infusion time is 2 hours, a faster rate could potentially exacerbate hypotensive effects.[13]

  • Underlying patient condition: Patients with severe hepatic veno-occlusive disease (VOD)/sinusoidal obstruction syndrome (SOS) are often critically ill and prone to hemodynamic instability.

Troubleshooting Steps:

  • Assess the severity of hypotension:

    • Monitor blood pressure and other vital signs frequently.

    • Evaluate for signs of end-organ hypoperfusion (e.g., changes in mental status, decreased urine output).

  • Initial Management:

    • Slow the infusion rate: While the standard infusion is over 2 hours, a temporary reduction in the rate may be considered in consultation with the clinical team.

    • Administer intravenous fluids: A fluid bolus may be appropriate for patients who are not fluid-overloaded. Careful fluid management is crucial in patients with VOD/SOS who are already at risk for fluid retention.

  • Pharmacological Support:

    • Initiate or titrate vasopressors: If hypotension persists despite fluid administration, the use of vasopressor agents may be necessary. The choice of vasopressor should be guided by the patient's overall clinical picture. There is no specific data on interactions between this compound and particular vasopressors.

  • Consider Withholding or Discontinuing this compound:

    • For persistent, severe, or life-threatening hypotension, withholding the this compound infusion is recommended.[11][14]

    • Once the patient is hemodynamically stable, a decision to resume treatment should be made on a case-by-case basis, weighing the risks and benefits.[11][15]

    • For recurrent significant bleeding, permanent discontinuation of this compound is advised.[11][14]

Data Presentation

Table 1: Incidence of Hypotension and Hemorrhagic Events in Clinical Studies of this compound

Adverse EventIncidence Rate (Any Grade)Incidence Rate (Grade 3-4)Source(s)
Hypotension25% - 39.2%~11%[3][16][17]
Hemorrhage (any type)~50% - 61%N/A[8][16]

Note: Incidence rates can vary depending on the patient population and study design.

Experimental Protocols

Methodology for In Vitro Assessment of this compound's Effect on Endothelial Nitric Oxide Synthase (eNOS)

  • Cell Culture: A human hepatic endothelial cell line (such as SK-HEP-1) is cultured under standard conditions.

  • Experimental Groups:

    • Control (no treatment)

    • Oxidative stress inducer (e.g., H₂O₂)

    • This compound + Oxidative stress inducer

    • This compound alone

  • Western Blotting for eNOS:

    • After treatment, cells are lysed, and protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

    • The membrane is probed with a primary antibody specific for eNOS, followed by a secondary antibody.

    • Protein bands are visualized, and their intensity is quantified to determine the relative amount of eNOS.[5]

Methodology for Adenosine Receptor Binding Assay

  • Membrane Preparation: Synaptosomal membranes are prepared from appropriate animal tissue (e.g., rat corpus striatum).

  • Radioligand Binding:

    • Membranes are incubated with a radiolabeled adenosine receptor ligand (e.g., [³H]CHA for A₁ receptors or [³H]NECA for A₂ receptors).

    • Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptors.

  • Data Analysis: The amount of bound radioactivity is measured, and the inhibition constant (Ki) of this compound is calculated to determine its affinity for the adenosine receptors.[7]

Methodology for Measurement of Plasma 6-keto-prostaglandin F1α (a stable metabolite of PGI2)

  • Sample Collection: Blood samples are collected from subjects at baseline and at various time points after this compound infusion.

  • Plasma Extraction: Plasma is separated and subjected to an extraction procedure, typically using an organic solvent like ethyl acetate, to isolate the prostaglandins.

  • Radioimmunoassay (RIA):

    • The extracted sample is incubated with a specific antibody against 6-keto-PGF1α and a known amount of radiolabeled 6-keto-PGF1α.

    • The antibody-bound fraction is separated, and the radioactivity is measured.

    • The concentration of 6-keto-PGF1α in the sample is determined by comparing its ability to compete with the radiolabeled antigen for antibody binding to a standard curve.[18]

Mandatory Visualizations

Defibrotide_Hypotension_Pathway This compound This compound AdenosineReceptor Adenosine Receptor (A1/A2) This compound->AdenosineReceptor Agonist activity EndothelialCell Endothelial Cell This compound->EndothelialCell Direct interaction PGI2_PGE2 Prostacyclin (PGI2) & Prostaglandin E2 (PGE2) Release AdenosineReceptor->PGI2_PGE2 EndothelialCell->PGI2_PGE2 eNOS Endothelial Nitric Oxide Synthase (eNOS) Activation EndothelialCell->eNOS VascularSmoothMuscle Vascular Smooth Muscle Cell PGI2_PGE2->VascularSmoothMuscle Relaxation eNOS->VascularSmoothMuscle Relaxation via NO Vasodilation Vasodilation VascularSmoothMuscle->Vasodilation Hypotension Hypotension Vasodilation->Hypotension

Caption: Proposed signaling pathway for this compound-induced hypotension.

Defibrotide_Risk_Mitigation_Workflow Start Patient with Hemodynamic Instability Considered for This compound AssessRisk Assess Baseline Hemodynamic Status (e.g., vasopressor requirement) Start->AssessRisk HighRisk High Risk: Multiple Vasopressors AssessRisk->HighRisk Yes LowerRisk Lower Risk: Stable or on Single Vasopressor AssessRisk->LowerRisk No Discontinue Discontinue this compound HighRisk->Discontinue Consider alternative therapies Initiatethis compound Initiate this compound (6.25 mg/kg over 2h q6h) LowerRisk->Initiatethis compound Monitor Continuous Hemodynamic Monitoring Initiatethis compound->Monitor HypotensionDeveloped Hypotension Develops? Monitor->HypotensionDeveloped ContinueTherapy Continue and Monitor HypotensionDeveloped->ContinueTherapy No ManageHypotension Manage Hypotension: - IV Fluids - Vasopressors HypotensionDeveloped->ManageHypotension Yes ContinueTherapy->Monitor Withhold Withhold this compound ManageHypotension->Withhold Reassess Reassess Hemodynamic Stability Withhold->Reassess Stable Stable Reassess->Stable Yes Unstable Remains Unstable Reassess->Unstable No Resume Consider Resuming This compound Stable->Resume Unstable->Discontinue Resume->Monitor

Caption: Clinical workflow for managing hemodynamic risks with this compound.

References

Defibrotide Protocol Technical Support Center for Patients with Pre-existing Hepatic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of defibrotide (B611023) in patients with pre-existing hepatic conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental and clinical use.

Frequently Asked Questions (FAQs)

Q1: Is a dose adjustment of this compound required for patients with pre-existing hepatic impairment?

No, a dose adjustment for this compound is not required for patients with pre-existing hepatic impairment.[1][2] The recommended dosage for both adult and pediatric patients is 6.25 mg/kg administered as a 2-hour intravenous infusion every 6 hours.[2][3] Dosing should be based on the patient's baseline body weight prior to the preparative regimen for hematopoietic stem-cell transplantation (HSCT).[1]

Q2: What is the rationale for not adjusting the this compound dose in patients with hepatic insufficiency?

The approved dosing regimen for this compound was evaluated in clinical trials that included patients with hepatic impairment, and no dose-dependent safety or efficacy concerns were identified that would necessitate a dose adjustment in this population.[1]

Q3: Are patients with pre-existing liver disease at a higher risk of developing veno-occlusive disease (VOD)/sinusoidal obstruction syndrome (SOS)?

Yes, pre-existing hepatic disease is a known risk factor for developing VOD/SOS following HSCT.[4]

Q4: What is the mechanism of action of this compound?

Troubleshooting Guides

Issue 1: Worsening Liver Function Tests (LFTs) During this compound Therapy

  • Scenario: A patient with a history of hepatitis C develops a progressive increase in serum bilirubin (B190676) and transaminases during this compound treatment for VOD/SOS.

  • Troubleshooting Steps:

    • Continue this compound: Worsening of the underlying liver injury during therapy is generally considered to be due to the severity of the sinusoidal obstruction rather than drug-induced injury.[7] this compound has not been associated with worsening of serum aminotransferase elevations.[7]

    • Intensified Monitoring: Increase the frequency of LFT monitoring (e.g., daily) to closely track the trend.

    • Supportive Care: The mainstay of treatment is supportive management with careful fluid balance and judicious use of diuretics.

    • Differential Diagnosis: Consider other potential causes of worsening liver function, such as viral reactivation, graft-versus-host disease (GVHD), or sepsis.

Issue 2: Development of Coagulopathy or Bleeding in a Patient with Pre-existing Cirrhosis

  • Scenario: A patient with liver cirrhosis and baseline thrombocytopenia develops epistaxis and a drop in hemoglobin while on this compound.

  • Troubleshooting Steps:

    • Assess Severity: Determine the severity of the bleeding.

    • Withhold this compound for Significant Bleeding: For persistent, severe, or potentially life-threatening bleeding, withhold this compound.[1] Treat the underlying cause of the bleeding and provide supportive care as clinically indicated, such as platelet transfusions.[3]

    • Resume with Caution: Consider resuming this compound at the same dose and infusion volume when the bleeding has stopped and the patient is hemodynamically stable.[1][3]

    • Permanent Discontinuation: For recurrent significant bleeding, permanently discontinue this compound.[1][3]

    • Contraindicated Medications: Ensure the patient is not receiving concomitant systemic anticoagulant or fibrinolytic therapy, as this is contraindicated.[8]

Issue 3: Planned Invasive Procedure for a Patient on this compound

  • Scenario: A patient with pre-existing hepatic fibrosis requires a central line placement while receiving this compound.

  • Troubleshooting Steps:

    • Discontinue this compound: Discontinue the this compound infusion at least 2 hours before the invasive procedure.[3]

    • No Reversal Agent: Be aware that there is no known reversal agent for the profibrinolytic effects of this compound.[3]

    • Resume Post-Procedure: Resume treatment after the procedure as soon as any procedure-related risk of bleeding has been resolved.[3]

Data Presentation

Table 1: Outcomes of this compound Treatment in a Compassionate Use Program

OutcomeAll Patients (N=710)Patients Receiving 25 mg/kg/day
Day +100 Survival (Kaplan-Meier) 54%58%
Adverse Events (AEs) 53%Not specified
Most Common AEs Multi-organ failure, progression of VOD/SOS, sepsis, graft-versus-host diseaseNot specified
Fatal Hemorrhagic AEs 5%Not specified

Data from the International Compassionate Use Program. It's important to note that this was not a controlled clinical trial and patient populations were heterogeneous.

Experimental Protocols

Key Clinical Trial Methodology: Phase 3 Study of this compound for Severe VOD/SOS

  • Objective: To evaluate the efficacy and safety of this compound in patients with severe VOD/SOS and multi-organ failure (MOF) following HSCT.[9]

  • Study Design: A historically controlled, multicenter, open-label, phase 3 study.[9]

  • Patient Population: Adult and pediatric patients with a diagnosis of hepatic VOD/SOS with MOF post-HSCT.[9]

  • Inclusion Criteria for VOD/SOS Diagnosis:

    • Baltimore criteria: Bilirubin ≥2 mg/dL by day +21 post-HSCT, and at least two of the following:

      • Hepatomegaly

      • Ascites

      • Weight gain >5% from baseline.[9]

  • Exclusion Criteria Related to Hepatic Function:

    • Pre-existing liver cirrhosis.[10]

  • Treatment Protocol:

    • This compound 6.25 mg/kg was administered as a 2-hour intravenous infusion every 6 hours (25 mg/kg/day).[9]

    • The planned minimum duration of treatment was 14-21 days.[4][11]

  • Monitoring:

    • Daily physical examination.

    • Weekly abdominal ultrasound with liver Doppler measurement.

    • Complete blood counts.

  • Primary Endpoint: Survival at day +100 post-HSCT.[9]

Visualizations

Defibrotide_Mechanism_of_Action cluster_1 Pathophysiology of VOD/SOS EC_Damage Endothelial Cell Damage/Activation Inflammation ↑ Inflammation (↑ VCAM-1, ICAM-1) EC_Damage->Inflammation Prothrombotic ↑ Prothrombotic State (↓ t-PA, ↑ PAI-1) EC_Damage->Prothrombotic Thrombosis Sinusoidal Microthrombosis Inflammation->Thrombosis Prothrombotic->Thrombosis VOD Veno-Occlusive Disease (VOD/SOS) Thrombosis->VOD This compound This compound This compound->Inflammation ↓ p38 MAPK, Akt pathways This compound->Prothrombotic ↑ t-PA, ↓ PAI-1 Troubleshooting_Bleeding Start Patient with pre-existing hepatic condition on this compound develops bleeding Assess Assess severity of bleeding Start->Assess Minor Minor Bleeding (e.g., mild epistaxis) Assess->Minor Minor Significant Significant Bleeding (persistent, severe, or life-threatening) Assess->Significant Significant Monitor Continue this compound with close monitoring of coagulation parameters and hemoglobin Minor->Monitor Withhold Withhold this compound. Provide supportive care (e.g., transfusions). Significant->Withhold Stable Is patient hemodynamically stable and bleeding stopped? Withhold->Stable Stable->Withhold No Resume Consider resuming this compound at the same dose. Stable->Resume Yes Recurrent Does significant bleeding recur? Resume->Recurrent Recurrent->Resume No Discontinue Permanently discontinue This compound. Recurrent->Discontinue Yes

References

Technical Support Center: Defibrotide Clinical Trials and Historical Control Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the use of historical control groups in defibrotide (B611023) clinical trials for the treatment of severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS).

Frequently Asked Questions (FAQs)

Q1: Why were historical control groups used in pivotal this compound clinical trials instead of a concurrent placebo group?

A: In the context of severe hepatic VOD/SOS with multi-organ failure (MOF), a randomized placebo-controlled trial was considered unethical.[1] Untreated severe VOD/SOS with MOF is associated with a mortality rate exceeding 80%.[2][3][4] Given the life-threatening nature of the condition, providing a placebo to a control group was not a viable option.[1] Therefore, a historical control group was utilized to provide a basis for comparison to assess the efficacy of this compound.[2][3] This approach is often considered in clinical trials for rare and life-threatening diseases where enrolling a concurrent control group is challenging or ethically problematic.[5][6][7]

Q2: What are the primary limitations of using historical control groups in clinical research?

A: The use of historical controls can introduce several potential biases.[5][8][9] Key limitations include:

  • Lack of Randomization: This can lead to baseline differences between the treatment and control groups, potentially confounding the results.[8]

  • Blinding: It is not feasible to blind investigators or patients when using a historical control group, which can introduce bias in outcome assessment and patient management.[8]

  • Changes in Standard of Care: Medical practices and supportive care may evolve over time. This means the standard of care received by the historical control group might differ from that of the prospectively treated group, potentially affecting outcomes.[9]

  • Differences in Data Collection: The methods and rigor of data collection may differ between a prospective trial and a retrospective chart review for a historical cohort, leading to inconsistencies.[8]

  • Patient Selection Bias: There may be subtle differences in the patient populations over time, including referral patterns and eligibility criteria, that are not fully captured in the available data.[9]

Q3: How was the historical control group selected for the Phase 3 this compound trial to minimize bias?

A: A rigorous methodology was employed to select the historical control group to ensure they were as comparable as possible to the patients receiving this compound.[2] The process involved:

  • Extensive Chart Review: An independent medical review committee, blinded to patient outcomes, reviewed 6,867 medical charts of hematopoietic stem cell transplantation (HSCT) patients from 35 participating centers.[2][4][10]

  • Strict Eligibility Criteria: The historical control patients had to meet the same stringent inclusion and exclusion criteria as the patients in the this compound treatment arm, including an unequivocal diagnosis of VOD/SOS with MOF.[2]

  • Blinded Adjudication: The independent medical review committee was blinded to patient outcomes during the selection process to prevent bias.[2][4]

  • Temporal Proximity: The majority of the historical control patients (66%) were diagnosed between 2000 and 2006, which was reasonably close to the enrollment period of the this compound-treated patients, helping to ensure comparable supportive care.[2]

Troubleshooting Guides

Issue: Difficulty in interpreting efficacy data due to the non-randomized nature of the control group.

Troubleshooting Steps:

  • Focus on Propensity-Adjusted Analysis: The primary analysis of the Phase 3 trial used a propensity-adjusted analysis to account for baseline differences between the this compound and historical control groups.[2][3][4] This statistical method helps to mitigate some of the biases associated with non-randomized comparisons.

  • Examine Baseline Characteristics: Carefully review the baseline characteristics of both the treatment and historical control groups. In the pivotal Phase 3 trial, the groups were reported to be well-balanced for key prognostic factors.[2][4][10]

  • Consider the Magnitude of the Effect: While acknowledging the limitations, the observed differences in survival and complete response rates between the groups were statistically significant, suggesting a clinically meaningful treatment effect.[2][3][4]

Issue: Concerns about the comparability of supportive care between the historical control and this compound-treated groups.

Troubleshooting Steps:

  • Review the Study Protocol for Supportive Care Guidelines: The Phase 3 trial protocol likely outlined standards for supportive care for the prospectively enrolled patients.

  • Acknowledge the Inherent Limitation: It is a recognized limitation that subtle changes in supportive care over time cannot be fully controlled for in a historical control design.[9]

  • Focus on the Consistency of Results: The positive outcomes with this compound have been observed across different studies, including a dose-finding study and an expanded access program, which strengthens the overall evidence.[10][11]

Data Presentation

Table 1: Patient Demographics and Baseline Characteristics in the Phase 3 this compound Trial

CharacteristicThis compound (n=102)Historical Control (n=32)
Median Age (years)21 (range: 1 month - 72 years)18 (range: 5 months - 57 years)
Pediatric Patients43%44%
Male63%53%
Allogeneic SCT88%84%
Prior SCT13%3%
Ventilator/Dialysis Dependent38%38%

Source: Data compiled from FDA review documents and publications of the Phase 3 trial.[1][10]

Table 2: Efficacy Outcomes at Day +100 Post-HSCT in the Phase 3 this compound Trial

OutcomeThis compound (n=102)Historical Control (n=32)P-value
Survival Rate38.2%25%0.0109
Complete Response (CR) Rate25.5%12.5%0.0160

Source: Data from the pivotal Phase 3 trial. The p-values are from a propensity-adjusted analysis.[2][3][4]

Table 3: Incidence of Selected Hemorrhagic Adverse Events (Any Grade)

Adverse EventThis compound (n=176)Historical Control (n=32)
Pulmonary Alveolar Hemorrhage11.8%15.6%
Gastrointestinal Bleeding7.8%9.4%
Conjunctival Hemorrhage6.3%9.4%
Petechiae5.1%28.1%
Mouth Hemorrhage2.3%9.4%

Source: Safety data from studies 1 and 2.[10]

Experimental Protocols

Methodology for the Pivotal Phase 3 Historical Control Trial of this compound

  • Study Design: This was an open-label, multi-center, historical control study.[10]

  • Treatment Group: 102 patients with a diagnosis of hepatic VOD/SOS with multi-organ failure following HSCT were enrolled prospectively and treated with this compound.[2][4]

    • Dosing: this compound was administered at a dose of 6.25 mg/kg every 6 hours (25 mg/kg/day), infused over 2 hours.[10]

    • Duration of Treatment: Treatment was given for a minimum of 21 days and continued until the signs and symptoms of VOD resolved. The median duration of treatment was 22 days.[10]

  • Historical Control Group Selection:

    • A retrospective review of 6,867 medical charts from 35 HSCT centers was conducted.[2][4]

    • An independent medical review committee, blinded to patient outcomes, selected 32 patients who met the same eligibility criteria as the treatment group.[2][10]

  • Primary Endpoint: Survival at Day +100 post-HSCT.[2][3]

  • Secondary Endpoint: Complete response (CR) at Day +100 post-HSCT, defined as a total bilirubin (B190676) level of less than 2 mg/dL and resolution of MOF.[3][10]

  • Statistical Analysis: A propensity-adjusted analysis was used to compare the primary and secondary endpoints between the this compound-treated group and the historical control group to account for potential baseline differences.[2][4]

Visualizations

Caption: Workflow of the Phase 3 this compound trial utilizing a historical control group.

Limitations_of_Historical_Controls cluster_biases Potential Biases cluster_methodological Methodological Challenges center_node Limitations of Historical Controls b1 Selection Bias center_node->b1 b2 Performance & Detection Bias (Lack of Blinding) center_node->b2 b3 Confounding by Indication center_node->b3 m1 Lack of Randomization center_node->m1 m2 Inconsistent Data Quality center_node->m2 m3 Changes in Standard of Care Over Time center_node->m3

References

Defibrotide Prophylaxis Response Variability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address the variability observed in patient response to defibrotide (B611023) prophylaxis. This guide offers troubleshooting assistance and frequently asked questions to support experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a polydisperse oligonucleotide that exerts its effects primarily through the protection and stabilization of endothelial cells.[1][2] Its mechanism is multifaceted and includes:

  • Anti-inflammatory properties: this compound reduces the expression of pro-inflammatory cytokines and adhesion molecules.[2]

  • Endothelial protection: this compound protects endothelial cells from damage induced by various stimuli, including chemotherapy and inflammatory cytokines like TNF-α.[1][4]

Q2: What are the key signaling pathways modulated by this compound?

A2: this compound modulates several intracellular signaling pathways within endothelial cells, contributing to its protective effects. Evidence suggests that key pathways involved include the downregulation of p38 mitogen-activated protein kinase (MAPK) and histone deacetylases (HDACs).[5] The phosphatidylinositol 3-kinase/Akt (PI3K/Akt) pathway is also thought to be a potential link between this compound's interaction with the endothelial cell membrane and its downstream effects.[5]

Q3: What factors contribute to the variable patient response to this compound prophylaxis?

A3: Patient response to this compound can be influenced by a variety of factors, including:

  • Patient-specific factors: Age is a significant factor, with pediatric patients often showing a better response compared to adults.[6] Pre-existing conditions and the overall health of the patient can also play a role.

  • Transplant-related factors: The type of hematopoietic stem cell transplantation (HSCT), the conditioning regimen used, and the presence of co-morbidities like graft-versus-host disease (GvHD) can impact efficacy.[7]

  • Timing of treatment: Earlier initiation of this compound treatment after diagnosis of veno-occlusive disease (VOD)/sinusoidal obstruction syndrome (SOS) has been associated with higher survival rates.[8]

Q4: Are there any known biomarkers that can predict a patient's response to this compound?

Troubleshooting Guide for In Vitro Experiments

This guide provides solutions to common issues encountered during in vitro studies of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent or no effect of this compound on endothelial cell activation. 1. Cell type and passage number: Different endothelial cell types (e.g., HUVECs vs. microvascular endothelial cells) may respond differently. High passage numbers can lead to altered cell characteristics. 2. This compound concentration: The effective concentration of this compound can vary depending on the experimental setup. 3. Stimulus for activation: The type and concentration of the stimulus (e.g., LPS, TNF-α) may not be optimal to induce a measurable level of activation.1. Use a consistent and well-characterized endothelial cell line with a low passage number. Consider using primary cells for more clinically relevant results. 2. Perform a dose-response curve to determine the optimal this compound concentration for your specific cell type and experimental conditions. A concentration of 100 ng/ml has been shown to be effective in some studies.[9] 3. Titrate the concentration of the activating stimulus to achieve a robust but sub-maximal response, allowing for a clear window to observe the protective effects of this compound.
High background in apoptosis assays. 1. Rough cell handling: Physical stress during cell harvesting can induce apoptosis or necrosis. 2. Reagent issues: Expired or improperly stored apoptosis detection reagents.1. Handle cells gently during all steps, including washing and centrifugation. 2. Ensure all reagents are within their expiration date and have been stored according to the manufacturer's instructions.
Variability in gene expression results (RT-qPCR). 1. RNA degradation: Poor quality RNA can lead to unreliable results. 2. Primer inefficiency: Suboptimal primer design or performance. 3. Inconsistent cell treatment: Variations in incubation times or reagent concentrations.1. Use an RNA extraction kit known to yield high-quality RNA from endothelial cells and assess RNA integrity before proceeding. 2. Validate primer efficiency before conducting the main experiment. 3. Ensure precise and consistent timing and concentrations for all treatments and controls.

Data Presentation

Table 1: Clinical Trial Efficacy Data for this compound in the Treatment of Severe VOD/SOS with Multi-Organ Dysfunction

Study/AnalysisPatient PopulationThis compound Group (n)Control Group (n)Day +100 Survival Rate (this compound)Day +100 Survival Rate (Control)p-value
Phase 3 Historically Controlled TrialAdults and Children1023238.2%25%0.0109
Meta-AnalysisAdults and Children133-60% (Mortality)75% (Mortality)0.0408

Data sourced from a Phase 3 trial and a subsequent meta-analysis.[7]

Table 2: this compound Prophylaxis Efficacy in Pediatric and Adult Patients

Patient GroupThis compound Prophylaxis VOD/SOS IncidenceControl Group VOD/SOS Incidence
Pediatric8%16%
Adult5%16%

This meta-analysis suggests a lower incidence of VOD/SOS with intravenous this compound prophylaxis.[10]

Experimental Protocols

Protocol 1: In Vitro Endothelial Cell Activation Assay

Objective: To assess the protective effect of this compound on endothelial cell activation induced by Lipopolysaccharide (LPS).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • TRIzol reagent for RNA extraction

  • RT-qPCR reagents and primers for ICAM-1, VCAM-1, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Culture: Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C and 5% CO2. Use cells between passages 3 and 6.

  • Treatment:

    • Seed HUVECs into 6-well plates and grow to confluence.

    • Pre-treat cells with varying concentrations of this compound (e.g., 10, 50, 100 ng/mL) for 2 hours.[9]

    • Following pre-treatment, add LPS (100 ng/mL) to the wells (except for the control group) and incubate for 6 hours.[9]

    • Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.

  • RNA Extraction and RT-qPCR:

    • After incubation, wash the cells with PBS and lyse them using TRIzol reagent.

    • Extract total RNA according to the manufacturer's protocol.

    • Perform reverse transcription to synthesize cDNA.

    • Conduct RT-qPCR to analyze the gene expression levels of ICAM-1 and VCAM-1, normalized to the housekeeping gene.

Protocol 2: Assessment of Endothelial Cell Apoptosis

Objective: To evaluate the protective effect of this compound against chemotherapy-induced apoptosis in endothelial cells.

Materials:

  • HUVECs

  • EGM-2 medium

  • This compound

  • Chemotherapeutic agent (e.g., Fludarabine)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow Cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture and seed HUVECs as described in Protocol 1.

    • Pre-treat cells with this compound for 2 hours.

    • Induce apoptosis by adding the chemotherapeutic agent at a pre-determined cytotoxic concentration and incubate for 24 hours.

    • Include appropriate controls.

  • Staining:

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[11][12][13][14][15]

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V positive, PI positive) cells.

Visualizations

Signaling Pathways Modulated by this compound

Defibrotide_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound EC_Membrane Endothelial Cell Membrane This compound->EC_Membrane Interacts p38_MAPK p38 MAPK Pathway This compound->p38_MAPK Inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Modulates HDACs HDACs This compound->HDACs Inhibits Stimuli Inflammatory Stimuli (LPS, TNF-α) Stimuli->EC_Membrane Activates EC_Membrane->p38_MAPK EC_Membrane->PI3K_Akt NF_kB NF-κB EC_Membrane->NF_kB p38_MAPK->NF_kB Endothelial_Protection Endothelial Protection (↑ t-PA, ↓ PAI-1) PI3K_Akt->Endothelial_Protection Gene_Expression ↑ Pro-inflammatory Gene Expression (ICAM-1, VCAM-1) HDACs->Gene_Expression NF_kB->Gene_Expression

Caption: Signaling pathways affected by this compound in endothelial cells.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Start Start: Endothelial Cell Culture Pretreatment Pre-treatment with This compound Start->Pretreatment Stimulation Stimulation with Inflammatory Agent (e.g., LPS) Pretreatment->Stimulation Gene_Expression Gene Expression Analysis (RT-qPCR) Stimulation->Gene_Expression Protein_Expression Protein Expression Analysis (Flow Cytometry/ELISA) Stimulation->Protein_Expression Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Stimulation->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: A typical workflow for in vitro evaluation of this compound.

Logical Relationship of Factors Influencing this compound Response

Logical_Relationship cluster_factors Influencing Factors cluster_response Patient Response Patient_Factors Patient-Specific Factors (Age, Co-morbidities) Variability Variability in Patient Response Patient_Factors->Variability Treatment_Factors Treatment-Related Factors (Conditioning Regimen, Timing) Treatment_Factors->Variability Biomarkers Biomarkers (PAI-1) Biomarkers->Variability Outcome Clinical Outcome Variability->Outcome

Caption: Factors contributing to the variability in this compound response.

References

Navigating the Complexities of Co-Anticoagulation: A Technical Support Center for Defibrotide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers investigating the safety and efficacy of defibrotide (B611023) in combination with anticoagulant therapies. As the concomitant use of these agents is generally contraindicated in clinical practice due to an increased risk of bleeding, this resource is intended to support preclinical and translational research by providing detailed experimental protocols, summarizing available data, and offering troubleshooting guidance for in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern when combining this compound with anticoagulants?

A1: The primary safety concern is a significantly increased risk of hemorrhage.[1][2] this compound possesses profibrinolytic and antithrombotic properties, which can synergize with the anticoagulant effects of drugs like heparin and direct oral anticoagulants (DOACs), leading to excessive bleeding.[1] Clinical guidelines contraindicate the co-administration of this compound with systemic anticoagulant or fibrinolytic therapies.[1][3]

Q2: Is there a known reversal agent for this compound?

A2: There is no known reversal agent for the profibrinolytic effects of this compound.[4] In the event of severe bleeding, this compound should be discontinued (B1498344) immediately, and supportive care should be administered to manage the hemorrhage.[4]

Q3: What is the evidence for the interaction between this compound and heparin?

A3: A study in healthy volunteers demonstrated a significant pharmacodynamic interaction. The combination of intravenous this compound and heparin resulted in a threefold increase in the activated partial thromboplastin (B12709170) time (aPTT) compared to heparin alone. This effect was observed as early as 15 minutes after administration and persisted for at least 2 hours.

Q4: Are there any data on the interaction between this compound and Direct Oral Anticoagulants (DOACs)?

A4: Preclinical in vitro studies have been conducted to investigate the effects of this compound on the anticoagulant and antiprotease effects of newer oral anticoagulants like dabigatran, apixaban, and rivaroxaban (B1684504) in whole blood and plasma systems.[5] While the detailed results of these studies are not widely published, the product information for this compound lists severe interactions with apixaban, dabigatran, edoxaban, and rivaroxaban.[2][6]

Q5: How should I approach designing an in vitro study to assess the safety of combining this compound with an anticoagulant?

A5: A stepwise approach is recommended. Start with a comprehensive panel of coagulation assays to characterize the effects of each agent individually and then in combination across a range of concentrations. Key assays include aPTT, prothrombin time (PT), chromogenic anti-Xa assays (for anti-Xa DOACs), and global hemostasis assays like thromboelastography (TEG).

Troubleshooting Guide for Experimental Studies

Issue EncounteredPotential CauseSuggested Action
Unexpectedly high variability in aPTT/PT results. Reagent sensitivity to one or both drugs. Interference of this compound or the anticoagulant with the assay components.- Use reagents with known sensitivity profiles for the specific anticoagulant being tested. - Perform mixing studies with normal plasma to distinguish between factor deficiencies and inhibitor effects. - Validate assay performance with spiked samples containing known concentrations of both drugs.
Difficulty in interpreting anti-Xa assay results in the presence of this compound. Potential off-target effects of this compound on the assay.- Run parallel assays with and without this compound to quantify its specific impact on the anti-Xa measurement. - Use drug-specific calibrators for the anti-Xa assay.
TEG tracing shows a hyperfibrinolytic pattern with the drug combination. Synergistic profibrinolytic effects of this compound and potential fibrinolytic properties of the anticoagulant.- Quantify the degree of fibrinolysis using the LY30 or CLT parameter on the TEG. - Consider performing a TEG with the addition of a fibrinolysis inhibitor (e.g., tranexamic acid) to confirm that the observed effect is due to fibrinolysis.
Evidence of bleeding in an animal model at doses that were safe for individual agents. Pharmacodynamic synergy leading to excessive anticoagulation and impaired hemostasis.- Implement a dose-escalation study design for the combination, starting with very low doses. - Closely monitor coagulation parameters (aPTT, PT, etc.) and clinical signs of bleeding. - Consider a less potent anticoagulant or a lower dose range in the combination arm.

Quantitative Data Summary

Table 1: Effect of this compound and Heparin Combination on aPTT in Healthy Volunteers

Treatment GroupMean aPTT ValueFold Increase from Baseline
Heparin alone
This compound + Heparin3-fold increase compared to heparin alone

Note: This table is based on a study in healthy volunteers and may not be representative of a patient population.

Table 2: Bleeding Event Rates in a Phase 3 Study of this compound

Adverse EventThis compound (n=102)Historical Control (n=32)
Any Hemorrhagic AE64%75%
Pulmonary Alveolar Hemorrhage11.8%15.6%
Gastrointestinal Hemorrhage7.8%9.4%

This study was conducted in patients with severe hepatic veno-occlusive disease, a population with a high underlying risk of bleeding. The control group did not receive this compound.

Experimental Protocols

In Vitro Assessment of Coagulation Parameters

Objective: To evaluate the in vitro effect of this compound in combination with an anticoagulant on standard coagulation assays.

Methodology:

  • Sample Preparation: Use pooled normal human plasma. Spike plasma samples with a range of concentrations of this compound, the anticoagulant of interest, and the combination of both. Include a vehicle control.

  • aPTT and PT Assays:

    • Perform aPTT and PT tests on all samples using a qualified coagulometer.

    • Use reagents with established sensitivity to the anticoagulant being tested.

    • Record the clotting time in seconds.

  • Chromogenic Anti-Xa Assay (for anti-Xa DOACs):

    • Perform a chromogenic anti-Xa assay using a kit calibrated for the specific DOAC (e.g., apixaban, rivaroxaban).

    • Measure the residual Factor Xa activity, which is inversely proportional to the drug concentration.

  • Data Analysis: Compare the results of the combination samples to the single-agent and control samples to identify any synergistic or additive effects.

Thromboelastography (TEG) Analysis

Objective: To assess the global hemostatic effects of this compound and an anticoagulant, including clot formation, strength, and fibrinolysis.

Methodology:

  • Sample Preparation: Use fresh whole blood or citrated whole blood. Spike samples with the drugs of interest as described above.

  • TEG Assay:

    • Perform the TEG assay according to the manufacturer's instructions.

    • Use an activator such as kaolin (B608303) to initiate clotting.

    • Record the following parameters: R-time (reaction time), K-time (kinetics), alpha-angle, maximum amplitude (MA), and LY30 (lysis at 30 minutes).

  • Data Analysis: Analyze the TEG tracings and numerical data to characterize the coagulation profile. An elongated R-time suggests impaired thrombin generation, while an increased LY30 indicates hyperfibrinolysis.

Visualizations

Defibrotide_Mechanism_of_Action cluster_endothelial_cell Endothelial Cell This compound This compound tPA t-PA (Tissue Plasminogen Activator) This compound->tPA Upregulates Thrombomodulin Thrombomodulin This compound->Thrombomodulin Upregulates PAI1 PAI-1 (Plasminogen Activator Inhibitor-1) This compound->PAI1 Downregulates vWF vWF (von Willebrand Factor) This compound->vWF Downregulates Plasminogen Plasminogen tPA->Plasminogen Activates Thrombin Thrombin Thrombomodulin->Thrombin Binds PAI1->tPA Inhibits Plasmin Plasmin Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot Degrades Fibrin_degradation Fibrin Degradation ProteinC Protein C Thrombin->ProteinC Activates ActivatedProteinC Activated Protein C ActivatedProteinC->Thrombin Inhibits

Caption: Signaling pathway of this compound's profibrinolytic and antithrombotic effects.

Experimental_Workflow cluster_assays Coagulation Assays start Start sample_prep Sample Preparation (Plasma or Whole Blood) start->sample_prep spiking Spike with this compound, Anticoagulant, or Combination sample_prep->spiking aptt_pt aPTT / PT spiking->aptt_pt anti_xa Chromogenic Anti-Xa spiking->anti_xa teg Thromboelastography (TEG) spiking->teg data_analysis Data Analysis and Comparison aptt_pt->data_analysis anti_xa->data_analysis teg->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro assessment of drug combinations.

References

Technical Support Center: Interpreting Defibrotide Efficacy in the Presence of Confounding Variables

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with defibrotide (B611023). The following information addresses common challenges in interpreting this compound efficacy due to confounding variables in experimental and clinical settings.

Frequently Asked Questions (FAQs)

Q1: How do different diagnostic criteria for Veno-occlusive Disease/Sinusoidal Obstruction Syndrome (VOD/SOS) impact the interpretation of this compound efficacy data?

A1: The use of different diagnostic criteria for VOD/SOS, such as the Baltimore and modified Seattle criteria, can introduce significant variability in patient populations across studies, making direct comparisons of this compound efficacy challenging.[1][2][3] The Baltimore criteria require a bilirubin (B190676) level of ≥2 mg/dL, whereas the modified Seattle criteria do not have a strict bilirubin threshold, potentially leading to the inclusion of patients with less severe disease in some cohorts.[1][3] When designing or interpreting studies, it is crucial to clearly define the diagnostic criteria used and consider how this may influence the reported efficacy rates.

Q2: My in-vitro experiment shows a clear protective effect of this compound on endothelial cells, but the in-vivo results are less conclusive. What are the potential confounding factors?

A2: Translating in-vitro efficacy to in-vivo models or clinical settings can be confounded by several factors. This compound has pleiotropic effects, including anti-inflammatory, anti-thrombotic, and pro-fibrinolytic actions, which may be influenced by the complex in-vivo microenvironment.[4][5][6] Key confounding variables in vivo include:

  • Underlying Disease and Co-morbidities: The patient's primary diagnosis and other existing health issues can affect the response to this compound.

  • Conditioning Regimen: The type and intensity of chemotherapy or radiation used prior to hematopoietic stem cell transplantation (HSCT) can impact the degree of endothelial injury and subsequent response to treatment.[1]

  • Concomitant Medications: Drugs administered alongside this compound can have synergistic or antagonistic effects.

  • Genetic Predisposition: Inter-patient variability in genes related to drug metabolism and endothelial function may play a role.[1]

Q3: How does the timing of this compound administration affect treatment outcomes?

A3: Early diagnosis and prompt initiation of this compound treatment are critical for improving outcomes in VOD/SOS.[7][8] Studies have suggested that administering this compound within one day of diagnosis may lead to better survival rates compared to delayed treatment.[7] When evaluating efficacy data, it is important to consider the time from diagnosis to the start of treatment as a key variable.

Troubleshooting Guides

Issue: Difficulty in establishing a clear dose-response relationship for this compound in our preclinical model.

Troubleshooting Steps:

  • Verify Drug Concentration and Stability: Ensure the this compound solution is prepared correctly and has not degraded. This compound is a polydisperse mixture of oligonucleotides, and its stability can be influenced by storage conditions.

  • Assess Endothelial Cell Health: The baseline health and activation state of the endothelial cells used in your model can significantly impact their response to this compound. Ensure consistent cell culture conditions.

  • Consider the Complexity of the Model: Simple in-vitro models may not fully recapitulate the complex pathophysiology of VOD/SOS. Consider incorporating other cell types, such as leukocytes, to better simulate the in-vivo environment.[9]

Issue: High variability in patient outcomes in our clinical trial despite standardized this compound dosing.

Troubleshooting Steps:

  • Stratify Patients by Risk Factors: Analyze patient data based on known risk factors for VOD/SOS, such as age, conditioning regimen, and pre-existing liver conditions.[11] This may reveal subgroups of patients who are more or less responsive to this compound.

  • Analyze Impact of Concomitant Medications: Evaluate the potential interactions of other medications the patients are receiving with this compound.

  • Assess Disease Severity at Baseline: The severity of VOD/SOS at the time of treatment initiation is a major predictor of outcome.[7] Stratifying patients by severity (e.g., presence of multi-organ dysfunction) can help clarify the efficacy of this compound in different patient populations.[3][12][13]

  • Utilize Propensity Score Matching: In non-randomized studies, propensity score matching can be used to balance baseline characteristics between treatment and control groups to reduce the impact of confounding variables.[12][14][15]

Data Presentation

Table 1: Summary of this compound Efficacy in the Treatment of Severe VOD/SOS

StudyPatient PopulationTreatment Group (this compound)Control GroupOutcome MeasureResult
Richardson et al. (Phase 3)[12][14][15]Patients with VOD/SOS and multi-organ failure (MOF) post-HSCTn=102, 25 mg/kg/dayn=32 (Historical Control)Day +100 Survival38.2% vs 25% (p=0.0109)
Day +100 Complete Response (CR)25.5% vs 12.5% (p=0.0160)
Meta-analysis (Richardson et al.)[1]Patients with severe VOD treated with this compound 25 mg/kg/dayn=133Historical ControlDay +100 Complete Response (CR)29% vs 9% (p=0.0021)
Day +100 Mortality60% vs 75% (p=0.0408)
Systematic Review (Strouse et al.)[3][13]Patients with VOD/SOS with or without MODn=1691 (~25 mg/kg/day)Not ApplicableEstimated Day +100 Survival (with MOD)44%
Estimated Day +100 Survival (without MOD)71%

Table 2: Summary of this compound Efficacy in the Prophylaxis of VOD/SOS

StudyPatient PopulationTreatment Group (this compound)Control GroupOutcome MeasureResult
Corbacioglu et al. (Phase II/III)[1]Children undergoing myeloablative SCTn=180n=176 (No Prophylaxis)VOD Incidence by Day +3012% vs 20% (p=0.051, intent-to-treat)
Retrospective Study (Ulusoy et al.)[16]Allogeneic HSCT recipientsn=237n=241 (No Prophylaxis)Cumulative Incidence of VOD/SOS0% vs 4.8% (p=0.00046)
Meta-analysis (Lentini et al.)[11]Patients undergoing HCTIntravenous this compoundControlRisk Ratio for developing VOD/SOS0.30 (95% CI 0.12–0.71; p = 0.006)

Experimental Protocols

Protocol 1: In-Vitro Assessment of this compound's Endothelial Protective Effects

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or a human microvascular endothelial cell line (e.g., HMEC-1) in appropriate media.[9][17]

  • Induction of Endothelial Injury: Induce endothelial cell activation and injury using stimuli relevant to VOD/SOS pathogenesis, such as:

    • Tumor Necrosis Factor-alpha (TNF-α)

    • Lipopolysaccharide (LPS)[18]

    • Plasma from patients with VOD/SOS or other thrombotic microangiopathies.[17]

  • This compound Treatment: Pre-incubate or co-incubate the endothelial cells with a range of this compound concentrations (e.g., 5-100 µg/mL).[17]

  • Assessment of Endothelial Activation and Injury: Measure markers of endothelial activation, inflammation, and apoptosis using techniques such as:

    • Flow Cytometry: To quantify the expression of adhesion molecules (e.g., E-selectin, P-selectin, ICAM-1, VCAM-1).[9]

    • ELISA: To measure the secretion of inflammatory cytokines and markers of endothelial injury (e.g., von Willebrand Factor).[17]

    • Western Blot or qPCR: To assess the expression of proteins and genes involved in inflammatory and apoptotic pathways.

    • Caspase Activity Assays: To measure apoptosis.[17]

Protocol 2: In-Vivo Murine Model of VOD/SOS

  • Animal Model: Use a well-established murine model of VOD/SOS, typically involving conditioning with myeloablative chemotherapy (e.g., busulfan (B1668071) and cyclophosphamide) followed by allogeneic hematopoietic stem cell transplantation.[18]

  • This compound Administration: Administer this compound intravenously or intraperitoneally at various doses (e.g., 25-100 mg/kg) either prophylactically (starting before or during conditioning) or therapeutically (after the onset of VOD/SOS symptoms).[18]

  • Monitoring of VOD/SOS Development: Monitor the mice for clinical signs of VOD/SOS, including weight gain, ascites, and jaundice.

  • Assessment of Efficacy:

    • Survival Analysis: Monitor and record survival rates.

    • Histopathology: At the end of the experiment, harvest the livers and other organs for histological examination to assess for sinusoidal obstruction, endothelial damage, and inflammation.

    • Biochemical Analysis: Measure serum levels of bilirubin and liver enzymes.

    • Molecular Analysis: Analyze tissue samples for the expression of genes and proteins related to inflammation, thrombosis, and endothelial function.[18]

Mandatory Visualization

Defibrotide_Mechanism_of_Action cluster_endothelial_injury Endothelial Injury/Activation cluster_defibrotide_effects This compound Effects cluster_pathophysiology VOD/SOS Pathophysiology cluster_outcome Clinical Outcome Endothelial_Damage Endothelial Cell Damage Inflammation Inflammation Endothelial_Damage->Inflammation induces Endothelial_Activation Endothelial Cell Activation Endothelial_Activation->Inflammation induces DF_Protect Endothelial Protection DF_Protect->Endothelial_Damage inhibits DF_Anti_Inflammatory Anti-inflammatory DF_Anti_Inflammatory->Inflammation inhibits DF_Anti_Thrombotic Anti-thrombotic Thrombosis Thrombosis DF_Anti_Thrombotic->Thrombosis inhibits DF_Pro_Fibrinolytic Pro-fibrinolytic Fibrinolysis_Inhibition ↓ Fibrinolysis DF_Pro_Fibrinolytic->Fibrinolysis_Inhibition counteracts Inflammation->Thrombosis promotes VOD_SOS VOD/SOS Inflammation->VOD_SOS Thrombosis->Fibrinolysis_Inhibition contributes to Thrombosis->VOD_SOS Fibrinolysis_Inhibition->VOD_SOS

Caption: this compound's multifaceted mechanism of action in VOD/SOS.

Experimental_Workflow_Defibrotide_Efficacy cluster_invitro In-Vitro Model cluster_invivo In-Vivo Model Cell_Culture Endothelial Cell Culture Injury_Induction Induce Endothelial Injury (e.g., TNF-α, LPS) Cell_Culture->Injury_Induction DF_Treatment_Invitro This compound Treatment Injury_Induction->DF_Treatment_Invitro Endpoint_Analysis_Invitro Endpoint Analysis (Adhesion molecules, Cytokines, Apoptosis) DF_Treatment_Invitro->Endpoint_Analysis_Invitro Animal_Model Murine Model of VOD/SOS (Conditioning + HSCT) DF_Treatment_Invivo This compound Administration (Prophylactic or Therapeutic) Animal_Model->DF_Treatment_Invivo Monitoring Clinical Monitoring (Weight, Ascites, Bilirubin) DF_Treatment_Invivo->Monitoring Endpoint_Analysis_Invivo Endpoint Analysis (Survival, Histopathology, Biomarkers) Monitoring->Endpoint_Analysis_Invivo

Caption: Experimental workflow for assessing this compound efficacy.

Confounding_Variables_Logic cluster_inputs Study Inputs cluster_outcome Observed Outcome cluster_confounders Confounding Variables Defibrotide_Treatment This compound Treatment Observed_Efficacy Observed this compound Efficacy Defibrotide_Treatment->Observed_Efficacy True Effect Patient_Characteristics Patient Characteristics (Age, Disease) Patient_Characteristics->Observed_Efficacy Influence Confounders Confounding Variables Treatment_Factors Treatment Factors (Conditioning, Concomitant Meds) Treatment_Factors->Observed_Efficacy Influence Diagnostic_Criteria Diagnostic Criteria for VOD/SOS Diagnostic_Criteria->Observed_Efficacy Influence Confounders->Observed_Efficacy Bias

Caption: Logical relationship of confounding variables in this compound studies.

References

Validation & Comparative

A Head-to-Head Comparison of Defibrotide and Heparin for Deep Vein Thrombosis Prophylaxis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of defibrotide (B611023) and heparin for the prophylaxis of deep vein thrombosis (DVT). The information presented is based on available experimental data from clinical studies, focusing on efficacy and safety profiles. Detailed experimental methodologies and visualizations of signaling pathways are included to support a comprehensive understanding.

Executive Summary

Prophylaxis of deep vein thrombosis is a critical consideration in patient care, particularly in post-surgical settings. Heparin, a well-established anticoagulant, has long been the standard of care. This compound, a complex mixture of oligonucleotides with profibrinolytic, antithrombotic, and anti-inflammatory properties, has emerged as a potential alternative. This guide analyzes the available head-to-head clinical data to compare the performance of these two agents in preventing DVT.

Data Presentation: Efficacy and Safety

The following tables summarize the quantitative data from clinical trials directly comparing this compound and heparin for DVT prophylaxis.

Study PopulationTreatment GroupsNumber of PatientsIncidence of DVTBleeding EventsReference
Thoracic Surgery This compound (400 mg IV b.i.d.)940%Less prominent bleeding observed[1]
Calcium Heparin (5000 IU s.c. t.i.d.)901.1% (1 case)More prominent bleeding in the early post-operative period[1]
General, Gynecological, & Urological Surgery This compound (800 mg IV)1,1940.67% (8 cases)Not specified[2]
Calcium Heparin (15,000 IU s.c.)1,0560.95% (10 cases)Not specified[2]
Gynecological Surgery This compound (400 mg IV/IM b.i.d.)Not specifiedNo major events1 case of cutaneous rash[3]
Calcium Heparin (5000 IU s.c. b.i.d.)Not specified2 patients with clinical signs of DVT (not confirmed by Doppler)1 episode of bleeding[3]
Gynecological Surgery (Nonmalignant & Tumoral) This compound (400 mg IM b.i.d.)800%No significant differences in surgical or postoperative bleeding[4]
Calcium Heparin (5000 IU s.c. t.i.d.)800%No significant differences in surgical or postoperative bleeding[4]
Gynecologic Oncologic Surgery This compound (400 mg IM b.i.d.)400%0 cases of bleeding[5]
Calcium Heparin (5000 IU s.c. b.i.d.)410%3 cases of bleeding[5]
Gynecological Surgery This compound (400 mg IM b.i.d.)4114.6% (6 cases)No side-effects recorded[6]
Calcium Heparin (5000 IU s.c. b.i.d.)4012.5% (5 cases)No side-effects recorded[6]

Signaling Pathways and Mechanisms of Action

The prophylactic effects of this compound and heparin are mediated through distinct biological pathways.

This compound Signaling Pathway

Defibrotide_Pathway This compound This compound tPA t-PA Expression This compound->tPA + Thrombomodulin Thrombomodulin Expression This compound->Thrombomodulin PAI1 PAI-1 Expression This compound->PAI1 - Plasmin Plasmin tPA->Plasmin Activates PAI1->tPA Inhibits Plasminogen Plasminogen Plasminogen->Plasmin Fibrin (B1330869) Fibrin Plasmin->Fibrin Degrades Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation

This compound's Profibrinolytic Mechanism
Heparin Signaling Pathway

Heparin's primary anticoagulant effect is mediated through its interaction with antithrombin III (ATIII), a natural inhibitor of coagulation proteases.[10] By binding to ATIII, heparin induces a conformational change that markedly accelerates the inactivation of several coagulation factors, most notably thrombin (Factor IIa) and Factor Xa.[10][11][12] This inhibition prevents the conversion of fibrinogen to fibrin, a critical step in clot formation.

Heparin_Pathway Heparin Heparin ATIII Antithrombin III (ATIII) Heparin->ATIII Thrombin Thrombin (Factor IIa) ATIII->Thrombin Inhibits FactorXa Factor Xa ATIII->FactorXa Inhibits Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Converts FactorX Factor X FactorX->FactorXa Activated FactorXa->Thrombin Activates Fibrinogen Fibrinogen Fibrinogen->Fibrin

Heparin's Anticoagulant Mechanism

Experimental Protocols

The clinical trials comparing this compound and heparin for DVT prophylaxis have employed similar, though not identical, protocols. A generalized workflow is outlined below.

Experimental Workflow for DVT Prophylaxis Clinical Trial

DVT_Prophylaxis_Workflow cluster_screening Patient Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_monitoring Monitoring & Assessment cluster_analysis Data Analysis Eligibility Assess Eligibility Criteria (e.g., surgical procedure, risk factors) Informed_Consent Obtain Informed Consent Eligibility->Informed_Consent Randomize Randomize Patients (1:1) Informed_Consent->Randomize Defibrotide_Arm This compound Administration (e.g., 400mg IV/IM b.i.d.) Randomize->Defibrotide_Arm Heparin_Arm Heparin Administration (e.g., 5000 IU s.c. b.i.d./t.i.d.) Randomize->Heparin_Arm DVT_Screening DVT Screening (e.g., Doppler Ultrasound, Impedance Plethysmography) Defibrotide_Arm->DVT_Screening Safety_Monitoring Safety Monitoring (e.g., bleeding events, adverse reactions) Defibrotide_Arm->Safety_Monitoring Heparin_Arm->DVT_Screening Heparin_Arm->Safety_Monitoring Efficacy_Analysis Efficacy Analysis (Incidence of DVT) DVT_Screening->Efficacy_Analysis Safety_Analysis Safety Analysis (Incidence of Bleeding) Safety_Monitoring->Safety_Analysis

Generalized Clinical Trial Workflow
Key Methodological Details from Cited Studies:

  • Patient Population: The studies predominantly included adult patients undergoing various types of surgery, including thoracic, general, gynecological, and urological procedures.[1][2][3][4][5]

  • Interventions and Dosages:

    • This compound: Dosages typically ranged from 400 mg to 800 mg daily, administered either intravenously (IV) or intramuscularly (IM) in divided doses (b.i.d. - twice a day).[1][2][3][4][5]

    • Heparin: Calcium heparin was commonly used at a dosage of 5,000 IU administered subcutaneously (s.c.) two to three times a day (b.i.d. or t.i.d.).[1][2][3][4][5]

  • Treatment Duration: Prophylaxis was generally initiated prior to surgery and continued for approximately 7-8 days post-operatively.[1][3][4][5]

  • DVT Diagnosis: Diagnosis of DVT was performed using methods such as Doppler ultrasound, computerized impedance plethysmography, and the 125I-fibrinogen uptake test.[2][3][4][5][6]

  • Safety Assessment: Safety was primarily assessed by monitoring for bleeding events, both at the surgical site and systemically, as well as other adverse reactions.[1][3][5]

Conclusion

The available head-to-head clinical trial data suggests that this compound is at least as effective as heparin in the prophylaxis of DVT in various post-surgical patient populations.[1][3][5] Several studies indicate a potentially better safety profile for this compound, with a lower incidence of bleeding complications compared to heparin.[1][5] The distinct mechanisms of action, with this compound's profibrinolytic and endothelial-protective effects versus heparin's direct anticoagulant activity, may contribute to these differences in performance. Further large-scale, randomized controlled trials are warranted to definitively establish the comparative efficacy and safety of these two agents for DVT prophylaxis.

References

A Meta-Analysis of Defibrotide Prophylaxis for Veno-Occlusive Disease/Sinusoidal Obstruction Syndrome (VOD/SOS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of defibrotide (B611023) prophylaxis for veno-occlusive disease/sinusoidal obstruction syndrome (VOD/SOS) based on a meta-analysis of published studies. It includes quantitative data from clinical trials, detailed experimental protocols, and visualizations of key processes to support research and drug development efforts.

Comparative Efficacy of this compound Prophylaxis

This compound has been investigated for the prophylaxis of VOD/SOS in patients undergoing hematopoietic stem cell transplantation (HSCT). Meta-analyses of these studies provide robust evidence of its potential benefit.

A major systematic review and meta-analysis identified 20 studies evaluating intravenous this compound for VOD/SOS prophylaxis, encompassing a total of 3,005 patients.[1][2] The overall incidence of VOD/SOS in patients receiving intravenous this compound was found to be 5%.[1][2] This incidence was consistent across adult (5%) and pediatric (8%) populations.[1][2]

In eight of these studies that included a control group (e.g., heparin or no prophylaxis), the incidence of VOD/SOS in the control arm was 16%.[1][2] The pooled analysis revealed a significantly lower relative risk for developing VOD/SOS with this compound prophylaxis compared to controls, with a risk ratio of 0.30.[1][2] Another systematic review reported a similar trend, with a VOD/SOS incidence of 4.7% in patients receiving this compound prophylaxis versus 13.7% in those without.[2]

The following tables summarize the key quantitative data from these meta-analyses.

Table 1: Incidence of VOD/SOS with this compound Prophylaxis vs. Control

GroupNumber of StudiesTotal Patients (N)VOD/SOS IncidenceRisk Ratio (95% CI)p-valueReference
This compound Prophylaxis2030055%0.30 (0.12-0.71)0.006[1][2]
Control (e.g., heparin, no prophylaxis)8-16%--[1][2]

Table 2: Incidence of VOD/SOS by Patient Population with this compound Prophylaxis

PopulationVOD/SOS IncidenceReference
Overall5%[1][2]
Adult5%[1][2]
Pediatric8%[1][2]

Experimental Protocols

The clinical trials included in the meta-analyses generally followed established protocols for patient selection, treatment administration, and endpoint assessment.

Patient Selection and Enrollment

Eligible participants typically included pediatric and adult patients undergoing myeloablative conditioning prior to allogeneic or autologous HSCT.[3] Key inclusion criteria often focused on patients having one or more risk factors for developing VOD/SOS.

Treatment Regimen

In prophylactic trials, intravenous this compound was typically administered at a dose of 25 mg/kg/day, divided into four infusions.[4] Treatment was often initiated at the start of the conditioning regimen and continued for a specified period, such as until 30 days post-HSCT.[3]

VOD/SOS Diagnosis and Monitoring

The diagnosis of VOD/SOS in the cited studies was primarily based on established clinical criteria, including the Baltimore criteria and the modified Seattle criteria. These criteria generally include the presence of hyperbilirubinemia along with other signs such as painful hepatomegaly, weight gain, and ascites within a specific timeframe post-HSCT. More recent studies and guidelines from the European Society for Blood and Marrow Transplantation (EBMT) have further refined these diagnostic criteria.

Key Diagnostic Procedures:

  • Clinical Assessment: Regular monitoring for signs and symptoms of VOD/SOS, including painful hepatomegaly, unexplained weight gain, and ascites.

  • Biochemical Monitoring: Daily or frequent monitoring of serum bilirubin (B190676) and liver enzymes.

  • Imaging: Abdominal ultrasound with Doppler studies to assess for hepatomegaly, ascites, and changes in portal and hepatic vein blood flow.

Adverse Event Monitoring

Patients were closely monitored for adverse events, with a particular focus on hemorrhagic events, given the pharmacologic properties of this compound. Adverse events were typically graded according to standardized criteria such as the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

Visualizing the Research Process and Mechanism of Action

To better understand the methodologies and the proposed mechanism of this compound, the following diagrams have been generated.

MetaAnalysisWorkflow cluster_0 Meta-Analysis Process Systematic Literature Search Systematic Literature Search Study Selection Study Selection Systematic Literature Search->Study Selection Identified Records Data Extraction Data Extraction Study Selection->Data Extraction Included Studies Quality Assessment Quality Assessment Data Extraction->Quality Assessment Statistical Analysis Statistical Analysis Data Extraction->Statistical Analysis Quality Assessment->Statistical Analysis Results Synthesis Results Synthesis Statistical Analysis->Results Synthesis Conclusion Conclusion Results Synthesis->Conclusion ClinicalTrialWorkflow cluster_1 Prophylactic this compound Clinical Trial Workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Eligible Patients This compound Arm This compound Arm Randomization->this compound Arm 1:1 Control Arm Control Arm Randomization->Control Arm 1:1 VOD/SOS Monitoring VOD/SOS Monitoring This compound Arm->VOD/SOS Monitoring Adverse Event Monitoring Adverse Event Monitoring This compound Arm->Adverse Event Monitoring Control Arm->VOD/SOS Monitoring Control Arm->Adverse Event Monitoring Primary Endpoint Assessment Primary Endpoint Assessment VOD/SOS Monitoring->Primary Endpoint Assessment Adverse Event Monitoring->Primary Endpoint Assessment Data Analysis Data Analysis Primary Endpoint Assessment->Data Analysis DefibrotideMechanism cluster_2 Proposed Mechanism of Action of this compound in VOD/SOS Conditioning Regimen Conditioning Regimen Endothelial Cell Damage Endothelial Cell Damage Conditioning Regimen->Endothelial Cell Damage Prothrombotic State Prothrombotic State Endothelial Cell Damage->Prothrombotic State VOD/SOS Pathogenesis VOD/SOS Pathogenesis Prothrombotic State->VOD/SOS Pathogenesis Reduced VOD/SOS Reduced VOD/SOS VOD/SOS Pathogenesis->Reduced VOD/SOS This compound This compound Endothelial Protection Endothelial Protection This compound->Endothelial Protection Anti-thrombotic Effects Anti-thrombotic Effects This compound->Anti-thrombotic Effects Pro-fibrinolytic Effects Pro-fibrinolytic Effects This compound->Pro-fibrinolytic Effects This compound->Reduced VOD/SOS Endothelial Protection->Endothelial Cell Damage Anti-thrombotic Effects->Prothrombotic State Pro-fibrinolytic Effects->Prothrombotic State

References

Defibrotide in Hematopoietic Stem Cell Transplantation: A Comparative Analysis of Outcomes in Allogeneic vs. Autologous Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the outcomes of defibrotide (B611023) treatment for veno-occlusive disease/sinusoidal obstruction syndrome (VOD/SOS) in patients who have undergone allogeneic versus autologous hematopoietic stem cell transplantation (HSCT). While direct head-to-head comparative trials are limited, this document synthesizes available data from clinical studies to offer an objective overview of this compound's performance in these two distinct patient populations.

Executive Summary

This compound is an established treatment for severe hepatic VOD/SOS, a life-threatening complication of HSCT. The underlying pathophysiology of VOD/SOS involves endothelial cell injury, leading to a prothrombotic and hypofibrinolytic state within the hepatic sinusoids. While the incidence of VOD/SOS is generally higher in the allogeneic HSCT population due to factors such as graft-versus-host disease (GvHD) and more intensive conditioning regimens, it remains a significant concern in the autologous setting as well.[1][2][3] This guide presents a comparative analysis of this compound's efficacy and safety in both contexts, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Data Presentation: Comparative Efficacy and Safety of this compound

The following tables summarize key efficacy and safety outcomes of this compound treatment in allogeneic and autologous HSCT patients, based on data from notable studies.

Table 1: Efficacy of this compound in Allogeneic HSCT

Study/TrialPatient PopulationPrimary EndpointOutcomeCitation
Phase 3 Historically Controlled Trial Adults and children with VOD/SOS and multi-organ dysfunction (MOD)Day +100 survival38.2% in this compound group vs. 25.0% in historical controls[4]
Complete Response (CR) by Day +10025.5% in this compound group vs. 12.5% in historical controls[5]
DEFIFrance Study Patients with severe/very severe VOD/SOS post-HCTDay +100 survival61%[6]
Complete Response (CR)74%[6]
Italian Therapeutic Use Protocol 81% allogeneic HSCT patients with VOD/SOSDay +100 survival67.0%[7]

Table 2: Efficacy of this compound in Autologous HSCT

Study/TrialPatient PopulationPrimary EndpointOutcomeCitation
DEFIFrance Study (post-hoc analysis) 22 adult patients with VOD/SOS after auto-HCTDay +100 survival (Kaplan-Meier estimated)73% (95% CI: 49%, 87%)[1]
Complete Response (CR) at Day +10055% (95% CI: 32%, 76%)[1]
Italian Therapeutic Use Protocol 10% autologous HSCT patients with VOD/SOSDay +100 survivalData not separately reported for autologous cohort[7]

Table 3: Safety Profile of this compound in HSCT (Combined Data)

Adverse EventIncidence in Allogeneic HSCTIncidence in Autologous HSCT (DEFIFrance)Citation
Hemorrhagic Events Rates similar to historical controls (64% vs 75%)Catheter site hemorrhage, gastrointestinal hemorrhage (1 patient each)[1][4]
Hypotension Common1 patient[1][8]
Coagulopathy Not specified1 patient[1]
Other mild adverse events Hematuria (43%), epistaxis (18%)Not specified[9]

Experimental Protocols

This section details the methodologies from key studies to provide a framework for understanding the presented data.

DEFIFrance Study (Autologous HSCT Cohort)
  • Study Design: A post-marketing registry study collecting retrospective and prospective real-world data from 53 HCT centers in France.[1]

  • Patient Population: This analysis focused on 22 adult patients who received this compound for VOD/SOS after autologous HSCT.[1]

  • Diagnosis of VOD/SOS: Diagnosis was at the investigator's discretion using standard criteria (e.g., Baltimore or modified Seattle criteria).[1]

  • Treatment Regimen: The median duration of this compound treatment was 15.0 days (range: 3, 55).[1] The standard dose of this compound is 25 mg/kg/day, administered as four divided doses.

  • Endpoints:

    • Primary: Kaplan-Meier estimated Day 100 post-HCT survival and complete response (CR), defined as total serum bilirubin (B190676) <2 mg/dL and resolution of multi-organ failure.[1]

    • Secondary: Evaluation of treatment-emergent serious adverse events (SAEs) of interest, including hemorrhage, coagulopathy, and thromboembolic events.[1]

Phase 3 Historically Controlled Trial (Primarily Allogeneic HSCT)
  • Study Design: A multicenter, historically controlled trial comparing this compound to a control group of patients treated before the availability of this compound.[4]

  • Patient Population: 102 patients (adults and children) with VOD/SOS and MOD following HSCT treated with this compound, compared to 32 historical controls.[4]

  • Treatment Regimen: this compound was administered at a dose of 25 mg/kg/day.

  • Endpoints:

    • Primary: Survival at Day +100 post-HSCT.[4]

    • Secondary: Rate of complete response by Day +100 post-transplantation.[5]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through a multi-pronged mechanism of action, primarily centered on protecting the vascular endothelium. Its actions include antithrombotic, profibrinolytic, and anti-inflammatory effects.

Endothelial Protection and Thrombo-fibrinolytic Balance

This compound helps restore the balance between coagulation and fibrinolysis in the hepatic sinusoids. It achieves this by:

  • Increasing Tissue Plasminogen Activator (t-PA): t-PA is a key enzyme that converts plasminogen to plasmin, which in turn breaks down fibrin (B1330869) clots.[10][11]

  • Modulating other factors: this compound also increases the expression of thrombomodulin and decreases the expression of von Willebrand factor (vWF), contributing to its antithrombotic effect.[10]

Defibrotide_Fibrinolysis_Pathway cluster_this compound This compound cluster_Coagulation Coagulation Cascade This compound This compound PAI1 PAI-1 This compound->PAI1 inhibits tPA t-PA This compound->tPA stimulates PAI1->tPA inhibits Plasminogen Plasminogen tPA->Plasminogen activates Plasmin Plasmin Fibrin Fibrin Plasmin->Fibrin degrades Fibrin_Degradation Fibrin Degradation Products

This compound's effect on the fibrinolytic pathway.
Anti-inflammatory and Cytoprotective Signaling

This compound also exhibits anti-inflammatory properties and protects endothelial cells from damage. Key signaling pathways involved include:

  • Downregulation of p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in inflammatory responses. Its inhibition by this compound contributes to the drug's anti-inflammatory effects.

  • Modulation of the PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. This compound's interaction with this pathway may contribute to its endothelial protective effects.

  • Reduction of Pro-inflammatory Cytokines: this compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α.[9]

Defibrotide_Anti_Inflammatory_Pathway cluster_signaling Intracellular Signaling cluster_outcomes Cellular Outcomes This compound This compound p38_MAPK p38 MAPK Pathway This compound->p38_MAPK inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt modulates Inflammation Inflammation (e.g., TNF-α) p38_MAPK->Inflammation promotes Endothelial_Protection Endothelial Cell Protection & Survival PI3K_Akt->Endothelial_Protection promotes

This compound's anti-inflammatory signaling pathways.

Comparative Workflow: this compound Treatment in HSCT

The following diagram illustrates the general workflow and key decision points for considering this compound treatment in both allogeneic and autologous HSCT settings.

Defibrotide_Treatment_Workflow cluster_Transplant_Type Transplant Type cluster_Monitoring Post-HSCT Monitoring Start Patient Undergoes HSCT Allo_HSCT Allogeneic HSCT Start->Allo_HSCT Auto_HSCT Autologous HSCT Start->Auto_HSCT Monitoring Monitor for Signs/Symptoms of VOD/SOS (e.g., hyperbilirubinemia, weight gain, hepatomegaly) Allo_HSCT->Monitoring Auto_HSCT->Monitoring Diagnosis Diagnosis of VOD/SOS Confirmed Monitoring->Diagnosis Diagnosis->Monitoring No Treatment Initiate this compound Treatment (25 mg/kg/day) Diagnosis->Treatment Yes Outcome_Monitoring Monitor Treatment Response and Adverse Events Treatment->Outcome_Monitoring Resolution VOD/SOS Resolution Outcome_Monitoring->Resolution No_Resolution No Resolution / Progression Outcome_Monitoring->No_Resolution

Comparative workflow for this compound treatment.

Conclusion

The available evidence suggests that this compound is an effective treatment for VOD/SOS in both allogeneic and autologous HSCT settings. While the patient populations and underlying risk factors differ between the two transplant types, this compound demonstrates a consistent ability to improve survival and achieve complete response in a significant proportion of patients. The safety profile appears manageable, with hemorrhagic events being the most notable adverse effect to monitor. Further prospective, randomized controlled trials directly comparing the outcomes of this compound in allogeneic versus autologous HSCT would be beneficial to provide more definitive comparative data. Researchers and clinicians should continue to consider early diagnosis of VOD/SOS and prompt initiation of this compound to optimize patient outcomes in both transplant settings.[6][9]

References

Defibrotide in Hematopoietic Stem Cell Transplantation: A Comparative Analysis of Efficacy in Busulfan versus Non-Busulfan Conditioning Regimens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of defibrotide (B611023) for the prevention and treatment of sinusoidal obstruction syndrome/veno-occlusive disease (SOS/VOD) in patients undergoing hematopoietic stem cell transplantation (HSCT) with busulfan-based versus non-busulfan-based conditioning regimens. This document synthesizes data from clinical studies to inform research and drug development in this critical area.

Executive Summary

Busulfan-based conditioning regimens are associated with a significantly higher incidence of SOS/VOD compared to non-busulfan regimens. While this compound is an effective treatment for established SOS/VOD, its efficacy in direct comparison between these two conditioning regimen groups is not extensively documented in head-to-head trials. However, existing evidence suggests that the type of conditioning regimen may not significantly impact the treatment response to this compound. For prophylaxis, the evidence for this compound's efficacy in preventing SOS/VOD in patients receiving busulfan-based conditioning is not yet established. This guide presents the available data, experimental methodologies, and the underlying mechanism of action of this compound.

Data Presentation

Table 1: Incidence of Sinusoidal Obstruction Syndrome/Veno-Occlusive Disease (SOS/VOD) by Conditioning Regimen
Study Population & Regimen TypeIncidence of SOS/VODp-valueCitation
Pediatric Patients (Autologous HSCT)
Busulfan-based Conditioning31.0% (13/42)0.008[1]
Non-busulfan Conditioning2.5% (1/40)[1]
Adult and Pediatric Patients (Allogeneic HSCT)
Busulfan-based Regimen73.0%Not specified[2]
Total Body Irradiation-based Regimen18.0%Not specified[2]
Treosulfan-based Regimen1.0%Not specified[2]
Table 2: Efficacy of this compound Prophylaxis in Busulfan-Based Conditioning (Pediatric Autologous HSCT)
Treatment GroupIncidence of SOS/VODp-valueCitation
This compound Prophylaxis28.0% (7/25)0.74[1]
No Prophylaxis35.3% (6/17)[1]
Table 3: General Efficacy of this compound Treatment for Severe SOS/VOD (Mixed or Unspecified Conditioning Regimens)
Efficacy EndpointThis compound Treatment GroupControl Group (Historical)p-valueCitation
Survival at Day +100 (Phase 3 Trial) 38.2%25.0%0.0109[3]
Complete Response by Day +100 (Phase 3 Trial) 25.5%12.5%0.0160[3]
Survival at Day +100 (Treatment IND Study) 61.1%Not ApplicableNot Applicable[4]
Survival at Day +100 (Real-world, Allogeneic HSCT) 64.0%Not ApplicableNot Applicable[5]

Note: The control group in the Phase 3 trial was a historical control group.

Experimental Protocols

Study Design for a Representative Clinical Trial of this compound Treatment

A pivotal Phase 3, multicenter, open-label study assessed the efficacy and safety of this compound in patients with severe hepatic VOD/SOS with multi-organ failure (MOF) following HSCT.[3][6]

  • Patient Population: The study included pediatric (≤16 years) and adult patients who developed severe hepatic VOD/SOS with MOF after HSCT. VOD/SOS was diagnosed based on the Baltimore criteria (bilirubin ≥2 mg/dL by day +21 post-HSCT, and at least two of the following: ascites, weight gain ≥5%, or hepatomegaly). Severe VOD/SOS was defined as VOD/SOS with renal and/or pulmonary dysfunction by day +28 post-HSCT.

  • Treatment: Patients received this compound at a dose of 25 mg/kg per day, administered as four divided doses of 6.25 mg/kg every 6 hours.

  • Control Group: Due to ethical considerations regarding a placebo in a life-threatening condition with no effective alternative, a historical control group was used. This control group consisted of patients from medical charts of HSCT patients who met the same eligibility criteria and received supportive care.

  • Primary Endpoint: The primary efficacy endpoint was survival at day +100 post-HSCT.

  • Secondary Endpoints: Secondary endpoints included complete response (CR) by day +100 post-HSCT, defined as a total bilirubin (B190676) level of less than 2 mg/dL and resolution of MOF.

Mechanism of Action and Signaling Pathways

This compound's efficacy is attributed to its multimodal action on the vascular endothelium, which is particularly relevant in the context of conditioning regimen-induced endothelial damage.

This compound's Endothelial Protective Effects

This compound exerts its therapeutic effects through several mechanisms:

  • Anti-inflammatory Action: this compound can reduce the expression of pro-inflammatory cytokines and adhesion molecules on endothelial cells, thereby mitigating the inflammatory cascade that contributes to SOS/VOD.

  • Endothelial Cell Protection: It protects endothelial cells from apoptosis and damage induced by chemotherapy and other insults.

Defibrotide_Mechanism_of_Action cluster_ConditioningRegimen Conditioning Regimen (e.g., Busulfan) cluster_EndothelialCell Endothelial Cell cluster_SOS_VOD Pathophysiology Busulfan (B1668071) Busulfan/ Chemotherapy Endothelial_Damage Endothelial Damage & Activation Busulfan->Endothelial_Damage Prothrombotic Prothrombotic State (↑ vWF, PAI-1) Endothelial_Damage->Prothrombotic Proinflammatory Pro-inflammatory State (↑ Cytokines) Endothelial_Damage->Proinflammatory SOS_VOD Sinusoidal Obstruction Syndrome (SOS/VOD) Prothrombotic->SOS_VOD Proinflammatory->SOS_VOD This compound This compound This compound->Endothelial_Damage Protects This compound->Prothrombotic Inhibits This compound->Proinflammatory Inhibits

Mechanism of this compound in SOS/VOD
Experimental Workflow for a Prophylaxis Study

The following diagram illustrates a typical workflow for a clinical trial evaluating the prophylactic efficacy of this compound.

Experimental_Workflow cluster_GroupA Group A cluster_GroupB Group B Patient_Recruitment Patient Recruitment (High-risk for SOS/VOD) Randomization Randomization Patient_Recruitment->Randomization Defibrotide_Prophylaxis This compound Prophylaxis + Best Supportive Care Randomization->Defibrotide_Prophylaxis BSC_Only Best Supportive Care Alone Randomization->BSC_Only Conditioning_A Conditioning Regimen (Busulfan or Non-Busulfan) Defibrotide_Prophylaxis->Conditioning_A HSCT_A HSCT Conditioning_A->HSCT_A Follow_up_A Follow-up for SOS/VOD (e.g., Day +100) HSCT_A->Follow_up_A Analysis Comparative Analysis of SOS/VOD Incidence and Severity Follow_up_A->Analysis Conditioning_B Conditioning Regimen (Busulfan or Non-Busulfan) BSC_Only->Conditioning_B HSCT_B HSCT Conditioning_B->HSCT_B Follow_up_B Follow-up for SOS/VOD (e.g., Day +100) HSCT_B->Follow_up_B Follow_up_B->Analysis

Workflow for a this compound Prophylaxis Trial

Conclusion

The available evidence strongly indicates that busulfan-based conditioning regimens significantly increase the risk of developing SOS/VOD. This compound has proven efficacy in the treatment of established severe SOS/VOD. While direct comparative studies on the treatment efficacy of this compound in busulfan versus non-busulfan conditioning regimens are limited, one real-world study suggests that the type of conditioning regimen does not significantly alter the response to this compound treatment.[5] For the prevention of SOS/VOD, a study in a pediatric population undergoing busulfan-based conditioning did not show a statistically significant benefit of this compound prophylaxis.[1]

Future prospective, randomized controlled trials are warranted to definitively determine the comparative efficacy of this compound for both treatment and prophylaxis in patients receiving busulfan-based versus non-busulfan-based conditioning regimens. Such studies will be crucial for optimizing patient management and improving outcomes in this high-risk population.

References

Defibrotide Demonstrates Superior Survival Rates in Severe VOD/SOS Compared to Historical Controls

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal Phase 3 clinical trial and supporting real-world data indicate that defibrotide (B611023) significantly improves survival rates in patients with severe hepatic veno-occlusive disease/sinusoidal obstruction syndrome (VOD/SOS) with multi-organ failure (MOF) when compared to historical control groups. The Day +100 post-hematopoietic stem cell transplantation (HSCT) survival rate was notably higher in patients receiving this compound.

Veno-occlusive disease/sinusoidal obstruction syndrome is a severe and potentially fatal complication that can arise after HSCT.[1][2] The most severe form, characterized by multi-organ failure, has a mortality rate exceeding 80% when managed with only supportive care.[1][3][4] A landmark Phase 3 study provides the primary evidence for the efficacy of this compound in this high-risk patient population.[1][2]

Comparative Survival and Response Rates

The core of the evidence lies in a Phase 3, multicenter, open-label study that compared prospectively enrolled patients treated with this compound to a contemporaneous historical control group.[5][6] The results, summarized in the table below, show a clinically and statistically significant improvement in survival for the this compound-treated group.

OutcomeThis compound (n=102)Historical Control (n=32)Adjusted Difference in Ratep-value
Day +100 Survival Rate 38.2%25.0%23%0.0109
Day +100 Complete Response (CR) Rate 25.5%12.5%19%0.0160
Day +180 Survival Rate 32.4%25.0%--

Data from the pivotal Phase 3 trial of this compound in severe VOD/SOS with multi-organ failure.[1][2][3][4]

Experimental Protocols

A clear understanding of the methodologies employed in the comparative studies is crucial for the interpretation of the results.

This compound Treatment Protocol

Patients in the treatment arm of the pivotal Phase 3 trial received a standardized regimen of this compound.[7]

  • Dosage: The recommended dose was 25 mg/kg/day.[1][2]

  • Administration: This was administered as four daily 2-hour intravenous infusions of 6.25 mg/kg each.[8][9]

  • Duration: Treatment was administered for a minimum of 21 days and could be continued until the resolution of VOD/SOS symptoms.[8][10]

  • Dosing Weight: The dosage was calculated based on the patient's baseline body weight before the HSCT preparative regimen.[8][11]

Historical Control Group Methodology

Due to the high mortality rate of severe VOD/SOS, a placebo-controlled trial was deemed unethical.[6][12] Therefore, a rigorous historical control methodology was implemented.

  • Selection: A blinded, independent medical review committee retrospectively selected the 32 control patients from a pool of 6,867 medical charts of HSCT patients.[1][13]

  • Inclusion Criteria: The historical control patients met the same stringent eligibility criteria as the this compound-treated group, including a confirmed diagnosis of severe VOD/SOS with multi-organ failure.[1][4]

  • Treatment: The historical control group received supportive care, which was the standard of care at the time for severe VOD/SOS. The specifics of supportive care can vary but generally include fluid management, respiratory support, and management of renal dysfunction.

Patient Population and Baseline Characteristics

The pivotal study ensured that the baseline characteristics of the this compound and historical control groups were well-balanced to allow for a robust comparison.[1][14] Key demographic and clinical characteristics are detailed in the table below.

CharacteristicThis compound (n=102)Historical Control (n=32)
Mean Age (years) 2625
Patients ≤16 years 43%44%
Allogeneic Graft 88%84%
Myeloablative Conditioning 87%94%
Underlying Disease (Acute Leukemias) 45%47%
Ventilator and/or Dialysis Dependent at Study Entry 33%22%

Baseline characteristics of patients in the pivotal Phase 3 trial.[14]

Visualizing the Treatment Comparison

The following diagram illustrates the workflow of the pivotal Phase 3 trial, highlighting the key decision points and outcomes for both the this compound and historical control arms.

G cluster_0 Patient Population cluster_1 Treatment Allocation cluster_2 Intervention cluster_3 Primary Endpoint Assessment cluster_4 Outcomes p1 Patients with Severe VOD/SOS and Multi-Organ Failure (MOF) post-HSCT t1 This compound Treatment Arm (n=102) p1->t1 Prospective Enrollment t2 Historical Control Arm (n=32) p1->t2 Retrospective Selection i1 This compound 25 mg/kg/day (6.25 mg/kg IV q6h) t1->i1 i2 Supportive Care t2->i2 e1 Survival at Day +100 i1->e1 i2->e1 o1 38.2% Survival e1->o1 This compound Group o2 25% Survival e1->o2 Historical Control Group

Pivotal trial workflow for this compound vs. historical controls.

References

A Comparative Analysis of Defibrotide and Ursodeoxycholic Acid for Veno-Occlusive Disease Prophylaxis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of defibrotide (B611023) and ursodeoxycholic acid (UDCA), two agents investigated for the prophylaxis of hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), a serious complication often following hematopoietic stem cell transplantation (HSCT). This document synthesizes experimental data, outlines methodologies from key clinical trials, and visualizes the proposed mechanisms of action to support informed research and development decisions.

Data Presentation: Comparative Efficacy in VOD Prophylaxis

The following tables summarize the quantitative data from pivotal clinical trials and meta-analyses, offering a clear comparison of the prophylactic efficacy of this compound and ursodeoxycholic acid in preventing VOD/SOS.

Table 1: Efficacy of this compound in VOD Prophylaxis

Study/AnalysisPatient PopulationTreatment Arm (n)Control Arm (n)VOD Incidence (Treatment)VOD Incidence (Control)Relative Risk (RR) or Odds Ratio (OR) [95% CI]
Corbacioglu et al. (2012)[1][2]Pediatric HSCTThis compound (180)No Prophylaxis (176)12%20%RR not reported, p=0.0507
Meta-analysis (Zhang et al., 2012)HSCTThis compoundNo Prophylaxis/Heparin4.7%13.7%RR 0.47 [0.31-0.73]
Network Meta-analysis (Martins et al., 2024)[3]All HSCTThis compound---OR 0.64 [0.23-1.67] vs. Placebo/No Treatment
Network Meta-analysis (Martins et al., 2024)[3]Allogeneic HSCTThis compound---OR 0.51 [0.09-2.85] vs. Placebo/No Treatment

Table 2: Efficacy of Ursodeoxycholic Acid in VOD Prophylaxis

Study/AnalysisPatient PopulationTreatment Arm (n)Control Arm (n)VOD Incidence (Treatment)VOD Incidence (Control)Relative Risk (RR) or Odds Ratio (OR) [95% CI]
Ohashi et al. (2000)[4]Allogeneic & Autologous HSCTUDCA (67)No Treatment (65)3.0%18.5%RR not reported, p=0.0043
Ruutu et al. (2002)[5][6]Allogeneic HSCTUDCA (123)No Treatment (119)11% (McDonald criteria)12% (McDonald criteria)Not statistically significant
Systematic Review (Tay et al., 2007)HSCTUDCANo Treatment--RR 0.34 [0.17-0.66] (from 3 RCTs)
Network Meta-analysis (Martins et al., 2024)[3]All HSCTUDCA---OR 0.38 [0.14-1.06] vs. Placebo/No Treatment
Network Meta-analysis (Martins et al., 2024)[3]Allogeneic HSCTUDCA---OR 0.53 [0.14-1.96] vs. Placebo/No Treatment

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below to allow for a critical evaluation of the evidence.

This compound Prophylaxis in Pediatric HSCT (Corbacioglu et al., 2012)
  • Study Design: A phase 3, open-label, randomized controlled trial conducted at 28 European centers.[1]

  • Patient Population: 356 patients under 18 years of age undergoing myeloablative allogeneic or autologous HSCT with at least one risk factor for VOD.[1]

  • Intervention: Patients were randomized (1:1) to receive either intravenous this compound (25 mg/kg per day, divided into four doses) starting from the beginning of the conditioning regimen until 30 days post-HSCT, or no prophylaxis.[1]

  • Primary Endpoint: The primary outcome was the incidence of VOD by day +30 post-HSCT, as adjudicated by a blinded, independent review committee using modified Seattle criteria.[1]

  • VOD Diagnosis: VOD was diagnosed based on the modified Seattle criteria, requiring the presence of two or more of the following within 21 days of HSCT: hyperbilirubinemia (≥2 mg/dL), hepatomegaly or right upper quadrant pain, and unexplained weight gain (>5% from baseline).

Ursodeoxycholic Acid Prophylaxis in HSCT (Ohashi et al., 2000)
  • Study Design: A prospective, unblinded, randomized, multicenter trial in Japan.[4]

  • Patient Population: 132 patients undergoing allogeneic or autologous HSCT for various hematological disorders.[4]

  • Intervention: Patients were randomized to receive oral ursodeoxycholic acid (600 mg/day) from the start of the conditioning regimen until day +35 post-HSCT, or no treatment.[4]

  • Primary Endpoint: The primary outcome was the incidence of VOD.[4]

  • VOD Diagnosis: The diagnosis of VOD was based on the criteria proposed by Jones et al., which include the presence of at least two of the following: hyperbilirubinemia (>2 mg/dL), hepatomegaly and right upper quadrant pain, and sudden weight gain (>2% of baseline).[4]

Ursodeoxycholic Acid Prophylaxis in Allogeneic HSCT (Ruutu et al., 2002)
  • Study Design: A prospective, randomized, open-label, multicenter trial conducted by the Nordic Bone Marrow Transplantation Group.[5][6]

  • Patient Population: 242 adult patients undergoing allogeneic HSCT.[5][6]

  • Intervention: Patients were randomized to receive oral ursodeoxycholic acid (12 mg/kg/day) from the day before the start of the conditioning regimen until day +90 post-HSCT, or no treatment.[5][6]

  • Primary Endpoint: The primary endpoint was the incidence of hepatic complications, including VOD.[5]

  • VOD Diagnosis: VOD was diagnosed based on both the Seattle and Baltimore criteria. The Seattle criteria included the presence of two or more of the following within 20 days of transplant: hyperbilirubinemia (>2 mg/dL), hepatomegaly, and ascites or weight gain >5%. The Baltimore criteria required the presence of hyperbilirubinemia (>2 mg/dL) and at least two of the following: painful hepatomegaly, ascites, and weight gain >5% within 21 days of transplant.[5]

Mechanism of Action and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action for this compound and ursodeoxycholic acid in the prevention of VOD/SOS.

Defibrotide_Mechanism cluster_endothelial_cell Sinusoidal Endothelial Cell cluster_coagulation Coagulation Cascade This compound This compound Adenosine_Receptor Adenosine A2 Receptor This compound->Adenosine_Receptor PAI1 PAI-1 (Plasminogen Activator Inhibitor-1) This compound->PAI1 Downregulates Thrombomodulin Thrombomodulin This compound->Thrombomodulin Upregulates vWF von Willebrand Factor (vWF) This compound->vWF Downregulates PKA PKA Adenosine_Receptor->PKA Activates CREB CREB PKA->CREB Activates tPA t-PA (Tissue Plasminogen Activator) CREB->tPA Upregulates Plasminogen Plasminogen tPA->Plasminogen PAI1->tPA Inhibited by Thrombin Thrombin Thrombomodulin->Thrombin Inhibits Plasmin Plasmin Plasminogen->Plasmin Activated by t-PA Fibrin Fibrin Plasmin->Fibrin Degrades Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts to Fibrinogen->Fibrin UDCA_Mechanism cluster_hepatocyte Hepatocyte UDCA Ursodeoxycholic Acid (UDCA) Hydrophobic_Bile_Acids Hydrophobic Bile Acids UDCA->Hydrophobic_Bile_Acids Competitively Displaces Mitochondria Mitochondria UDCA->Mitochondria Stabilizes Membrane Apoptosis Apoptosis UDCA->Apoptosis Inhibits NFkB NF-κB UDCA->NFkB Inhibits Activation Hydrophobic_Bile_Acids->Mitochondria Induces Oxidative Stress Mitochondria->Apoptosis Initiates Endothelial_Damage Endothelial Damage Apoptosis->Endothelial_Damage Contributes to Apoptosis->Endothelial_Damage Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Proinflammatory_Cytokines Upregulates Proinflammatory_Cytokines->Endothelial_Damage Contributes to Proinflammatory_Cytokines->Endothelial_Damage VOD_Prophylaxis_Trial_Workflow Start Patient Screening (HSCT Candidate) Inclusion_Criteria Inclusion Criteria Met? - High-risk for VOD - Myeloablative conditioning Start->Inclusion_Criteria Randomization Randomization (1:1) Inclusion_Criteria->Randomization Yes Screen_Fail Screen Failure Inclusion_Criteria->Screen_Fail No Treatment_Arm Treatment Arm: Prophylactic Agent + Standard of Care Randomization->Treatment_Arm Control_Arm Control Arm: Placebo/No Prophylaxis + Standard of Care Randomization->Control_Arm Conditioning Conditioning Regimen Treatment_Arm->Conditioning Control_Arm->Conditioning HSCT Hematopoietic Stem Cell Transplantation Conditioning->HSCT Follow_up Follow-up Period (e.g., Day +30 to +100) HSCT->Follow_up Endpoint_Assessment Primary Endpoint Assessment: Incidence of VOD/SOS Follow_up->Endpoint_Assessment Data_Analysis Data Analysis Endpoint_Assessment->Data_Analysis

References

Evaluating defibrotide's performance against other emerging VOD/SOS therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of defibrotide (B611023), the current standard of care for severe hepatic veno-occlusive disease/sinusoidal obstruction syndrome (VOD/SOS), with emerging therapeutic alternatives. The content is based on available pre-clinical and clinical data to support objective evaluation.

Executive Summary

Hepatic veno-occlusive disease/sinusoidal obstruction syndrome (VOD/SOS) is a serious and often fatal complication of hematopoietic stem cell transplantation (HSCT). The pathophysiology is primarily rooted in damage to the sinusoidal endothelial cells of the liver.[1][2][3] this compound is currently the only approved treatment for severe VOD/SOS in the United States and Europe.[4][5] However, ongoing research has identified novel therapeutic targets, leading to the investigation of emerging drugs such as narsoplimab and imatinib. This guide evaluates the performance of this compound against these newer agents, focusing on their mechanisms of action, clinical efficacy, and safety profiles as reported in published studies.

Mechanism of Action: A Tale of Three Pathways

The therapeutic agents discussed herein target different aspects of the complex pathophysiology of VOD/SOS, which involves endothelial injury, inflammation, and thrombosis.

TherapyPrimary Target & Mechanism
This compound A complex mixture of single-stranded oligonucleotides, this compound is believed to exert its effects through multiple mechanisms. It appears to protect endothelial cells, enhance fibrinolysis by increasing tissue plasminogen activator (t-PA) and decreasing plasminogen activator inhibitor-1 (PAI-1), and possess anti-inflammatory and antithrombotic properties without significant systemic anticoagulant effects.[2][6]
Narsoplimab A human monoclonal antibody that specifically targets and inhibits mannan-binding lectin-associated serine protease-2 (MASP-2), the effector enzyme of the lectin pathway of the complement system.[7][8][9][10][11] By blocking the lectin pathway, narsoplimab aims to reduce complement-mediated inflammation and endothelial damage.[7][11]
Imatinib A tyrosine kinase inhibitor that targets the platelet-derived growth factor receptor (PDGFR).[12][13][14] In the context of veno-occlusive disease, it is hypothesized to mitigate the proliferative and fibrotic processes that contribute to sinusoidal obstruction.[13][14]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanisms of action for each therapeutic agent.

Defibrotide_Mechanism cluster_VOD_Pathophysiology VOD/SOS Pathophysiology cluster_Defibrotide_Action This compound Action Endothelial\nDamage Endothelial Damage Prothrombotic\nState Prothrombotic State Endothelial\nDamage->Prothrombotic\nState Inflammation Inflammation Endothelial\nDamage->Inflammation Fibrin\nDeposition Fibrin Deposition Prothrombotic\nState->Fibrin\nDeposition Inflammation->Fibrin\nDeposition Sinusoidal\nObstruction Sinusoidal Obstruction Fibrin\nDeposition->Sinusoidal\nObstruction This compound This compound Endothelial\nProtection Endothelial Protection This compound->Endothelial\nProtection Enhanced\nFibrinolysis Enhanced Fibrinolysis This compound->Enhanced\nFibrinolysis Anti-inflammatory\nEffects Anti-inflammatory Effects This compound->Anti-inflammatory\nEffects Endothelial\nProtection->Endothelial\nDamage Inhibits Enhanced\nFibrinolysis->Fibrin\nDeposition Reduces Anti-inflammatory\nEffects->Inflammation Reduces

Caption: Proposed multifaceted mechanism of this compound in VOD/SOS.

Narsoplimab_Mechanism cluster_Lectin_Pathway Lectin Pathway Activation cluster_Narsoplimab_Action Narsoplimab Action Pathogen/Damage\nPatterns Pathogen/Damage Patterns MBL/Ficolins MBL/Ficolins Pathogen/Damage\nPatterns->MBL/Ficolins MASP-2 MASP-2 MBL/Ficolins->MASP-2 Activates C4 & C2\nCleavage C4 & C2 Cleavage MASP-2->C4 & C2\nCleavage C3 Convertase C3 Convertase C4 & C2\nCleavage->C3 Convertase Complement\nAmplification Complement Amplification C3 Convertase->Complement\nAmplification Inflammation &\nEndothelial Damage Inflammation & Endothelial Damage Complement\nAmplification->Inflammation &\nEndothelial Damage Narsoplimab Narsoplimab Narsoplimab->MASP-2 Inhibits

Caption: Narsoplimab's targeted inhibition of the lectin pathway.

Imatinib_Mechanism cluster_PDGFR_Signaling PDGFR Signaling in VOD/SOS cluster_Imatinib_Action Imatinib Action PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds & Activates Downstream\nSignaling\n(e.g., ERK, Akt) Downstream Signaling (e.g., ERK, Akt) PDGFR->Downstream\nSignaling\n(e.g., ERK, Akt) Cell Proliferation\n& Fibrosis Cell Proliferation & Fibrosis Downstream\nSignaling\n(e.g., ERK, Akt)->Cell Proliferation\n& Fibrosis Imatinib Imatinib Imatinib->PDGFR Inhibits Tyrosine Kinase Activity Experimental_Workflow Start Patient Screening Inclusion Inclusion Criteria Met? (e.g., VOD/SOS diagnosis) Start->Inclusion Exclusion Exclusion Criteria Met? Inclusion->Exclusion No Consent Informed Consent Inclusion->Consent Yes Randomization Randomization (if applicable) Consent->Randomization Treatment_Arm Treatment Arm (e.g., this compound) Randomization->Treatment_Arm Control_Arm Control Arm (e.g., Best Supportive Care or Historical Control) Randomization->Control_Arm Treatment_Admin Treatment Administration & Monitoring Treatment_Arm->Treatment_Admin Control_Arm->Treatment_Admin Data_Collection Data Collection (Efficacy & Safety) Treatment_Admin->Data_Collection Endpoint_Analysis Primary & Secondary Endpoint Analysis Data_Collection->Endpoint_Analysis Follow_Up Long-term Follow-up Endpoint_Analysis->Follow_Up Results Study Results Follow_Up->Results

References

Validating Biomarkers to Predict Defibrotide Treatment Response in Sinusoidal Obstruction Syndrome/Veno-Occlusive Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Sinusoidal Obstruction Syndrome (SOS), also known as Veno-Occlusive Disease (VOD), is a severe and potentially life-threatening complication often arising from hematopoietic stem cell transplantation (HSCT). The condition is characterized by endothelial cell injury in the liver, leading to a prothrombotic-hypofibrinolytic state, obstruction of hepatic sinusoids, and subsequent liver dysfunction. Defibrotide (B611023) is the only approved therapy for severe SOS/VOD, demonstrating efficacy in improving patient outcomes. However, response to treatment can vary. The identification and validation of biomarkers to predict which patients are most likely to respond to this compound is a critical area of research. An effective biomarker strategy could enable early and targeted intervention, optimizing patient outcomes and resource allocation.

This guide provides a comparative overview of biomarkers that have been investigated for their potential to predict the risk of developing SOS/VOD and, by extension, to identify candidates for this compound therapy. While direct quantitative data on biomarkers predicting this compound response is limited in the current literature, this guide summarizes the existing evidence, details relevant experimental protocols, and visualizes key pathways to inform further research and development in this area.

Data Presentation: Biomarkers in SOS/VOD and this compound Treatment

The validation of biomarkers to directly predict the therapeutic response to this compound is an ongoing area of investigation. Most current research focuses on biomarkers that predict the initial risk of developing SOS/VOD. The rationale is that high-risk patients are the primary candidates for prophylactic or early treatment with this compound.

One of the few studies that has reported a quantitative difference between responders and non-responders to this compound identified a demographic factor as a significant predictor of response.

Biomarker/FactorResponders (n=22)Non-Responders (n=18)p-valueStudy Population
Median Age (years)1841.50.001Patients with severe VOD/SOS treated with this compound.[1]

While not a molecular biomarker, this finding highlights that patient-specific factors can significantly influence treatment outcomes.

Biomarkers for Predicting SOS/VOD Risk

Several molecular biomarkers of endothelial injury and inflammation have been validated for their ability to predict the risk of developing SOS/VOD. These are critical for identifying patients who may benefit most from this compound. A composite panel of biomarkers has shown particular promise.

BiomarkerAssociation with SOS/VOD RiskKey Findings
ST2 Elevated levels are associated with an increased risk of SOS/VOD.A component of a promising diagnostic biomarker panel.[2]
Angiopoietin-2 (ANG-2) Increased levels are prognostic for SOS/VOD risk.[3]Significantly associated with the development of SOS/VOD at days 0, 7, and 14 post-HSCT.[3]
L-Ficolin Lower levels are associated with a higher risk of developing SOS/VOD.Part of a three-biomarker panel for risk stratification.[2][4]
Hyaluronic Acid (HA) Elevated levels are strongly associated with an increased risk of SOS/VOD.[3][5]Demonstrated a high area under the receiver operating characteristic curve (AUC) for predicting SOS/VOD.[3][5]
von Willebrand Factor (vWF) Increased levels are indicative of endothelial injury and associated with SOS/VOD.Levels are decreased by this compound, suggesting a mechanistic link.[6]
Thrombomodulin Elevated levels are associated with endothelial damage and SOS/VOD risk.Expression is increased by this compound.[6]
Plasminogen Activator Inhibitor-1 (PAI-1) Elevated levels contribute to the hypofibrinolytic state in SOS/VOD.A decrease in PAI-1 levels during this compound treatment has been associated with better outcomes.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of biomarker studies. Below are representative protocols for the evaluation of biomarkers in the context of SOS/VOD.

Protocol 1: Prospective Biomarker Validation for SOS/VOD Risk Stratification

This protocol is based on studies aimed at identifying patients at high risk of developing SOS/VOD.

  • Study Population: Patients undergoing allogeneic HSCT. Patients are prospectively enrolled after providing informed consent. Key inclusion criteria include undergoing a myeloablative conditioning regimen. Exclusion criteria may include pre-existing severe liver disease.

  • Sample Collection: Plasma samples are collected from patients at multiple time points, typically before the start of the conditioning regimen (baseline), on the day of HSCT (Day 0), and at regular intervals post-HSCT (e.g., Day +7, Day +14, Day +21).

  • Biomarker Analysis: Plasma concentrations of candidate biomarkers (e.g., ST2, ANG-2, L-Ficolin, HA, VCAM-1) are measured using commercially available and validated enzyme-linked immunosorbent assay (ELISA) kits. Assays are performed in duplicate according to the manufacturer's instructions.

  • Clinical Assessment: Patients are monitored daily for the clinical signs and symptoms of SOS/VOD based on established criteria (e.g., modified Seattle or Baltimore criteria). The severity of SOS/VOD is also graded.

  • Statistical Analysis: The association between biomarker levels at different time points and the subsequent development of SOS/VOD is assessed using statistical methods such as the Wilcoxon rank-sum test. The prognostic accuracy of the biomarkers is evaluated by calculating the area under the receiver operating characteristic curve (AUC). Multivariate models may be developed to assess the predictive power of a combination of biomarkers.[2][3]

Protocol 2: Evaluation of this compound Efficacy in a Historically Controlled Trial

This protocol outlines the methodology used in a pivotal Phase 3 trial of this compound, which could be adapted for biomarker substudies.

  • Study Population: Patients with a diagnosis of hepatic VOD/SOS with multi-organ failure (MOF) following HSCT.

  • Treatment: Patients receive this compound at a dose of 25 mg/kg per day, administered as four 6.25 mg/kg infusions.

  • Control Group: A historical control group is identified from medical charts of HSCT patients who met the same eligibility criteria but did not receive this compound. An independent medical review committee, blinded to patient outcomes, adjudicates the diagnosis and eligibility of the historical controls.

  • Endpoints: The primary endpoint is survival at Day +100 post-HSCT. A key secondary endpoint is the complete response (CR) rate by Day +100, defined as a total bilirubin (B190676) level of less than 2 mg/dL and resolution of MOF.

  • Biomarker Sub-study: To validate predictive biomarkers of response, pre-treatment plasma samples from the this compound-treated group would be analyzed for a panel of candidate biomarkers. Biomarker levels would then be correlated with the primary and secondary endpoints (survival and CR) to identify statistically significant associations.[7]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental processes relevant to the validation of biomarkers for this compound treatment.

SOS_Pathophysiology cluster_trigger Triggers cluster_endothelium Endothelial Injury and Activation cluster_pathology Pathophysiological Consequences Conditioning Conditioning Regimen (Chemotherapy/Radiation) Endo_Injury Sinusoidal Endothelial Cell Injury Conditioning->Endo_Injury Prothrombotic Prothrombotic-Hypofibrinolytic State Endo_Injury->Prothrombotic Upregulation of PAI-1, vWF Downregulation of Thrombomodulin Cytokine_Storm Cytokine Release Endo_Injury->Cytokine_Storm Release of Inflammatory Cytokines Sinusoidal_Obstruction Sinusoidal Obstruction Prothrombotic->Sinusoidal_Obstruction Fibrin Deposition Cytokine_Storm->Endo_Injury Amplification of Injury Hepatocyte_Necrosis Hepatocyte Necrosis Sinusoidal_Obstruction->Hepatocyte_Necrosis Liver_Dysfunction Liver Dysfunction (SOS/VOD) Hepatocyte_Necrosis->Liver_Dysfunction

Pathophysiology of Sinusoidal Obstruction Syndrome (SOS/VOD).

Defibrotide_MOA cluster_effects Mechanisms of Action cluster_outcomes Therapeutic Outcomes This compound This compound Endo_Protection Endothelial Cell Protection This compound->Endo_Protection Protects against apoptosis and activation Fibrinolysis Enhanced Fibrinolysis This compound->Fibrinolysis Increases t-PA Decreases PAI-1 Anti_Thrombotic Anti-Thrombotic Effects This compound->Anti_Thrombotic Increases Thrombomodulin Decreases vWF Anti_Inflammatory Anti-Inflammatory Effects This compound->Anti_Inflammatory Reduces pro-inflammatory cytokines (e.g., TNF-α) Restore_Flow Restoration of Sinusoidal Blood Flow Endo_Protection->Restore_Flow Fibrinolysis->Restore_Flow Anti_Thrombotic->Restore_Flow Anti_Inflammatory->Endo_Protection Resolve_VOD Resolution of SOS/VOD Restore_Flow->Resolve_VOD

Mechanism of Action of this compound in SOS/VOD.

Biomarker_Workflow Patient_Cohort Patient Cohort (e.g., Post-HSCT) Sample_Collection Serial Plasma Sample Collection (Pre- and Post-HSCT) Patient_Cohort->Sample_Collection Clinical_Monitoring Clinical Monitoring for SOS/VOD Diagnosis and This compound Treatment Initiation Patient_Cohort->Clinical_Monitoring Biomarker_Assay Biomarker Quantification (e.g., ELISA) Sample_Collection->Biomarker_Assay Data_Analysis Data Analysis Biomarker_Assay->Data_Analysis Clinical_Monitoring->Data_Analysis Risk_Stratification Risk Stratification Model (Predicts SOS/VOD Development) Data_Analysis->Risk_Stratification Response_Prediction Response Prediction Model (Predicts this compound Efficacy) Data_Analysis->Response_Prediction

Experimental Workflow for Biomarker Validation.

Conclusion and Future Directions

References

A comparative review of defibrotide's safety profile with other fibrinolytic agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the safety profiles of defibrotide (B611023) and other fibrinolytic agents such as alteplase (B1167726), reteplase (B1178584), and tenecteplase (B1169815) reveals critical differences rooted in their distinct mechanisms of action and clinical applications. While all these agents modulate the body's clotting and fibrinolysis system, this compound's unique endothelial-protective properties set it apart, leading to a notably different safety profile, especially concerning hemorrhagic events.

This guide provides a comprehensive comparison of the safety data from key clinical trials, details the experimental protocols of these studies, and visualizes the underlying signaling pathways to offer researchers, scientists, and drug development professionals a thorough understanding of the comparative safety of these agents.

Executive Summary of Comparative Safety

This compound is primarily indicated for the treatment of hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), a complication of hematopoietic stem cell transplantation (HSCT). In contrast, traditional fibrinolytic agents like alteplase, reteplase, and tenecteplase are mainly used in the management of acute ischemic stroke and myocardial infarction. This fundamental difference in patient populations—VOD patients being particularly vulnerable to bleeding—is a crucial consideration when comparing safety data.

Clinical trial data for this compound in the VOD setting show a manageable safety profile, with hemorrhagic events being a key adverse event of interest. However, when compared to historical controls in this high-risk population, the incidence of severe bleeding with this compound is not significantly elevated. Conversely, the major dose-limiting toxicity of fibrin-selective agents like alteplase, reteplase, and tenecteplase is intracranial hemorrhage (ICH) and major systemic bleeding.

Quantitative Safety Data Comparison

The following tables summarize the key safety endpoints from major clinical trials of this compound and other fibrinolytic agents. It is important to note that these trials were conducted in different patient populations and for different indications, so direct comparison of rates should be interpreted with caution.

Table 1: Safety Profile of this compound in Hepatic Veno-Occlusive Disease (VOD)

Clinical TrialTreatment GroupMost Common Adverse Events (%)Hemorrhagic Adverse Events (%)
Phase 3 VOD Trial[1][2]This compound (n=102)Hypotension (38.2), Diarrhea, Nausea, VomitingPulmonary alveolar hemorrhage (11.8), Gastrointestinal bleeding (7.8)
Historical Control (n=32)-Pulmonary alveolar hemorrhage (15.6), Gastrointestinal bleeding (9.4)
DEFIFrance Study[3]This compound (real-world data)--
Meta-analysis (non-VOD)[4]This compound (IV)-Overall bleeding rate: 1% (95% CI: 0%-2%)
Controls (heparin/urokinase)-Overall bleeding rate: 8% (95% CI: 3%-14%)

Table 2: Comparative Safety of Alteplase, Reteplase, and Tenecteplase in Acute Ischemic Stroke (AIS) and Acute Myocardial Infarction (AMI)

Clinical Trial / Meta-analysisComparisonKey Safety EndpointIncidence Rate (%)
Alteplase
GUSTO Trial (AMI)[5]Alteplase vs. StreptokinaseIntracerebral Hemorrhage0.7 vs. 0.6
Meta-analysis (AIS)[6]Alteplase vs. TenecteplaseSymptomatic Intracranial Hemorrhage-
Reteplase
INJECT Trial (AMI)[7][8]Reteplase vs. Streptokinase35-day mortality9.02 vs. 9.53
Network Meta-analysis (AIS)[6]Reteplase vs. AlteplaseHigher mortality ratesRR= 3.14
Tenecteplase
ASSENT-2 Trial (AMI)[9][10]Tenecteplase vs. AlteplaseIntracranial Hemorrhage0.93 vs. 0.94
Major Bleeding (non-cerebral)26.43 vs. 28.95
Meta-analysis (AIS)[11]Tenecteplase vs. AlteplaseSymptomatic Intracranial HemorrhageNo significant difference

Experimental Protocols of Key Clinical Trials

A clear understanding of the methodologies employed in key clinical trials is essential for an objective comparison of the safety data.

This compound Phase 3 VOD Trial
  • Objective: To evaluate the efficacy and safety of this compound in patients with severe VOD and multi-organ failure (MOF) following HSCT.[1][2]

  • Study Design: A multicenter, open-label, historically controlled study.[1]

  • Patient Population: 102 patients with a diagnosis of VOD with MOF after HSCT. A historical control group of 32 patients was selected from medical charts.[1][2]

  • Dosing Regimen: this compound 6.25 mg/kg was administered as a 2-hour intravenous infusion every 6 hours (25 mg/kg/day).[12]

  • Key Safety Endpoints: The primary safety assessments included the incidence of treatment-emergent adverse events, with a focus on hemorrhagic events.[1][2]

GUSTO (Global Utilization of Streptokinase and Tissue Plasminogen Activator for Occluded Coronary Arteries) Trial
  • Objective: To compare the efficacy and safety of four different thrombolytic strategies in patients with acute myocardial infarction.

  • Study Design: A large-scale, randomized, open-label trial.

  • Patient Population: 41,021 patients with acute myocardial infarction presenting within 6 hours of symptom onset.

  • Dosing Regimen (Alteplase arm): Accelerated infusion of alteplase (up to 100 mg) over 90 minutes, administered with intravenous heparin.[5]

  • Key Safety Endpoints: 30-day mortality and the incidence of stroke, including intracerebral hemorrhage.[5]

ASSENT-2 (Assessment of the Safety and Efficacy of a New Thrombolytic) Trial
  • Objective: To compare the efficacy and safety of single-bolus tenecteplase with accelerated alteplase in patients with acute myocardial infarction.[9][10]

  • Study Design: A double-blind, randomized controlled trial.[9]

  • Patient Population: 16,949 patients with acute myocardial infarction presenting within 6 hours of symptom onset.[9]

  • Dosing Regimen: Weight-adjusted single intravenous bolus of tenecteplase versus accelerated infusion of alteplase.[9]

  • Key Safety Endpoints: 30-day mortality, intracranial hemorrhage, and non-cerebral bleeding complications.[9]

INJECT (International Joint Efficacy Comparison of Thrombolytics) Trial
  • Objective: To compare the efficacy and safety of reteplase with streptokinase in patients with acute myocardial infarction.[7][8]

  • Study Design: A double-blind, randomized, multicenter trial.[7]

  • Patient Population: 6,010 patients with acute myocardial infarction presenting within 12 hours of symptom onset.[7]

  • Dosing Regimen: Two 10 MU boluses of reteplase given 30 minutes apart versus 1.5 MU of streptokinase infused over 60 minutes.[7]

  • Key Safety Endpoints: 35-day mortality.[7][8]

Signaling Pathways and Mechanisms of Action

The differences in the safety profiles of this compound and other fibrinolytic agents can be largely attributed to their distinct molecular mechanisms.

This compound's Multifaceted Mechanism

Crucially, this compound also has direct protective effects on endothelial cells, shielding them from damage caused by chemotherapy, inflammatory cytokines, and other insults.[17][19] This is thought to be mediated through the downregulation of p38 mitogen-activated protein kinase (MAPK) and histone deacetylases (HDACs), and the modulation of the phosphatidylinositol 3-kinase/Akt (PI3K/AKT) signaling pathway.[13]

Defibrotide_Mechanism cluster_endothelial_cell Endothelial Cell cluster_fibrinolysis Fibrinolytic System This compound This compound p38_MAPK p38 MAPK (downregulation) This compound->p38_MAPK HDACs HDACs (downregulation) This compound->HDACs PI3K_AKT PI3K/AKT Pathway (modulation) This compound->PI3K_AKT tPA_up t-PA (upregulation) This compound->tPA_up Thrombomodulin_up Thrombomodulin (upregulation) This compound->Thrombomodulin_up PAI1_down PAI-1 (downregulation) This compound->PAI1_down Endothelial_Protection Endothelial Protection p38_MAPK->Endothelial_Protection HDACs->Endothelial_Protection PI3K_AKT->Endothelial_Protection Fibrinolysis Increased Fibrinolysis tPA_up->Fibrinolysis Thrombomodulin_up->Fibrinolysis PAI1_down->Fibrinolysis

Caption: this compound's dual mechanism of action.

Fibrinolytic Agents and Hemorrhage Risk

Traditional fibrinolytic agents like alteplase, reteplase, and tenecteplase are direct or indirect plasminogen activators. Their primary function is to convert plasminogen to plasmin, which then degrades fibrin (B1330869) clots. While effective in restoring blood flow, this potent fibrinolytic activity is not without risks.

The primary safety concern with these agents is hemorrhage, particularly intracranial hemorrhage. This is believed to occur through several mechanisms. The systemic lytic state created by these drugs can lead to the breakdown of hemostatic plugs at sites of vascular injury, increasing the risk of bleeding. Furthermore, t-PA has been shown to have direct effects on the blood-brain barrier, potentially increasing its permeability and the risk of hemorrhage.[20] This can involve the activation of matrix metalloproteinases (MMPs) and interactions with various cell surface receptors.[21][22] One proposed pathway involves t-PA-mediated neutrophil recruitment and the formation of neutrophil extracellular traps (NETs), which can disrupt the blood-brain barrier through the cGAS-STING signaling pathway.[23]

Fibrinolytic_Adverse_Effect cluster_vessel Cerebral Blood Vessel Fibrinolytic Fibrinolytic Agents (e.g., Alteplase) Plasminogen Plasminogen Fibrinolytic->Plasminogen activates MMPs MMP Activation Fibrinolytic->MMPs NETs Neutrophil Extracellular Traps (NETs) Fibrinolytic->NETs Plasmin Plasmin Plasminogen->Plasmin BBB_Disruption Blood-Brain Barrier Disruption Plasmin->BBB_Disruption ICH Intracranial Hemorrhage BBB_Disruption->ICH MMPs->BBB_Disruption NETs->BBB_Disruption

Caption: Signaling pathway for fibrinolytic-induced hemorrhage.

Conclusion

The safety profiles of this compound and traditional fibrinolytic agents are markedly different, reflecting their distinct mechanisms of action and intended patient populations. This compound's unique combination of profibrinolytic and potent endothelial-protective effects provides a therapeutic option for the complex pathophysiology of VOD with a manageable risk of hemorrhage in a highly vulnerable patient group. In contrast, while highly effective in dissolving thrombi in acute ischemic events, agents like alteplase, reteplase, and tenecteplase carry a significant intrinsic risk of hemorrhage, which is a primary consideration in their clinical use. This comparative review underscores the importance of a nuanced understanding of the pharmacology of these agents for researchers and clinicians in the field of thrombosis and hemostasis.

References

Cross-study comparison of defibrotide efficacy in different patient populations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of defibrotide's performance across various clinical studies and patient populations, focusing on its use in treating hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS). The information is intended for researchers, scientists, and drug development professionals, with supporting data from key clinical trials.

Overview of This compound (B611023)

This compound is a polydisperse mixture of predominantly single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa.[1][2] It is approved for the treatment of severe hepatic VOD/SOS following hematopoietic stem cell transplantation (HSCT) in both adult and pediatric patients.[3][4][5] The pathophysiology of VOD/SOS involves endothelial cell damage, which leads to a prothrombotic and hypofibrinolytic state in the hepatic sinusoids.[2][6] Preclinical data suggest that this compound's mechanism of action involves protecting endothelial cells and restoring the thrombo-fibrinolytic balance.[1][6][7]

Mechanism of Action

Defibrotide_Mechanism cluster_endothelium Endothelial Cell Environment cluster_defibrotide_action This compound Intervention EC Endothelial Cell (Damaged) Prothrombotic Prothrombotic State (↑ PAI-1, ↑ vWF) EC->Prothrombotic Hypofibrinolytic Hypofibrinolytic State EC->Hypofibrinolytic VOD VOD/SOS Pathophysiology Prothrombotic->VOD Hypofibrinolytic->VOD This compound This compound Protection Endothelial Cell Protection This compound->Protection Acts on tPA ↑ tPA This compound->tPA Modulates TM ↑ Thrombomodulin This compound->TM Modulates PAI1 ↓ PAI-1 This compound->PAI1 Modulates vWF ↓ vWF This compound->vWF Modulates Protection->EC Modulation Restores Thrombo- Fibrinolytic Balance Modulation->Prothrombotic Reverses Modulation->Hypofibrinolytic Reverses tPA->Modulation TM->Modulation PAI1->Modulation vWF->Modulation

Caption: this compound's proposed mechanism of action on endothelial cells.

Comparative Efficacy Data

The efficacy of this compound has been evaluated in several key studies, including a large expanded-access Treatment Investigational New Drug (T-IND) study and a pivotal Phase 3 trial. These studies provide quantitative data on survival and response rates across different patient demographics.

Table 1: Efficacy in the Treatment IND Study (NCT00628498)

This expanded-access study provided this compound to patients with a diagnosis of hepatic VOD/SOS after HSCT. The final analysis included 1000 patients treated with this compound.[3]

Patient PopulationEndpointResult (95% CI)Citation
Overall Population (n=1000)Day +100 Survival58.9% (55.7% - 61.9%)[3]
Pediatric Patients Day +100 Survival67.9% (63.8% - 71.6%)[3][8]
Adult Patients Day +100 Survival47.1% (42.3% - 51.8%)[3][8]
Patients without Multi-Organ Dysfunction (MOD) Day +100 SurvivalHigher than patients with MOD[3][8]
Patients with MOD Day +100 SurvivalLower than patients without MOD[3][8]

Note: The study highlighted that earlier initiation of this compound after VOD/SOS diagnosis was associated with higher Day +100 survival.[3][8]

Table 2: Efficacy in the Phase 3 Historically Controlled Study (NCT00358501)

This multicenter, open-label study compared this compound-treated patients with a historical control group. The trial enrolled patients with established hepatic VOD/SOS and advanced multi-organ failure (MOF).[9]

GroupPrimary Endpoint (Day +100 Survival)Secondary Endpoint (Day +100 Complete Response)Citation
This compound (n=102)38.2%25.5%[9]
Historical Control (n=32)25.0%12.5%[9]
Difference (Propensity-Adjusted)23% (p = 0.0109)19% (p = 0.0160)[9]

Note: Untreated hepatic VOD/SOS with MOF is associated with a mortality rate exceeding 80%.[9][10]

Experimental Protocols and Methodologies

A clear understanding of the trial designs is crucial for interpreting the efficacy data.

Treatment IND Study (NCT00628498)
  • Study Design: An expanded-access treatment protocol (T-IND) that made this compound available as an investigational drug.[3]

  • Patient Population: Included pediatric and adult patients who developed hepatic VOD/SOS after HSCT.[3] The protocol was later amended to also include patients who developed VOD/SOS after chemotherapy without HSCT and those with VOD/SOS without MOD.[6]

  • Inclusion Criteria: Patients were initially eligible if they had VOD/SOS by Baltimore criteria post-HSCT with accompanying multi-organ dysfunction (renal or pulmonary).[6]

  • Treatment Regimen: Enrolled patients typically received this compound at a dose of 25 mg/kg/day, administered in four divided doses.[6] The recommended duration was a minimum of 21 days.[6][11]

Phase 3 Trial (NCT00358501)
  • Study Design: A multicenter, open-label, historically controlled study.[9] Patients treated with this compound were enrolled prospectively and compared against a historical control group selected via retrospective chart review using the same eligibility criteria.[9]

  • Patient Population: Included pediatric (≤16 years) and adult patients with a diagnosis of severe hepatic VOD/SOS with multi-organ failure (renal and/or pulmonary dysfunction) post-HSCT.[9]

  • Diagnostic Criteria: Hepatic VOD/SOS was defined by the Baltimore criteria: bilirubin (B190676) ≥2 mg/dL by day +21 post-HSCT, plus at least two of the following: ascites, weight gain ≥5%, or hepatomegaly.[9]

  • Treatment Regimen: Patients in the treatment arm received this compound 25 mg/kg per day.[9]

  • Endpoints: The primary endpoint was survival at Day +100 post-HSCT. A key secondary endpoint was the rate of complete response (CR) by Day +100.[9]

Clinical_Trial_Workflow start Patient Screening (Post-HSCT or Chemotherapy) diagnosis Diagnosis of VOD/SOS (e.g., Baltimore Criteria) start->diagnosis severity Assess Severity (e.g., Presence of MOD/MOF) diagnosis->severity enrollment Study Enrollment severity->enrollment Meets Criteria treatment Administer this compound (e.g., 6.25 mg/kg q6h) enrollment->treatment control Best Supportive Care (or Historical Control) enrollment->control endpoint Primary Endpoint Assessment (e.g., Survival at Day +100) treatment->endpoint control->endpoint

Caption: Generalized workflow for a clinical trial of this compound.

Safety and Tolerability

Across multiple studies, this compound has been shown to be generally well-tolerated with a manageable toxicity profile.[9][12] Common adverse events reported include hypotension, nausea, vomiting, and hemorrhage (e.g., epistaxis, hematuria).[6][13] In the Phase 3 trial, the incidence of common hemorrhagic adverse events was similar between the this compound and historical control groups.[9] Approximately 11% of patients in the Phase 3 trial discontinued (B1498344) this compound due to possible toxicity.[13]

Conclusion

Cross-study analysis indicates that this compound is an effective treatment for severe hepatic VOD/SOS in both pediatric and adult populations. Efficacy, as measured by Day +100 survival, appears to be higher in pediatric patients compared to adults and in patients without multi-organ dysfunction at baseline.[3][8] The Phase 3 trial demonstrated a significant survival and complete response benefit for patients with severe VOD/SOS and MOF compared to historical controls.[9] Furthermore, data suggest that earlier initiation of therapy after diagnosis may lead to improved outcomes.[3][14] The use of a standardized dose of 25 mg/kg/day has been consistently applied in major clinical studies for the treatment of this often-fatal complication of HSCT.[9][11]

References

Defibrotide Phase 3 Trials: A Comparative Guide to the Statistical Validation of Primary Endpoints

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance of defibrotide (B611023) in its pivotal Phase 3 clinical trial for the treatment of severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), with multi-organ failure (MOF) following hematopoietic stem cell transplantation (HSCT). The content is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the experimental data and methodologies.

Comparative Efficacy of this compound

The pivotal Phase 3 study (NCT00358501) was a multicenter, open-label, historically controlled trial designed to evaluate the efficacy and safety of this compound in patients with established severe VOD/SOS and advanced MOF.[1][2] Due to the high mortality rate associated with untreated severe VOD/SOS with MOF (estimated at over 80%), a placebo-controlled study was deemed unethical.[1] Therefore, the comparator group consisted of rigorously selected historical controls.[1]

**Primary and Secondary Endpoint Analysis

The primary endpoint of the study was the survival rate at Day +100 post-HSCT.[1][3] A key secondary endpoint was the complete response (CR) rate by Day +100 post-HSCT.[1][3] The results of the propensity-adjusted analysis are summarized in the table below.

EndpointThis compound (n=102)Historical Control (n=32)Estimated Difference (95.1% CI)P-value
Day +100 Survival (Primary) 38.2%25.0%23.0% (5.2% - 40.8%)0.0109
Day +100 Complete Response (Secondary) 25.5%12.5%19.0% (3.5% - 34.6%)0.0160

Table 1: Comparison of Primary and Secondary Endpoints in the this compound Phase 3 Trial [1][4][3]

Experimental Protocols

Study Design and Patient Population

The study prospectively enrolled 102 patients between July 2006 and June 2008 who had a diagnosis of VOD/SOS with renal or pulmonary dysfunction following HSCT.[1][2] Patients received this compound at a dose of 25 mg/kg/day, administered as four 6.25 mg/kg infusions every 6 hours.[1]

Historical Control Selection

The historical control group was identified through a meticulous retrospective review of 6,867 medical charts of HSCT patients from participating centers between January 1995 and November 2007.[1] A blinded, independent medical review committee selected 32 control patients who met the same stringent eligibility criteria as the this compound-treated group.[1][4]

Statistical Analysis

The primary efficacy analysis was a propensity-adjusted comparison of the Day +100 survival rates between the this compound and historical control groups.[1][3] The propensity score was calculated using a logistic regression model based on four pre-specified prognostic factors for survival:[1]

  • Ventilator and/or dialysis dependency at study entry

  • Age (≤16 years vs. >16 years)

  • Type of transplant (allogeneic vs. autologous)

  • Number of prior HSCTs (0 vs. ≥1)

This adjustment was crucial to minimize bias due to the non-randomized nature of the trial.[1] A 95.1% confidence interval was used for the final analysis to account for an interim analysis that was performed.[5]

Definition of Complete Response

A complete response by Day +100 was defined as a total bilirubin (B190676) level of less than 2 mg/dL and resolution of MOF.[1]

Visualizations

This compound's Proposed Mechanism of Action

This compound is believed to exert its therapeutic effect by protecting endothelial cells and restoring the balance between blood clotting and clot breakdown (thrombo-fibrinolytic balance) in the small blood vessels of the liver.

Defibrotide_Mechanism This compound This compound EndothelialCell Endothelial Cell This compound->EndothelialCell Acts on tPA t-PA (tissue Plasminogen Activator) EndothelialCell->tPA Increases expression Thrombomodulin Thrombomodulin EndothelialCell->Thrombomodulin Increases expression vWF vWF (von Willebrand Factor) EndothelialCell->vWF Decreases expression PAI1 PAI-1 (Plasminogen Activator Inhibitor-1) EndothelialCell->PAI1 Decreases expression Fibrinolysis Increased Fibrinolysis (Clot Breakdown) tPA->Fibrinolysis Thrombosis Reduced Thrombosis (Clot Formation) Thrombomodulin->Thrombosis vWF->Thrombosis PAI1->Fibrinolysis

Caption: Proposed mechanism of action of this compound.

Experimental Workflow of the this compound Phase 3 Trial

The following diagram illustrates the key stages of the pivotal Phase 3 clinical trial for this compound in treating severe VOD/SOS.

Defibrotide_Trial_Workflow cluster_pro Prospective Arm cluster_retro Retrospective Arm PatientScreening Patient Screening (Severe VOD/SOS with MOF) Enrollment Enrollment (n=102) PatientScreening->Enrollment Treatment This compound Treatment (25 mg/kg/day) Enrollment->Treatment FollowUp Follow-up to Day +100 Treatment->FollowUp DataAnalysis Data Collection & Analysis FollowUp->DataAnalysis ChartReview Medical Chart Review (6,867 charts) ControlSelection Historical Control Selection (Blinded, Independent Review) ChartReview->ControlSelection ControlGroup Historical Control Group (n=32) ControlSelection->ControlGroup ControlGroup->DataAnalysis PrimaryEndpoint Primary Endpoint Assessment: Day +100 Survival DataAnalysis->PrimaryEndpoint

Caption: Experimental workflow of the this compound Phase 3 trial.

Statistical Validation Logic

This diagram outlines the logical flow of the statistical analysis used to validate the primary endpoint in the this compound Phase 3 trial.

Statistical_Validation_Logic StudyPopulation Study Population (this compound vs. Historical Control) PrognosticFactors Identification of 4 Key Prognostic Factors for Survival StudyPopulation->PrognosticFactors StatisticalAdjustment Propensity-Adjusted Analysis of Day +100 Survival StudyPopulation->StatisticalAdjustment PropensityScore Propensity Score Calculation (Logistic Regression) PrognosticFactors->PropensityScore PropensityScore->StatisticalAdjustment PrimaryEndpointResult Primary Endpoint Result: Statistically Significant Improvement in Survival StatisticalAdjustment->PrimaryEndpointResult

References

Defibrotide Efficacy: A Comparative Analysis of Clinical Trial Data and Real-World Evidence

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of defibrotide (B611023) as observed in pivotal clinical trials versus its performance in real-world clinical settings for the treatment of hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), a severe complication of hematopoietic stem cell transplantation (HSCT). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of this compound's clinical utility.

Data Presentation: Quantitative Efficacy Outcomes

The efficacy of this compound is primarily assessed by two key endpoints: survival rate at Day +100 post-HSCT and the rate of complete response (CR) by Day +100. The following tables summarize the quantitative data from major clinical trials and real-world evidence studies.

Table 1: Efficacy of this compound in Clinical Trials

Study/Data SourcePatient PopulationKey Efficacy EndpointThis compound GroupControl/Historical Data
Phase 3 Pivotal Trial [1][2]VOD/SOS with Multi-Organ Failure (MOF)Day +100 Survival38.2%25.0%
VOD/SOS with MOFComplete Response (CR) by Day +10025.5%12.5%
FDA Approval Data [3]VOD/SOS with Multi-Organ DysfunctionDay +100 Survival (Study 1)38%21% - 31% (Supportive Care)
VOD/SOS with Multi-Organ DysfunctionDay +100 Survival (Study 2)44%21% - 31% (Supportive Care)
Treatment IND Study (T-IND) [4]VOD/SOS with or without MOFDay +100 Survival61.1%N/A
VOD/SOS with MOFDay +100 Survival51.9%N/A

Table 2: Efficacy of this compound in Real-World Settings

Study/Data SourcePatient PopulationKey Efficacy EndpointOutcome
DEFIFrance Registry [5][6][7]Severe/Very Severe VOD/SOSDay +100 Survival61%
Severe/Very Severe VOD/SOSComplete Response (CR) at Day +10074%
Dana-Farber/Brigham and Women's Hospital Study [8][9]All VOD/SOS PatientsDay +100 Survival64%
Very Severe VOD/SOSDay +100 Survival53%
All VOD/SOS PatientsComplete Resolution of VOD/SOS75%

Experimental Protocols: Methodology of Key Studies

1. Phase 3 Pivotal Clinical Trial (Richardson et al.) [1][2]

  • Study Design: This was a multicenter, open-label, historically controlled Phase 3 study.[1] Given the life-threatening nature of severe VOD/SOS with multi-organ failure and the lack of effective therapies, a placebo-controlled trial was deemed incompatible with clinical equipoise.[1]

  • Patient Population: The study enrolled 102 adult and pediatric patients with a diagnosis of hepatic VOD/SOS and advanced multi-organ failure following HSCT.[1]

  • Intervention: Patients received this compound at a dose of 25 mg/kg per day, administered in four divided doses (6.25 mg/kg each) as a two-hour intravenous infusion.[1][10] Treatment was recommended for a minimum of 21 days.[1][10]

  • Control Group: A historical control group of 32 patients was identified through a blinded review of 6,867 medical charts of HSCT patients from participating centers.[1] The selection criteria for the control group were the same as for the treated patients.[1]

  • Primary Endpoint: The primary efficacy endpoint was survival at Day +100 post-HSCT.[1]

  • Statistical Analysis: A propensity-adjusted analysis was used to compare the survival rates between the this compound-treated group and the historical controls, accounting for baseline characteristics.[1][2]

2. DEFIFrance Registry Study [6][7]

  • Study Design: This was a large, multicenter, post-marketing registry study in France that collected both retrospective and prospective real-world data on patients receiving this compound.[6][7]

  • Patient Population: The study analyzed 798 patients from 53 French HCT centers.[6] The primary analysis focused on 251 patients who received this compound for the treatment of severe or very severe VOD/SOS post-HSCT.[6][7]

  • Data Collection: Data were collected on patient demographics, transplantation characteristics, VOD/SOS diagnosis and severity, this compound treatment, and outcomes.

  • Primary Endpoints: The primary endpoints were survival and complete response (CR) at Day +100 post-HSCT. CR was defined as total serum bilirubin (B190676) <2 mg/dL and resolution of multi-organ failure.[6][7]

  • Analysis: The analysis provided real-world insights into the effectiveness and safety of this compound in a large, unselected patient population.[5][11]

Mandatory Visualization

Mechanism of Action of this compound

Defibrotide_Mechanism cluster_endothelium Endothelial Cell Surface cluster_pathway Physiological Effect This compound This compound TM Thrombomodulin (TM) This compound->TM Upregulates tPA Tissue Plasminogen Activator (t-PA) This compound->tPA Upregulates PAI1 Plasminogen Activator Inhibitor-1 (PAI-1) This compound->PAI1 Downregulates vWF von Willebrand Factor (vWF) This compound->vWF Downregulates EC_Protection Endothelial Cell Protection This compound->EC_Protection Protects from damage Thrombosis Reduced Thrombosis (Clot Formation) TM->Thrombosis Inhibits Fibrinolysis Increased Fibrinolysis (Clot Breakdown) tPA->Fibrinolysis PAI1->Fibrinolysis Inhibits vWF->Thrombosis Promotes RWE_vs_RCT_Workflow cluster_RCT Clinical Trial Data cluster_RWE Real-World Evidence RCT_Patients Strictly Defined Patient Population (e.g., VOD with MOF) RCT_Protocol Standardized Protocol (e.g., 25 mg/kg/day) RCT_Patients->RCT_Protocol RCT_Data Efficacy Data Collection (e.g., Day +100 Survival) RCT_Protocol->RCT_Data RCT_Analysis Propensity-Adjusted Analysis vs. Historical Control RCT_Data->RCT_Analysis Comparative_Analysis Comparative Analysis of Efficacy Outcomes RCT_Analysis->Comparative_Analysis RWE_Patients Heterogeneous Patient Population (e.g., All VOD Severities) RWE_Practice Variable Clinical Practice (e.g., Timing of Initiation) RWE_Patients->RWE_Practice RWE_Data Registry/EHR Data Extraction RWE_Practice->RWE_Data RWE_Analysis Descriptive & Kaplan-Meier Survival Analysis RWE_Data->RWE_Analysis RWE_Analysis->Comparative_Analysis Conclusion Conclusions on This compound Efficacy Comparative_Analysis->Conclusion

References

Defibrotide for VOD/SOS Post-HSCT: A Comparative Analysis of Day +100 Survival

Author: BenchChem Technical Support Team. Date: December 2025

A systematic review of defibrotide's efficacy in improving day +100 survival in patients with veno-occlusive disease (VOD)/sinusoidal obstruction syndrome (SOS) following hematopoietic stem cell transplantation (HSCT), with a comparative look at alternative therapeutic strategies.

This guide provides a systematic comparison of this compound's performance against other treatment modalities for VOD/SOS post-HSCT, with a primary focus on day +100 survival rates. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated view of available evidence, experimental methodologies, and underlying biological pathways.

Comparative Efficacy: Day +100 Survival Rates

The following tables summarize the quantitative data on day +100 survival rates for This compound (B611023) and alternative treatments for VOD/SOS post-HSCT. It is important to note that much of the data for alternatives to this compound is in the context of prophylaxis rather than the treatment of established VOD/SOS.

Table 1: this compound for the Treatment of VOD/SOS Post-HSCT

Study/AnalysisPatient PopulationThis compound DosageDay +100 Survival RateCitation
Systematic Review (17 studies)VOD/SOS (n=2,598)~25 mg/kg/day56%[1]
Systematic Review (17 studies)VOD/SOS with Multi-Organ Dysfunction (MOD)~25 mg/kg/day44%[1]
Systematic Review (17 studies)VOD/SOS without MOD~25 mg/kg/day71%[1]
Pooled Analysis (3 studies)VOD/SOS with MOD (n=651)Not specified44%[2][3]
Expanded-Access StudyVOD/SOS (n=1,000)25 mg/kg/day58.9%[4]
Phase 3 Historically Controlled TrialSevere VOD/SOS with MOF (n=102)25 mg/kg/day38.2%[5][6]

Table 2: Alternative and Supportive Therapies for VOD/SOS Post-HSCT

TreatmentContextPatient PopulationDay +100 Survival RateCitation
Historical Controls (Supportive Care) TreatmentSevere VOD/SOS with MOF (n=32)25%[5][6]
Supportive Care Only TreatmentSevere VOD/SOS<25%[7]
Heparin ProphylaxisAllogeneic & Autologous HSCTNo significant difference from control[3]
Ursodeoxycholic Acid ProphylaxisAllogeneic HSCT77% (vs. 59% in placebo, p=0.15)[3]
Ursodeoxycholic Acid + Heparin ProphylaxisAllogeneic & Autologous HSCT89.0% (vs. 89.2% with heparin alone)[3]

Experimental Protocols

Detailed methodologies for key cited experiments are crucial for the critical evaluation of the presented data.

This compound Treatment Protocol (Phase 3 Historically Controlled Trial)
  • Study Design: A multicenter, open-label, historically controlled Phase 3 trial.

  • Patient Population: Patients with a diagnosis of hepatic VOD/SOS with multi-organ failure (MOF) following HSCT. Diagnosis was based on Baltimore criteria (bilirubin ≥2 mg/dL and at least two of the following: hepatomegaly, ascites, and weight gain >5%) or biopsy.

  • Intervention: this compound was administered intravenously at a dose of 25 mg/kg/day, divided into four doses of 6.25 mg/kg every 6 hours. The recommended minimum duration of treatment was 21 days.

  • Control Group: A historical control group of patients who had undergone HSCT and developed VOD/SOS with MOF prior to the availability of this compound. These patients received supportive care.

  • Primary Endpoint: Survival at day +100 post-HSCT.

  • Diagnostic Criteria: VOD/SOS was diagnosed based on the Baltimore criteria or modified Seattle criteria.[8]

Supportive Care Protocol for VOD/SOS

While protocols for supportive care can vary between institutions, they generally consist of:

  • Fluid Management: Strict monitoring of fluid intake and output, with fluid restriction to manage ascites and weight gain.

  • Diuretic Therapy: Use of diuretics to promote fluid excretion.

  • Blood Products: Transfusion of blood products, such as fresh frozen plasma, as needed to manage coagulopathy.

  • Pain Management: Analgesics for right upper quadrant pain associated with hepatomegaly.

  • Monitoring: Close monitoring of liver function tests, renal function, and respiratory status.

Ursodeoxycholic Acid Prophylaxis Protocol
  • Study Design: A prospective, randomized, multicenter trial.

  • Patient Population: Patients undergoing allogeneic HSCT.

  • Intervention: Ursodeoxycholic acid administered orally, typically at a dose of 12 mg/kg/day, starting from the initiation of the conditioning regimen until a specified time post-transplant (e.g., day +90).

  • Control Group: Patients receiving a placebo or no prophylactic treatment.

  • Primary Endpoint: Incidence of VOD/SOS. Day +100 survival was a secondary endpoint.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound and a typical experimental workflow for a clinical trial.

defibrotide_mechanism cluster_endothelial_cell Endothelial Cell cluster_intracellular Intracellular Signaling cluster_outcomes Physiological Outcomes This compound This compound EC_surface Endothelial Cell Surface This compound->EC_surface Binds p38_MAPK p38 MAPK EC_surface->p38_MAPK Inhibits Akt Akt EC_surface->Akt Inhibits tPA tPA EC_surface->tPA Increases Thrombomodulin Thrombomodulin EC_surface->Thrombomodulin Increases PAI_1 PAI-1 EC_surface->PAI_1 Decreases vWF vWF EC_surface->vWF Decreases Inflammation ↓ Inflammation p38_MAPK->Inflammation Akt->Inflammation Fibrinolysis ↑ Fibrinolysis tPA->Fibrinolysis Thrombosis ↓ Thrombosis Thrombomodulin->Thrombosis PAI_1->Fibrinolysis Inhibits vWF->Thrombosis Promotes Endothelial_Protection Endothelial Protection Fibrinolysis->Thrombosis Reduces

Caption: Proposed mechanism of action of this compound on endothelial cells.

clinical_trial_workflow cluster_screening Patient Screening cluster_enrollment Enrollment & Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment Informed_Consent->Enrollment Randomization Randomization (if applicable) Enrollment->Randomization Treatment_Arm Treatment Arm (e.g., this compound) Randomization->Treatment_Arm Control_Arm Control Arm (e.g., Supportive Care) Randomization->Control_Arm Follow_up Follow-up Period (e.g., 100 days) Treatment_Arm->Follow_up Control_Arm->Follow_up Data_Collection Data Collection (Survival, Adverse Events) Follow_up->Data_Collection Analysis Statistical Analysis (Primary & Secondary Endpoints) Data_Collection->Analysis

Caption: Generalized workflow of a clinical trial for VOD/SOS treatment.

References

Safety Operating Guide

Navigating the Safe Disposal of Defibrotide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling defibrotide (B611023) must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. The primary directive for the disposal of unused or waste this compound is to act in accordance with prevailing country, federal, state, and local regulations.[1] This guide provides a comprehensive overview of the necessary steps and considerations for the proper disposal of this compound, ensuring compliance and safety.

Key Disposal Information for this compound

A critical aspect of handling this compound is understanding its single-use nature and the absence of preservatives in its formulation. This necessitates the immediate disposal of any partially used vials.

ParameterGuidelineSource
Unused Product Any unused medicinal product or waste material should be disposed of in accordance with local requirements.[2][3][4]
Vial Usage Vials are intended for single-patient-use only.[5][6]
Partially Used Vials Partially used vials should be discarded.[5][6]
Contaminated Materials Materials contaminated with this compound, such as personal protective equipment (PPE) and infusion sets, should be treated as biohazardous or chemical waste, depending on the context of their use and local regulations.[7][8]
Environmental Precautions Prevent further leakage or spillage and keep the product away from drains or water courses.[1]

Procedural Workflow for this compound Disposal

The proper disposal of this compound is a multi-step process that begins with careful planning before any experimental work commences. Researchers must formulate a disposal plan for all hazardous and non-hazardous waste generated during their work.

Defibrotide_Disposal_Workflow cluster_prep Preparation Phase cluster_handling Handling & Segregation cluster_disposal Disposal Phase A Consult Institutional EHS & Local Regulations B Identify this compound Waste Streams (Unused drug, partially used vials, contaminated labware) A->B informs C Segregate Waste into Appropriate Containers (e.g., Sharps, Pharmaceutical, Chemical Waste) B->C D Label Containers Clearly (Contents, Hazard Symbols) C->D E Store in a Secure, Designated Area D->E F Arrange for Pickup by a Licensed Hazardous Waste Contractor E->F G Complete All Required Waste Manifests & Documentation F->G

This compound Disposal Workflow

Step-by-Step Disposal Protocol

1. Pre-Experiment Planning and Consultation:

  • Before starting any research involving this compound, consult your institution's Environmental Health and Safety (EHS) department.

  • Thoroughly review all applicable federal, state, and local regulations for the disposal of pharmaceutical and chemical waste.

2. Waste Segregation at the Point of Generation:

  • Immediately after use, segregate all waste materials associated with this compound.

  • Unused or Expired this compound: Place in a designated pharmaceutical waste container.

  • Partially Used Vials: These are for single use only and must be discarded after initial use.[5][6] Treat them as pharmaceutical waste.

  • Contaminated Sharps: Needles, syringes, and broken glass that have come into contact with this compound should be placed in a puncture-resistant sharps container.

  • Contaminated Labware and PPE: Gloves, gowns, and other disposable materials contaminated with this compound should be disposed of in designated biohazardous or chemical waste containers as per institutional guidelines.

3. Proper Containerization and Labeling:

  • Use only approved containers for each category of waste.[7]

  • Ensure all containers are clearly labeled with their contents and the appropriate hazard symbols.

4. Secure Storage:

  • Store filled waste containers in a secure, designated area away from general laboratory traffic to prevent accidental spills or unauthorized access.

5. Final Disposal and Documentation:

  • Arrange for the collection of the waste by a licensed biomedical or hazardous waste disposal company.

  • Complete all necessary waste manifest forms to document the disposal process, ensuring a clear chain of custody.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Defibrotide
Reactant of Route 2
Defibrotide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.